molecular formula C4H10O6S2 B10824645 Ethylene dimethanesulfonate CAS No. 52410-74-9

Ethylene dimethanesulfonate

Cat. No.: B10824645
CAS No.: 52410-74-9
M. Wt: 218.3 g/mol
InChI Key: QSQFARNGNIZGAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHANE DIMETHANE SULFONATE is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 5 investigational indications.
antispermatogenic agent;  structure

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfonyloxyethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O6S2/c1-11(5,6)9-3-4-10-12(2,7)8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQFARNGNIZGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52410-74-9
Record name Poly(oxy-1,2-ethanediyl), α-(methylsulfonyl)-ω-[(methylsulfonyl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52410-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40196931
Record name Ethylene dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4672-49-5
Record name 1,2-Ethanediol, 1,2-dimethanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4672-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene dimethanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004672495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylene dimethanesulfonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17016
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethylene dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methanesulfonyloxy)ethyl methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHANE DIMETHANESULPHONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW8V7BJ66Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ethylene Dimethanesulfonate: A Comprehensive Technical Guide to its Synthesis, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene (B1197577) dimethanesulfonate (EDS), a diester of ethylene glycol and methanesulfonic acid, is a potent and selective Leydig cell toxicant. Its ability to specifically ablate the Leydig cell population in the testes of certain species has made it an invaluable tool in the study of androgen function and Leydig cell biology. This technical guide provides an in-depth overview of the synthesis of ethylene dimethanesulfonate, its key chemical and physical properties, and a detailed examination of its mechanism of action, particularly the signaling pathways involved in inducing Leydig cell apoptosis. Detailed experimental protocols for its synthesis and in vitro/in vivo studies are also presented to facilitate further research and application in drug development.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] It is a non-volatile methanesulfonic diester of ethylene glycol and is considered a mild alkylating agent.[2][3] A comprehensive summary of its chemical and physical properties is provided in Table 1.

PropertyValueReference(s)
Chemical Name Ethane-1,2-diyl dimethanesulfonate[4]
Synonyms Ethylene glycol dimesylate, 1,2-Bis(mesyloxy)ethane, EDS[1][5]
CAS Number 4672-49-5[1]
Molecular Formula C₄H₁₀O₆S₂[1][3]
Molecular Weight 218.25 g/mol [1][3]
Melting Point 35-36 °C[1][6]
Boiling Point 328.93°C (rough estimate)[1]
Density 1.400 g/cm³ (estimate)[1]
Solubility Chloroform (Sparingly, Heated), Methanol (Very Slightly)[1]
Appearance White to Off-White Solid[1]
Storage Temperature Room Temperature, Sealed in dry conditions[1][7]

Synthesis of this compound

The synthesis of this compound is analogous to that of busulfan (B1668071) (1,4-butanediol dimethanesulfonate), involving the reaction of ethylene glycol with a methanesulfonylating agent, such as methanesulfonyl chloride or methanesulfonic anhydride (B1165640), in the presence of a base.[8][9] The use of methanesulfonic anhydride is often preferred to avoid the formation of chlorinated byproducts.[9]

Synthesis Workflow

The general workflow for the synthesis of this compound is depicted below.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Ethylene Glycol Ethylene Glycol Reaction Reaction under Inert Atmosphere (N2) Controlled Temperature Ethylene Glycol->Reaction Methanesulfonylating Agent Methanesulfonyl Chloride or Methanesulfonic Anhydride Methanesulfonylating Agent->Reaction Base Pyridine or Triethylamine Base->Reaction Solvent Acetone, Acetonitrile, or Dichloromethane Solvent->Reaction Workup Washing with Water and Organic Solvents Reaction->Workup Purification Recrystallization Workup->Purification EDS This compound Purification->EDS

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Adapted from Busulfan Synthesis)

This protocol is adapted from the synthesis of busulfan, substituting 1,4-butanediol (B3395766) with ethylene glycol.[9]

Materials:

  • Ethylene glycol

  • Methanesulfonic anhydride

  • Triethylamine (or Pyridine)

  • Acetone (or Acetonitrile)

  • Deionized water

  • Nitrogen gas

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • In a four-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add methanesulfonic anhydride and a suitable solvent (e.g., acetone).

  • Cool the mixture to -20°C to 5°C with constant stirring under a nitrogen atmosphere.

  • In a separate beaker, dissolve ethylene glycol in a mixture of the solvent and a base (e.g., triethylamine).

  • Slowly add the ethylene glycol solution to the cooled methanesulfonic anhydride solution via the dropping funnel, maintaining the reaction temperature between -20°C and 35°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Quench the reaction by the slow addition of deionized water, while keeping the temperature below 30°C.

  • Add more deionized water to precipitate the crude product and stir for approximately one hour.

  • Collect the white solid product by suction filtration.

  • Wash the filter cake thoroughly with deionized water and then with a small amount of cold solvent (e.g., acetone) to remove impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent to yield pure this compound.

Note: The molar ratios of reactants (ethylene glycol:methanesulfonic anhydride:base) should be optimized for best results, with typical ratios being in the range of 1.0:2.0-10.0:4.0-15.0.[9]

Mechanism of Action and Signaling Pathways

This compound is a selective cytotoxic agent that induces apoptosis in mature Leydig cells, leading to a significant reduction in testosterone (B1683101) levels.[2][10] This selective toxicity is not observed in immature Leydig cells.[11]

Role of Glutathione (B108866)

The selective toxicity of EDS towards adult Leydig cells appears to be linked to intracellular glutathione (GSH) levels.[6][11] Studies have shown that depleting intracellular GSH with buthionine sulfoximine (B86345) (BSO), a specific inhibitor of GSH synthesis, renders Leydig cells less sensitive to the cytotoxic effects of EDS.[6][11] Conversely, restoring GSH levels abolishes this protective effect.[6][11] This suggests that the mechanism of EDS-induced cell death may involve the conjugation of EDS or its metabolites with GSH, leading to cellular depletion of this critical antioxidant and subsequent oxidative stress.

Apoptotic Signaling Pathway

The apoptotic cell death induced by this compound in Leydig cells is a programmed process involving specific signaling cascades. The cytotoxic effects are independent of new protein synthesis and cytochrome P450 enzyme activity.[6][11]

The primary apoptotic pathway activated by EDS involves the Fas/FasL system and the activation of caspase-3 .[1][2][8] Following EDS administration, there is an increase in the expression of both Fas receptor (Fas) and Fas ligand (FasL) on Leydig cells.[2] The engagement of Fas by FasL initiates a downstream signaling cascade that culminates in the activation of effector caspases, such as caspase-3.[1][8] Activated caspase-3 is a key executioner of apoptosis, responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[1][8] Interestingly, members of the Bcl-2 family of proteins do not appear to be involved in this process.[2]

Apoptosis_Pathway EDS This compound (EDS) GSH_depletion Intracellular Glutathione (GSH) Depletion EDS->GSH_depletion FasL Increased Fas Ligand (FasL) Expression EDS->FasL Fas Increased Fas Receptor (Fas) Expression EDS->Fas Fas_FasL Fas/FasL Interaction FasL->Fas_FasL Fas->Fas_FasL Procaspase3 Procaspase-3 Fas_FasL->Procaspase3 activates Caspase3 Activated Caspase-3 Procaspase3->Caspase3 cleavage Apoptosis Apoptosis (DNA Fragmentation) Caspase3->Apoptosis induces cAMP_inhibition cAMP Pathway Stimulation (Mitigating Effect) cAMP_inhibition->Fas_FasL inhibits

Caption: Signaling pathway of this compound-induced apoptosis in Leydig cells.

Furthermore, stimulation of the cAMP pathway has been shown to potentially mitigate the apoptotic effects of EDS, suggesting a point of therapeutic intervention or a counter-regulatory mechanism.[12]

Experimental Protocols for Biological Studies

In Vivo Administration

For in vivo studies in rats, this compound is typically administered via subcutaneous injection.[2][6]

Preparation of Dosing Solution:

A common vehicle for EDS administration consists of a mixture of solvents to ensure its solubility.[13]

  • Protocol 1: A stock solution can be prepared by dissolving EDS in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The final concentration should be ≥ 2.5 mg/mL.[13]

  • Protocol 2: Alternatively, a solution of 10% DMSO and 90% corn oil can be used.[13]

Administration:

  • A typical dosage for ablating Leydig cells in adult rats is a single subcutaneous injection of 75 mg/kg.[2][6]

In Vitro Cell Culture Experiments

For in vitro studies, Leydig cells are cultured and treated with varying concentrations of this compound.

Cell Culture and Treatment:

  • Isolate and culture Leydig cells from the desired species and age group according to standard protocols.

  • Prepare a stock solution of EDS in a suitable solvent such as DMSO.

  • Treat the cultured Leydig cells with different concentrations of EDS. Effective concentrations for inducing apoptosis in rat Leydig cells are in the range of 1-2 mM.[12]

  • Incubate the cells for the desired time period (e.g., 24 hours) to observe the effects.

Assessment of Cytotoxicity and Apoptosis:

  • Cell Viability: Assess cell viability using methods such as the MTT assay or Trypan Blue exclusion.

  • Testosterone Production: Measure testosterone levels in the culture medium using ELISA or RIA to assess Leydig cell function.

  • Apoptosis Detection: Apoptosis can be detected by various methods, including:

    • DNA Laddering: Agarose gel electrophoresis of extracted DNA to visualize the characteristic ladder pattern of fragmented DNA.[12]

    • TUNEL Assay: To detect DNA fragmentation in situ.

    • Caspase-3 Activity Assay: To measure the activity of activated caspase-3.[8]

    • Western Blotting: To analyze the expression levels of key apoptotic proteins like Fas, FasL, and cleaved caspase-3.[2]

Conclusion

This compound is a valuable chemical tool for researchers studying testicular function and androgen-dependent processes. Its well-defined synthesis and specific mechanism of action in inducing Leydig cell apoptosis provide a robust model for investigating cell death pathways and the role of androgens in various physiological and pathological conditions. The detailed protocols and pathway diagrams presented in this guide are intended to support the scientific community in utilizing EDS for further discoveries in reproductive biology and drug development.

References

Ethylene Dimethanesulfonate (EDS): An In-depth Technical Guide on its Mechanism of Action in Leydig Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene (B1197577) dimethanesulfonate (EDS) is an alkylating agent renowned for its selective and potent cytotoxic effects on adult Leydig cells in the testes of certain species, particularly rats. This specificity has established EDS as an invaluable tool in the study of Leydig cell biology, testicular function, and androgen-dependent processes. This technical guide provides a comprehensive overview of the molecular mechanisms underlying EDS-induced Leydig cell ablation, detailing its impact on steroidogenesis, the induction of apoptosis, and subsequent cell regeneration. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development engaged in reproductive toxicology and endocrinology.

Introduction

Leydig cells, located in the interstitial compartment of the testes, are the primary source of testosterone (B1683101), a hormone crucial for spermatogenesis and the maintenance of male secondary sexual characteristics.[1][2] The targeted destruction of these cells by ethylene dimethanesulfonate provides a unique model to investigate the consequences of acute androgen depletion and the dynamics of Leydig cell repopulation.[3][4] Understanding the precise mechanism of action of EDS is critical for its application in research and for elucidating the fundamental processes of Leydig cell homeostasis.

Cytotoxic Effects and Cellular Specificity

EDS exhibits a remarkable specificity for Leydig cells in adult rats, while Leydig cells from immature rats and mice, as well as other testicular cell types like Sertoli cells, remain largely unaffected.[5][6] This selectivity is thought to be related to the metabolic state and specific protein expression profile of mature rat Leydig cells.[5][7] The cytotoxic response develops as rat Leydig cells mature.[5] Following a single in vivo administration, degenerative changes in Leydig cells are observable within 12-16 hours, with widespread cell death occurring by 24-48 hours.[3][8] By 72 hours to 7 days post-injection, mature Leydig cells are virtually absent from the testicular interstitium.[3][4]

Mechanism of Action: Inhibition of Steroidogenesis and Induction of Apoptosis

The primary mechanism of action of EDS in Leydig cells involves a dual effect: the rapid inhibition of steroidogenesis followed by the induction of programmed cell death (apoptosis).

Inhibition of Steroidogenesis

EDS directly inhibits testosterone production in mature rat Leydig cells.[5] This inhibition occurs at a step between the cyclic adenosine (B11128) monophosphate (cAMP) activation of protein kinase and the cholesterol side-chain cleavage enzyme (P450scc or CYP11A1).[2][9][10] While LH-stimulated cAMP production is not affected, the subsequent steps leading to cholesterol transport into the mitochondria and its conversion to pregnenolone (B344588) are impaired.[6] Specifically, EDS has been shown to decrease the expression of the Steroidogenic Acute Regulatory (StAR) protein, which is the rate-limiting step in steroidogenesis.[11] This leads to a rapid decline in both testicular and serum testosterone levels.[3][12]

Induction of Apoptosis

The cytotoxic effect of EDS is primarily mediated through the induction of apoptosis.[13] This is evidenced by characteristic morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, as well as biochemical markers like DNA laddering.[13][14]

The apoptotic signaling cascade initiated by EDS in Leydig cells involves the following key pathways:

  • Fas-Mediated Pathway: EDS administration leads to an upregulation of both the Fas receptor (Fas) and its ligand (FasL) in Leydig cells.[15] The interaction between Fas and FasL is a well-established trigger for apoptosis in various cell types. The intensity of staining for both proteins increases in the early stages of apoptosis.[15]

  • Caspase Activation: The execution phase of apoptosis is carried out by a family of proteases called caspases. EDS treatment results in the activation of caspase-3, a key executioner caspase.[16] Procaspase-3 levels decrease, while the cleaved, active form of caspase-3 appears around 12 hours post-EDS injection and increases thereafter.[16] Inhibition of caspase-3 in vitro has been shown to significantly suppress EDS-induced Leydig cell apoptosis.[16]

  • Role of Glutathione (B108866): The intracellular glutathione (GSH) levels appear to play a crucial role in the sensitivity of Leydig cells to EDS. Depletion of intracellular GSH with buthionine sulfoximine (B86345) (BSO) renders adult rat Leydig cells less sensitive to the cytotoxic effects of EDS.[17] This suggests that the mechanism of EDS-induced cell death may involve the conjugation of EDS with GSH, leading to the formation of a toxic intermediate.

It is noteworthy that the Bcl-2 family of proteins (including Bcl-2, Bcl-xl, Bax, Bak, and Bcl-w) does not seem to be involved in the initiation of EDS-induced Leydig cell apoptosis.[15]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the effects of EDS on Leydig cells.

Table 1: In Vivo Effects of a Single Dose of EDS in Adult Rats

ParameterTime Post-EDSObservationReference(s)
Leydig Cell Number 12-18 hoursNumbers begin to decline[15]
24-48 hoursGross degenerative changes in all observed Leydig cells[3]
4-14 daysIntact Leydig cells not identifiable[3]
21 daysSmall, newly formed Leydig cells visible[3][12]
45-49 daysLeydig cell population appears normal/restored[3][4]
Serum Testosterone 2 daysDecreased to castrate levels[3]
7 daysUndetectable levels[12]
21 daysRe-establishment of normal levels begins[4]
LH Receptors (hCG binding) 24 hoursReceptor concentration is low[3]
4 daysAlmost zero[3]
Apoptosis 24 hoursMaximal apoptosis observed[15]
In vivo20-fold increase in apoptotic cells in interstitial preparations[13]

Table 2: In Vitro Effects of EDS on Rat Leydig Cells

ParameterEDS ConcentrationTimeObservationReference(s)
EC50 (hCG-stimulated Testosterone Production) 370 µM50% inhibition[9]
EC50 (Testosterone Production) 60 µg/ml50% inhibition[17]
EC50 ([35S]methionine incorporation) 95 µg/ml50% inhibition[17]
Cell Morphology 750 µg/ml24 hoursCells become rounded up[13]
Apoptosis 750 µg/ml24 hoursMaximum of 25% of detached cells are apoptotic[13]
ATP Levels 75 µg/ml24 hoursNo effect[5][6]
75 µg/ml72 hoursAlmost zero[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of EDS-Induced Apoptosis in Leydig Cells

EDS_Apoptosis_Pathway cluster_Extracellular Extracellular cluster_Cell Leydig Cell cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm EDS This compound (EDS) FasL Fas Ligand (FasL) (Upregulated) EDS->FasL Upregulation Fas Fas Receptor (Fas) (Upregulated) EDS->Fas Upregulation GSH Glutathione (GSH) EDS->GSH Alkylation FasL->Fas Binding Procaspase3 Procaspase-3 Fas->Procaspase3 Activation Cascade Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Execution GSH_conjugate EDS-GSH Conjugate (Potential Toxic Intermediate) GSH->GSH_conjugate

Caption: EDS-induced apoptotic signaling pathway in Leydig cells.

Experimental Workflow for In Vivo Study of EDS Effects

EDS_InVivo_Workflow cluster_Analysis Analysis Animal_Model Adult Male Rats (e.g., Sprague-Dawley) EDS_Admin Single Intraperitoneal Injection of EDS (e.g., 75-100 mg/kg) Animal_Model->EDS_Admin Time_Points Euthanasia at Various Time Points (e.g., 12h, 24h, 48h, 7d, 21d, 45d) EDS_Admin->Time_Points Sample_Collection Collection of Blood and Testes Time_Points->Sample_Collection Hormone_Assay Serum Hormone Analysis (Testosterone, LH, FSH) Sample_Collection->Hormone_Assay Histology Testicular Histology (H&E Staining, IHC for Leydig cell markers) Sample_Collection->Histology Apoptosis_Assay Apoptosis Detection (TUNEL, DNA Laddering) Sample_Collection->Apoptosis_Assay Gene_Expression Gene/Protein Expression (qPCR, Western Blot for StAR, Caspase-3, Fas/FasL) Sample_Collection->Gene_Expression

Caption: A typical experimental workflow for in vivo studies of EDS.

Detailed Experimental Protocols

In Vivo Administration of EDS
  • Animal Model: Adult male Sprague-Dawley rats (e.g., 90 days old) are commonly used.

  • EDS Preparation: this compound is dissolved in a vehicle such as dimethyl sulfoxide (B87167) (DMSO) and water (e.g., 1:4 v/v).

  • Administration: A single intraperitoneal (i.p.) injection is administered at a dose typically ranging from 75 mg/kg to 100 mg/kg body weight.[3][4]

  • Time Course: Animals are euthanized at various time points post-injection (e.g., 12 hours, 24 hours, 2, 4, 7, 14, 21, and 45 days) to study the time course of Leydig cell destruction and regeneration.[3]

  • Sample Collection: At the time of euthanasia, blood is collected for hormone analysis (serum testosterone, LH, FSH). Testes are collected for histological analysis, protein extraction, and RNA isolation.

Leydig Cell Isolation and In Vitro Culture
  • Testicular Decapsulation and Digestion: Testes are decapsulated, and seminiferous tubules are dissociated by enzymatic digestion, typically with collagenase (e.g., 0.25 mg/ml) in a shaking water bath at 34°C.

  • Cell Purification: The resulting interstitial cell suspension is filtered to remove tubular fragments. Leydig cells are then purified from the crude interstitial cell preparation using a Percoll or Metrizamide density gradient.[13]

  • Cell Culture: Purified Leydig cells are cultured in an appropriate medium (e.g., DMEM/F12) supplemented with serum and antibiotics. Cells are allowed to attach before treatment.

  • In Vitro EDS Treatment: EDS, dissolved in a suitable solvent like DMSO, is added to the culture medium at various concentrations (e.g., 100-1000 µg/ml) for different durations (e.g., 3, 6, 12, 24 hours) to assess its direct effects on Leydig cell viability, steroidogenesis, and apoptosis.[13][16]

Apoptosis Assays
  • DNA Laddering: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. DNA is extracted from treated Leydig cells and subjected to agarose (B213101) gel electrophoresis. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.[13]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method is used to detect DNA fragmentation in situ. Testicular sections or cultured cells are incubated with TdT enzyme and labeled nucleotides, which incorporate into the 3'-OH ends of fragmented DNA. Labeled cells are then visualized by microscopy.

  • Fluorescent Microscopy: Cells are stained with DNA-binding dyes such as acridine (B1665455) orange or Hoechst 33342. Apoptotic cells are identified by their condensed and fragmented nuclei.[13]

Western Blot Analysis
  • Protein Extraction: Total protein is extracted from isolated Leydig cells or whole testes using a suitable lysis buffer.

  • SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for proteins of interest (e.g., Caspase-3, Fas, FasL, StAR, Bcl-2 family members). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate.[15][16]

Immunohistochemistry (IHC)
  • Tissue Preparation: Testes are fixed in a suitable fixative (e.g., Bouin's solution or 4% paraformaldehyde), embedded in paraffin, and sectioned.

  • Antigen Retrieval: Sections are treated to unmask the antigenic sites.

  • Immunostaining: Sections are incubated with primary antibodies against specific markers (e.g., 3β-HSD for Leydig cells, Fas, FasL). This is followed by incubation with a labeled secondary antibody and a detection system to visualize the localization of the target protein within the testicular tissue.[15]

Leydig Cell Regeneration Post-EDS Treatment

Following the complete ablation of the existing Leydig cell population, a new generation of Leydig cells arises from progenitor or stem cells within the testicular interstitium.[4][18] This regeneration process begins around 21 days post-EDS administration and the Leydig cell population is fully restored by approximately 49-90 days.[4][12] The regenerated Leydig cells are functionally competent and restore testosterone production to normal levels.[4][10] This model is therefore extremely valuable for studying the lineage and differentiation of Leydig cells.

Conclusion

This compound is a powerful and specific tool for the in vivo and in vitro study of Leydig cell function. Its mechanism of action is multifaceted, involving a rapid inhibition of steroidogenesis followed by the induction of a Fas- and caspase-3-dependent apoptotic pathway. The detailed understanding of these mechanisms, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for researchers utilizing EDS to explore testicular physiology, androgen action, and the dynamics of cell populations within the male reproductive system. The predictable and complete regeneration of Leydig cells following EDS-induced ablation further extends its utility as a model for studying stem cell biology and tissue regeneration.

References

Ethylene Dimethanesulfonate (EDS): A Technical Guide to its Primary Research Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethylene dimethanesulfonate (EDS) is a potent and highly specific cytotoxic agent primarily utilized in research for the selective ablation of Leydig cells in the testes of adult rats. This unique property makes EDS an invaluable tool for investigating the consequences of acute androgen deprivation and the subsequent processes of Leydig cell regeneration. This technical guide provides an in-depth overview of the core applications of EDS, including detailed experimental protocols, quantitative data on its physiological effects, and visualizations of the key cellular and signaling pathways involved.

Introduction

This compound (CH₃SO₂OCH₂CH₂OSO₂CH₃) is an alkylating agent that exhibits a remarkable and species-specific toxicity towards testicular Leydig cells, the primary source of testosterone (B1683101) in males.[1] Its ability to induce rapid and complete, yet reversible, elimination of these cells in rats has established it as a cornerstone model for studying a wide range of biological processes, including:

  • Androgen deprivation: Investigating the physiological and behavioral effects of acute testosterone loss.

  • Leydig cell biology: Studying the function, regulation, and life cycle of Leydig cells.

  • Stem cell biology and tissue regeneration: Elucidating the mechanisms of Leydig cell progenitor differentiation and testicular tissue repair.[2]

  • Spermatogenesis: Examining the androgen-dependence of sperm production.[3]

  • Reproductive toxicology: Assessing the impact of Leydig cell dysfunction on male fertility.[4]

This guide will delve into the technical aspects of using EDS as a research tool, providing the necessary information for its effective and reproducible application in a laboratory setting.

Mechanism of Action

The cytotoxic effect of this compound (EDS) on Leydig cells is primarily mediated through the induction of apoptosis.[5] As an alkylating agent, EDS likely modifies cellular macromolecules, leading to a cascade of events culminating in programmed cell death.

The apoptotic pathway initiated by EDS in Leydig cells involves the activation of caspase-3, a key executioner caspase.[6] Studies have shown that following EDS administration, there is a time-dependent increase in the cleaved, active form of caspase-3, which coincides with the appearance of DNA fragmentation, a hallmark of apoptosis.[6] The process appears to be dependent on intracellular glutathione (B108866) levels, suggesting a role for oxidative stress in the mechanism of EDS-induced cytotoxicity.[7]

EDS_Mechanism_of_Action EDS This compound (EDS) LeydigCell Adult Rat Leydig Cell EDS->LeydigCell Enters Alkylation Alkylation of Cellular Macromolecules LeydigCell->Alkylation GSH_Depletion Intracellular Glutathione Depletion Alkylation->GSH_Depletion Oxidative_Stress Increased Oxidative Stress GSH_Depletion->Oxidative_Stress Procaspase3 Procaspase-3 Oxidative_Stress->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis DNA_Fragmentation DNA Fragmentation Apoptosis->DNA_Fragmentation

Data Presentation

In Vivo Dosage and Species Specificity

The cytotoxic effect of EDS is highly species-dependent, with rats being particularly sensitive.[1] Mice, for instance, are notably more resistant.[1] The standard effective dose for complete Leydig cell ablation in adult rats is a single intraperitoneal injection.

SpeciesRoute of AdministrationEffective Dose for Leydig Cell AblationReference(s)
Rat (adult)Intraperitoneal (i.p.)75 mg/kg[8][9]
Rat (adult)Intraperitoneal (i.p.)100 mg/kg[10]
MouseIntraperitoneal (i.p.)Resistant at doses effective in rats[1]
Timeline of Hormonal Changes in Adult Rats following a Single 75 mg/kg i.p. Dose of EDS

The administration of EDS leads to a rapid and predictable series of changes in circulating hormone levels.

Time Post-EDS AdministrationSerum Testosterone LevelSerum Luteinizing Hormone (LH) LevelSerum Follicle-Stimulating Hormone (FSH) LevelLeydig Cell StatusReference(s)
12 hoursSignificantly decreasedStarting to increaseNo significant changeDegenerative changes observed[10]
2 daysCastrate levelsSignificantly elevatedElevatedMajority of Leydig cells destroyed[10]
7 daysUndetectableMarkedly elevatedSignificantly elevatedComplete absence of mature Leydig cells[11]
14 daysUndetectableRemains elevatedRemains elevatedAbsence of mature Leydig cells[12]
21 daysBegins to recoverBegins to decreaseBegins to decreaseAppearance of new, small Leydig cells[12]
35 daysApproaching normal levelsApproaching normal levelsApproaching normal levelsRepopulation with maturing Leydig cells[13]
49-60 daysNormal levelsNormal levelsNormal levelsFully regenerated Leydig cell population[12]

Experimental Protocols

Preparation of EDS for In Vivo Administration

Materials:

  • This compound (EDS) powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Corn oil or a mixture of PEG300, Tween-80, and Saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of EDS powder in a sterile microcentrifuge tube.

  • Dissolve the EDS in a small volume of DMSO. For example, for a final solution in corn oil, dissolve the EDS in 10% of the final volume with DMSO.[14]

  • Add the vehicle (e.g., corn oil or the PEG300/Tween-80/Saline mixture) to the desired final concentration. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[14]

  • Vortex the solution vigorously until the EDS is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[14]

  • Prepare the solution fresh on the day of injection.

In Vivo Leydig Cell Ablation in Rats

Materials:

  • Adult male rats (e.g., Sprague-Dawley or Wistar, 90-120 days old)

  • Prepared EDS solution

  • Sterile syringes and needles (e.g., 25-gauge)

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Weigh each rat to determine the precise volume of EDS solution to be injected.

  • Administer a single intraperitoneal (i.p.) injection of EDS at a dose of 75 mg/kg body weight.

  • House the animals under standard laboratory conditions.

  • Monitor the animals for any adverse effects.

  • At the desired time points post-injection, animals can be euthanized for tissue collection (e.g., testes, epididymis, blood for hormone analysis).

Histological Assessment of Leydig Cell Ablation

Materials:

  • Testes collected from control and EDS-treated rats

  • Bouin's fixative or 10% neutral buffered formalin

  • Ethanol (B145695) series for dehydration

  • Xylene or other clearing agent

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) staining reagents

  • Microscope

Procedure:

  • Immediately after collection, fix the testes in Bouin's solution for 24 hours or in 10% neutral buffered formalin.

  • Process the fixed tissues through a graded series of ethanol for dehydration, clear in xylene, and embed in paraffin wax.

  • Section the paraffin-embedded tissues at a thickness of 5-7 µm using a microtome.

  • Mount the sections on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Dehydrate, clear, and mount the stained sections with a coverslip.

  • Examine the sections under a light microscope to assess the presence or absence of Leydig cells in the interstitial space of the testes. In successfully treated animals, a complete lack of identifiable Leydig cells should be observed between 3 and 14 days post-EDS administration.[10][12]

Experimental_Workflow cluster_Preparation Preparation cluster_Administration In Vivo Administration cluster_Monitoring_Collection Monitoring and Sample Collection cluster_Analysis Analysis EDS_Prep Prepare EDS Solution (e.g., in DMSO and corn oil) Animal_Weighing Weigh Adult Male Rat EDS_Prep->Animal_Weighing Injection Single Intraperitoneal Injection (75 mg/kg EDS) Animal_Weighing->Injection Housing House and Monitor Animals Injection->Housing Euthanasia Euthanize at Desired Time Points Housing->Euthanasia Sample_Collection Collect Blood and Testes Euthanasia->Sample_Collection Hormone_Analysis Serum Hormone Analysis (Testosterone, LH, FSH) Sample_Collection->Hormone_Analysis Histology Histological Analysis of Testes (H&E Staining) Sample_Collection->Histology Other_Analyses Other Analyses (e.g., Western Blot, qPCR) Sample_Collection->Other_Analyses

Off-Target Effects and Considerations

While EDS is remarkably specific for Leydig cells in rats at standard doses, it is important to be aware of potential off-target effects, especially at higher concentrations or in different species.

  • Sertoli Cells: At sublethal doses (0.3-0.5 mM in vitro), EDS can inhibit the function of Sertoli cells, as evidenced by decreased transferrin production.[15] Higher doses (2.7 mM) are lethal to Sertoli cells in culture.[15]

  • Seminiferous Epithelium: While the primary effects on spermatogenesis are considered secondary to testosterone withdrawal, some studies suggest a possible direct cytotoxic effect of EDS on the seminiferous epithelium.[16]

  • Adrenal Cortex: At doses effective for Leydig cell ablation, EDS has been shown to have a deleterious effect on the steroidogenic cells of the adrenal cortex in male rats.[17]

  • Epididymis: EDS can have direct effects on the epididymis that are independent of testosterone levels, leading to changes in sperm motility and the formation of sperm granulomas.[4][18]

Conclusion

This compound is a powerful and indispensable tool for researchers in reproductive biology, endocrinology, and toxicology. Its selective cytotoxicity towards Leydig cells in the adult rat provides a robust and reproducible model for studying the multifaceted consequences of androgen deprivation and the remarkable regenerative capacity of the testis. By understanding the technical nuances of its application, as outlined in this guide, researchers can effectively harness the potential of EDS to advance our knowledge of male reproductive health and disease.

References

Ethylene Dimethanesulfonate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical properties, biological activity, and experimental applications of Ethylene (B1197577) Dimethanesulfonate (EDS), a potent and selective Leydig cell toxicant.

This technical guide provides a thorough overview of Ethylene Dimethanesulfonate (EDS), a crucial tool for researchers in reproductive biology, toxicology, and endocrinology. This document details its chemical characteristics, mechanism of action, and established experimental protocols, offering a valuable resource for scientists and drug development professionals.

Core Chemical and Physical Properties

This compound, a diester of ethylene glycol and methanesulfonic acid, is a non-volatile, mild alkylating agent.[1] Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 4672-49-5[2][3][4][5][6]
Molecular Formula C4H10O6S2[2][3][4][6]
Molecular Weight 218.25 g/mol [2][3][4][5][6]

Mechanism of Action: Selective Leydig Cell Apoptosis

The primary and most studied biological effect of this compound is its ability to selectively induce apoptosis in testicular Leydig cells, the primary source of testosterone.[1][7] This specificity makes EDS an invaluable tool for creating experimental models of androgen deficiency to study the consequences of Leydig cell loss and the dynamics of their regeneration.

The cytotoxic effects of EDS are particularly pronounced in adult rats, while Leydig cells of immature rats and mice exhibit significantly lower sensitivity.[2][8][9] This species- and age-dependent sensitivity is a critical consideration in experimental design.

The apoptotic process initiated by EDS involves several key signaling pathways:

  • Fas-Mediated Apoptosis: Studies have shown that EDS administration leads to an upregulation of the Fas receptor and its ligand (FasL) in Leydig cells.[10] The engagement of the Fas receptor by FasL is a well-established trigger for the extrinsic apoptotic pathway.[10]

  • Caspase-3 Activation: As a key executioner caspase, caspase-3 is activated in response to EDS treatment.[11][12] Its activation is a critical step in the apoptotic cascade, leading to the cleavage of cellular substrates and ultimately, cell death.[11] Immunohistochemical analyses have shown a translocation of active caspase-3 to the nucleus in apoptotic Leydig cells.[11][12]

  • Role of Intracellular Glutathione (B108866): The cytotoxicity of EDS in adult rat Leydig cells appears to be linked to intracellular glutathione (GSH) levels.[13] Depletion of GSH can sensitize Leydig cells to EDS-induced apoptosis, suggesting that GSH plays a protective role.[13]

The following diagram illustrates the proposed signaling pathway for EDS-induced Leydig cell apoptosis.

EDS_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Leydig Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EDS This compound (EDS) FasL Fas Ligand (FasL) EDS->FasL Upregulates FasR Fas Receptor (FasR) EDS->FasR Upregulates GSH Glutathione (GSH) EDS->GSH Interacts with FasL->FasR Binds Procaspase3 Procaspase-3 FasR->Procaspase3 Activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Induces InVivo_Workflow cluster_endpoints Endpoint Analysis cluster_analysis Data Analysis Start Start: Adult Male Rats Dosing EDS Administration (e.g., 75 mg/kg, single i.p. injection) Start->Dosing Monitoring Time-Course Monitoring (e.g., 24h, 48h, 7d, 21d, 49d) Dosing->Monitoring Blood Blood Collection (Serum Testosterone) Monitoring->Blood Testes Testis Collection Monitoring->Testes MolBio Molecular Biology (e.g., Western Blot, qPCR) Blood->MolBio Histo Histology/Immunohistochemistry Testes->Histo Testes->MolBio Conclusion Conclusion

References

Ethylene Dimethanesulfonate (EDS): A Comprehensive Technical Guide to its Application as a Selective Leydig Cell Ablation Tool

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene dimethanesulfonate (EDS) has established itself as an invaluable research tool for the selective ablation of adult Leydig cells in the testes of certain species, most notably the rat. This targeted cytotoxicity allows for the creation of a transient androgen-deficient model, providing a unique platform to investigate the intricate processes of testicular steroidogenesis, spermatogenesis, and the regulation of the hypothalamic-pituitary-gonadal (HPG) axis. This technical guide provides a comprehensive overview of the discovery and history of EDS as a research tool, its mechanism of action, detailed experimental protocols for its use, and a summary of the expected quantitative outcomes. Furthermore, this guide includes detailed diagrams of the key signaling pathways and experimental workflows to facilitate a deeper understanding and practical application of this powerful compound in reproductive biology and drug development.

Discovery and History

This compound, a simple diester of methanesulfonic acid, was initially investigated for its potential as an antifertility agent. Its unique ability to selectively destroy adult Leydig cells in the rat testis was a pivotal discovery that transitioned its use from a potential contraceptive to a powerful experimental tool. Early studies demonstrated that a single administration of EDS to adult male rats resulted in the complete disappearance of Leydig cells from the testicular interstitium within a few days.[1][2] This specific cytotoxicity was observed to be age- and species-dependent, with immature rat Leydig cells and mouse Leydig cells showing resistance to its effects.[3][4] This selective action provided researchers with a reversible model of androgen deprivation, as the Leydig cell population was observed to regenerate from progenitor cells within several weeks of a single EDS treatment.[1][2] This transient and specific nature of Leydig cell ablation has made EDS an indispensable tool for studying the consequences of acute testosterone (B1683101) deficiency and the subsequent recovery processes within the testis.

Mechanism of Action

The cytotoxic effect of this compound on adult rat Leydig cells is a multi-faceted process involving alkylation, depletion of intracellular glutathione (B108866), and the induction of apoptosis through a Fas-mediated pathway.

2.1. Alkylating Agent: EDS is an alkylating agent, meaning it can transfer an alkyl group to other molecules.[3][5] This property is central to its cytotoxic effects. It is believed that EDS alkylates various intracellular proteins and other macromolecules within the Leydig cell, leading to cellular dysfunction and triggering programmed cell death.[3][5]

2.2. Role of Glutathione: The selective toxicity of EDS in adult rat Leydig cells is intricately linked to intracellular glutathione (GSH) levels.[6] Studies have shown that depletion of GSH in Leydig cells significantly sensitizes them to the cytotoxic effects of EDS.[6] Conversely, treatments that increase intracellular GSH levels can protect Leydig cells from EDS-induced death.[6] This suggests that GSH plays a critical role in detoxifying EDS or its reactive metabolites. The lower sensitivity of immature rat Leydig cells to EDS may be related to differences in their glutathione metabolism.[6]

2.3. Induction of Apoptosis: EDS induces apoptosis, or programmed cell death, in adult Leydig cells.[7][8] This is characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[8] The apoptotic cascade is initiated through the Fas/FasL signaling pathway. Following EDS administration, there is an upregulation of both the Fas receptor (Fas) and its ligand (FasL) on the surface of Leydig cells.[7] The binding of FasL to Fas triggers the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain), leading to the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, the activation of caspase-3 has been shown to be a critical step in the execution phase of EDS-induced Leydig cell apoptosis.[1][5] Interestingly, this apoptotic pathway appears to be independent of the Bcl-2 family of proteins, which are common regulators of apoptosis in other cell types.[7]

Signaling Pathway of EDS-Induced Leydig Cell Apoptosis

EDS_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Leydig Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EDS This compound (EDS) FasL Fas Ligand (FasL) Upregulation EDS->FasL Fas Fas Receptor (Fas) Upregulation EDS->Fas GSH Glutathione (GSH) Depletion EDS->GSH Alkylation & Oxidative Stress FasL->Fas DISC Death-Inducing Signaling Complex (DISC) Fas->DISC Trimerization & FADD Recruitment Procaspase3 Pro-caspase-3 DISC->Procaspase3 Cleavage & Activation Caspase3 Activated Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Cleavage of Cellular Substrates

Caption: EDS-induced Leydig cell apoptosis pathway.

Quantitative Data Summary

The administration of EDS to adult male rats leads to predictable and quantifiable changes in Leydig cell number and circulating hormone levels. The following tables summarize typical data gathered from various studies.

Table 1: Timeline of Leydig Cell Ablation and Repopulation Following a Single Intraperitoneal Injection of EDS (75-100 mg/kg) in Adult Rats.

Time Post-EDSLeydig Cell StatusObservations
12-24 hoursDegeneration beginsMorphological signs of apoptosis are visible.[1]
2-4 daysComplete AblationNo identifiable Leydig cells in the interstitium.[1][2]
7-14 daysLeydig Cell AbsenceInterstitium is devoid of mature Leydig cells.[2]
21 daysRepopulation BeginsSmall, newly differentiated Leydig cells appear.[1][2]
35-49 daysFull RepopulationLeydig cell numbers return to control levels.[2]

Table 2: Hormonal Changes Following a Single Intraperitoneal Injection of EDS (75-100 mg/kg) in Adult Rats.

Time Post-EDSSerum TestosteroneSerum Luteinizing Hormone (LH)Serum Follicle-Stimulating Hormone (FSH)
2-4 daysDecreased to castrate levels (<1 ng/mL)Significantly elevatedSignificantly elevated
7-14 daysRemains at castrate levelsPeaks to levels seen in castrated ratsContinues to be elevated
21 daysBegins to increaseStarts to declineRemains elevated
28-35 daysReturns to near-normal levelsReturns to near-normal levelsBegins to decline
49 daysNormal levelsNormal levelsReturns to normal levels

Note: The exact values and timing can vary slightly depending on the rat strain, age, and specific experimental conditions.

Experimental Protocols

The following protocols provide a general framework for the use of EDS to induce Leydig cell ablation in adult rats.

Preparation and Administration of this compound

Materials:

  • This compound (EDS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Syringes and needles (e.g., 25-gauge)

Procedure:

  • Prepare a stock solution of EDS in DMSO. A common concentration is 1 g/mL.

  • On the day of injection, dilute the EDS stock solution in a vehicle of DMSO and sterile PBS. A commonly used ratio is 1:3 (v/v) of DMSO to PBS.

  • The final concentration should be calculated to deliver the desired dose (typically 75-100 mg/kg body weight) in a reasonable injection volume (e.g., 0.5-1.0 mL).

  • Administer the EDS solution to adult male rats (e.g., Sprague-Dawley, 90-120 days old) via a single intraperitoneal (IP) injection.

  • Control animals should be injected with the vehicle solution alone.

Isolation of Leydig Cells from Rat Testes

This protocol is for the isolation of Leydig cells for in vitro studies or analysis.

Materials:

  • Testes from control and EDS-treated rats

  • Medium 199 or DMEM/F12

  • Bovine serum albumin (BSA)

  • Collagenase (Type I or IV)

  • Percoll

  • Hanks' Balanced Salt Solution (HBSS)

  • Centrifuge

  • Sterile dissection tools

Procedure:

  • Euthanize the rat and surgically remove the testes.

  • Decapsulate the testes in a sterile petri dish containing ice-cold buffer (e.g., Medium 199 with 0.1% BSA).

  • Mince the testicular tissue and incubate with collagenase (e.g., 0.25-1.0 mg/mL in buffer) in a shaking water bath at 34-37°C for 15-30 minutes, or until the seminiferous tubules are dispersed.

  • Filter the cell suspension through a sterile nylon mesh (e.g., 70-100 µm) to remove the tubules.

  • Centrifuge the filtrate at a low speed (e.g., 250 x g) for 10 minutes to pellet the interstitial cells.

  • Resuspend the cell pellet in buffer and purify the Leydig cells using a Percoll density gradient. A discontinuous gradient (e.g., 20%, 40%, 60%, 90%) or a continuous gradient can be used.

  • Centrifuge the gradient at a higher speed (e.g., 800 x g) for 20-30 minutes.

  • Collect the Leydig cell-enriched fraction (typically at the 40-60% interface for discontinuous gradients).

  • Wash the purified Leydig cells with buffer to remove the Percoll and resuspend in the appropriate culture or assay medium.

Hormone Assays and Histological Analysis

Hormone Assays:

  • Collect blood samples via cardiac puncture or tail vein at various time points after EDS administration.

  • Separate the serum and store at -20°C or -80°C until analysis.

  • Measure serum testosterone, LH, and FSH levels using commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits.

Histological Analysis:

  • Fix testes in an appropriate fixative (e.g., Bouin's solution or 4% paraformaldehyde).

  • Dehydrate the tissue through a graded series of ethanol (B145695) and embed in paraffin (B1166041) or a methacrylate-based resin.

  • Section the tissue at a thickness of 5-7 µm.

  • Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphological assessment.

  • Perform immunohistochemistry for Leydig cell-specific markers (e.g., 3β-hydroxysteroid dehydrogenase) to identify and quantify Leydig cells.

Mandatory Visualizations

Experimental Workflow for EDS Administration and Analysis

EDS_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis Prep_EDS Prepare EDS Solution (DMSO/PBS Vehicle) IP_Injection Intraperitoneal Injection (75-100 mg/kg) Prep_EDS->IP_Injection Blood_Collection Blood Collection (Time Course) IP_Injection->Blood_Collection Testis_Collection Testis Collection (Time Course) IP_Injection->Testis_Collection Hormone_Assay Hormone Assays (Testosterone, LH, FSH) Blood_Collection->Hormone_Assay Histology Histological Analysis (H&E, IHC) Testis_Collection->Histology Cell_Isolation Leydig Cell Isolation (Collagenase, Percoll) Testis_Collection->Cell_Isolation

Caption: Experimental workflow for EDS studies.

Conclusion

This compound is a robust and reliable tool for the selective and transient ablation of adult Leydig cells in the rat. Its well-characterized mechanism of action and predictable effects on the endocrine system make it an ideal model for studying a wide range of topics in male reproductive biology. By following the detailed protocols and understanding the expected quantitative outcomes presented in this guide, researchers can effectively utilize EDS to advance our knowledge of testicular function and dysfunction, and to aid in the development of novel therapeutic strategies for male reproductive disorders.

References

Ethylene Dimethanesulfonate: A Technical Guide to Solubility and Stability in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of ethylene (B1197577) dimethanesulfonate (EDS) in common solvents. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this alkylating agent. The information is presented to facilitate formulation development, experimental design, and the generation of reliable and reproducible results.

Physicochemical Properties of Ethylene Dimethanesulfonate

This compound (CAS: 4672-49-5) is a diester of ethylene glycol and methanesulfonic acid.[1] Its fundamental physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C4H10O6S2[2][3]
Molecular Weight 218.25 g/mol [2]
Melting Point 35-36 °C[1][4]
Boiling Point 448.9 °C at 760 mmHg (estimated)[2]
Density 1.461 g/cm³[2]
LogP 1.10[2]

Solubility of this compound

The solubility of a compound is a critical parameter for its handling, formulation, and biological activity. Detailed quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively available in peer-reviewed literature. However, based on information from technical data sheets and supplier information, the following qualitative and quantitative solubility information has been compiled.

Summary of Solubility Data
SolventSolubilityReference
Dimethyl Sulfoxide (DMSO) 95 mg/mLNo direct citation available
Chloroform Sparingly Soluble (with heating)[4]
Methanol Very Slightly Soluble[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (clear solution)[5]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (clear solution)[5]
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (clear solution)[5]

Note: The lack of comprehensive, publicly available quantitative solubility data highlights the necessity for experimental determination of EDS solubility in solvents relevant to specific research or development applications.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of this compound in a given solvent. This method is based on the shake-flask method, a standard technique in the pharmaceutical industry.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (of known purity)

  • Solvent of interest (e.g., water, ethanol, acetone, acetonitrile)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector (or other suitable analytical instrumentation)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker and agitate at a constant speed (e.g., 100 rpm) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C or 37 °C).

  • Sample Collection and Preparation:

    • After the equilibration period, stop the shaker and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, a filter tip can be used.

    • Centrifuge the collected supernatant at a high speed (e.g., 10,000 rpm for 10 minutes) to further remove any suspended solid particles.

    • Accurately dilute a known volume of the clear supernatant with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

    • The solubility is calculated from the measured concentration and the dilution factor.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_sampling Sampling & Processing cluster_analysis Analysis prep1 Add excess EDS to solvent prep2 Equilibrate in shaker (constant T) prep1->prep2 sample1 Collect supernatant prep2->sample1 sample2 Centrifuge sample1->sample2 sample3 Dilute supernatant sample2->sample3 analysis1 Quantify by HPLC-UV sample3->analysis1 analysis2 Calculate solubility analysis1->analysis2

Workflow for the experimental determination of solubility.

Stability of this compound

The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Stability studies are essential to determine the appropriate storage conditions and shelf-life.

Potential Degradation Pathways

As a sulfonate ester, this compound is susceptible to degradation, primarily through hydrolysis. The methanesulfonyl group is a good leaving group, making the ester bond liable to nucleophilic attack by water. This hydrolysis would lead to the formation of ethylene glycol and methanesulfonic acid. The rate of hydrolysis is expected to be dependent on pH and temperature.

Proposed Hydrolysis of this compound

G EDS This compound Products Ethylene Glycol + 2 Methanesulfonic Acid EDS->Products Hydrolysis H2O H₂O

Proposed primary degradation pathway of this compound.
Storage and Handling Recommendations

Based on supplier recommendations, stock solutions of this compound should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months) to minimize degradation.[5] It is also recommended to aliquot solutions after preparation to avoid repeated freeze-thaw cycles.

Experimental Protocol for Stability Studies

A comprehensive stability study for this compound should include forced degradation studies and long-term stability testing under various conditions.

3.3.1. Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways, and to demonstrate the stability-indicating nature of the analytical method.

Procedure:

  • Preparation of Stressed Samples:

    • Prepare solutions of this compound in the solvent of interest.

    • Expose the solutions to a range of stress conditions, including:

      • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Basic Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Store the solution at 60°C for 7 days.

      • Photostability: Expose the solution to light according to ICH Q1B guidelines.

    • A control sample should be stored under normal conditions (e.g., protected from light at room temperature).

  • Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples using a stability-indicating analytical method (see Section 4).

    • Compare the chromatograms of the stressed samples with the control to identify degradation products.

Workflow for Forced Degradation Study

G cluster_stress Stress Conditions start Prepare EDS Solution acid Acidic start->acid base Basic start->base oxidative Oxidative start->oxidative thermal Thermal start->thermal photo Photolytic start->photo analysis Analyze by Stability-Indicating Method acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis evaluation Identify Degradants & Pathways analysis->evaluation

Workflow for a forced degradation study of this compound.

3.3.2. Long-Term Stability Study

Objective: To determine the shelf-life and appropriate storage conditions for this compound solutions.

Procedure:

  • Study Design:

    • Prepare solutions of this compound in the desired solvent and package them in the intended container closure system.

    • Store the samples under various temperature and humidity conditions as per ICH Q1A(R2) guidelines (e.g., 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH for accelerated testing).

  • Testing Schedule:

    • Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis:

    • Analyze the samples for the concentration of this compound and the presence of any degradation products using a validated stability-indicating method.

    • Evaluate other relevant parameters such as appearance, pH, and color.

Analytical Methodology for Quantification

A validated analytical method is crucial for accurate solubility and stability testing. While a specific validated method for this compound was not found in the public literature, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable approach.

Proposed HPLC-UV Method

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v). Isocratic elution is likely sufficient.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: As this compound lacks a strong chromophore, detection at a low UV wavelength (e.g., 210 nm) is recommended.

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Method Validation Protocol

The proposed analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing a sample with a known concentration of the analyte.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. This should be assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This technical guide provides a summary of the currently available information on the solubility and stability of this compound in common solvents. While some qualitative and semi-quantitative data exist, there is a clear need for comprehensive experimental studies to establish a detailed and quantitative understanding of these properties. The experimental protocols and analytical methodology proposed in this guide provide a framework for researchers and drug development professionals to generate the necessary data for their specific applications, ensuring the quality, reliability, and reproducibility of their work with this important compound.

References

Basic toxicological profile of Ethylene dimethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene (B1197577) dimethanesulfonate (EDS), a mild alkylating agent, is a methanesulfonic diester of ethylene glycol.[1][2] Primarily recognized for its selective and potent cytotoxic effects on testicular Leydig cells in mature rats, EDS serves as a valuable tool in reproductive toxicology and endocrinology research.[3][4] This technical guide provides a comprehensive overview of the basic toxicological profile of Ethylene dimethanesulfonate, summarizing key findings on its acute toxicity, genotoxicity, reproductive and developmental effects, and mechanism of action. All quantitative data are presented in structured tables for ease of reference, and detailed experimental protocols for pivotal studies are described. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its toxicological properties.

Chemical and Physical Properties

PropertyValueReference
CAS Number 4672-49-5[2]
Molecular Formula C4H10O6S2[2]
Molecular Weight 218.26 g/mol [2]
Melting Point 35-36°C[2]
Boiling Point 448.9°C at 760 mmHg[2]
Density 1.461 g/cm³[2]

Acute Toxicity

The acute toxicity of this compound has been evaluated in rodent models, primarily through intraperitoneal administration.

SpeciesRoute of ExposureLD50 (Lethal Dose, 50%)Toxic EffectsReference
RatIntraperitoneal150 mg/kgDetails of toxic effects not reported other than lethal dose value.[2]
MouseIntraperitoneal250 mg/kgDetails of toxic effects not reported other than lethal dose value.[2]
Experimental Protocols: Acute Toxicity (LD50)
  • Test Substance: this compound (EDS).

  • Species: Rodent - rat and mouse.[2]

  • Route of Administration: Intraperitoneal injection.[2]

  • Dose: A range of doses were administered to determine the dose at which 50% of the test animals died.

  • Observation Period: Animals were observed for a specified period following administration to monitor for mortality and other signs of toxicity.

  • Endpoint: The primary endpoint was the calculation of the LD50 value.[2]

Genotoxicity

While this compound is an alkylating agent, detailed, publicly available studies specifically characterizing its genotoxic profile, such as the Ames test, are limited in the provided search results. It is important to distinguish its genotoxicity from the more extensively studied ethyl methanesulfonate (B1217627) (EMS). Further research is required to fully elucidate the genotoxic potential of EDS.

Carcinogenicity

Information regarding the carcinogenicity of this compound is not well-documented in the available literature. One source suggests it is "suspected of causing cancer" without providing supporting studies.[5] Comprehensive, long-term carcinogenicity bioassays in animal models are necessary to definitively assess this endpoint.

Reproductive and Developmental Toxicity

The most profound toxicological effect of this compound is its selective cytotoxicity towards testicular Leydig cells in mature rats, leading to significant reproductive consequences.[3][4]

Effects on Male Reproductive System
SpeciesDose and RouteDurationKey FindingsReference
Rat (mature)75 mg/kg (single injection)Up to 72 hoursDegenerating Leydig cells observed within 16 hours. Plasma testosterone (B1683101) decreased to ~35% of control at 16 hours and <5% at 48 hours.[3]
Rat (mature)100 mg/kg (single dose)Up to 45 daysMost Leydig cells showed degenerative changes at 12 hours; all were degenerated by 24-48 hours. Leydig cells were absent at 4 and 14 days, with regeneration starting at 21 days.[4]
Rat (mature)75 mg/kg (subcutaneous injection)7 daysDisrupted epididymal function and sperm granuloma formation due to testosterone depletion.[1][2]
Rat250 mg/kg (Oral)10 days pre-matingReduced male fertility index.[2]
Rat (neonatal)50 mg/kg/day (subcutaneous)Days 4-15 of ageTestes were vestigial, and accessory male sexual organs were very small at 80 days of age.[6]
Developmental Toxicity
SpeciesDose and RouteDurationKey FindingsReference
Rat (male and female pups)50 mg/kg/day (subcutaneous)Days 4-15 of ageSubstantially depressed body weight gain in both sexes by 80 days of age. Delayed vaginal opening in females.[6]
Experimental Protocols: Leydig Cell Ablation and Reproductive Toxicity
  • Test Substance: this compound (EDS).

  • Species: Primarily adult male Sprague-Dawley or Wistar rats.[3][4]

  • Route of Administration: Typically a single intraperitoneal or subcutaneous injection.[1][3]

  • Dose: A common effective dose for Leydig cell ablation is 75 mg/kg.[1][3]

  • Endpoints:

    • Histopathology: Examination of testicular tissue for Leydig cell morphology and number.[3][4]

    • Hormone Analysis: Measurement of plasma/serum testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) levels.[3][4]

    • Fertility Assessment: Evaluation of male fertility indices.[2]

    • Organ Weights: Measurement of testes and accessory sex organ weights.[6]

Mechanism of Action

The selective toxicity of this compound towards mature rat Leydig cells involves a complex interplay of intracellular factors, ultimately leading to apoptosis.

Role of Glutathione (B108866)

The cytotoxicity of EDS in adult rat Leydig cells appears to be dependent on intracellular glutathione (GSH).[7] The proposed mechanism suggests that the conjugation of EDS with GSH is a critical step in its bioactivation to a toxic metabolite.

EDS This compound (EDS) ToxicMetabolite Toxic Metabolite EDS->ToxicMetabolite Conjugation GSH Glutathione (GSH) GSH->ToxicMetabolite GST Glutathione S-transferase (GST) GST->ToxicMetabolite Apoptosis Leydig Cell Apoptosis ToxicMetabolite->Apoptosis

Caption: Proposed role of glutathione in EDS-induced Leydig cell apoptosis.

Inhibition of glutathione synthesis with buthionine sulfoximine (B86345) (BSO) protects Leydig cells from EDS-induced toxicity, while restoration of intracellular GSH levels reverses this protection.[7] This suggests that GSH is not acting as a detoxifying agent but rather is involved in the metabolic activation of EDS.[7]

Induction of Apoptosis

This compound induces programmed cell death (apoptosis) in susceptible Leydig cells.[1][8] This process is characterized by morphological and biochemical changes, including DNA fragmentation.[9] The apoptotic cascade is triggered following the formation of the toxic EDS-glutathione conjugate.

cluster_0 EDS Exposure cluster_1 Intracellular Events cluster_2 Cellular Response EDS This compound Bioactivation Bioactivation (GSH-dependent) EDS->Bioactivation OxidativeStress Oxidative Stress Bioactivation->OxidativeStress Transcription Altered Gene Transcription (e.g., decreased Star, Insl3) Bioactivation->Transcription Apoptosis Apoptosis OxidativeStress->Apoptosis Steroidogenesis Inhibition of Steroidogenesis Transcription->Steroidogenesis Steroidogenesis->Apoptosis

Caption: Simplified workflow of EDS-induced Leydig cell toxicity.

Studies have shown that EDS can impair the transcription of genes crucial for Leydig cell function, such as Steroidogenic Acute Regulatory Protein (Star) and Insulin-like 3 (Insl3), prior to the onset of cell death.[8]

Species and Age Specificity

The cytotoxic effects of this compound on Leydig cells are remarkably specific to mature rats.[3][10] Leydig cells from immature rats and mice are resistant to its effects.[3][10] This specificity is thought to be related to differences in the metabolic activation of EDS or the cellular response to the toxic metabolite in different species and at different developmental stages.

In Vitro Toxicity

In vitro studies have been instrumental in elucidating the mechanism of EDS toxicity.

Cell TypeSpeciesEC50EndpointReference
Leydig cells (highly purified)Rat370 µMInhibition of hCG-stimulated testosterone production[11]
Adult rat Leydig cellsRat60 µg/mlInhibition of testosterone production[7]
Adult rat Leydig cellsRat95 µg/mlInhibition of protein synthesis[7]
Immature rat Leydig cellsRat420 µg/mlInhibition of protein synthesis[7]
Experimental Protocols: In Vitro Leydig Cell Toxicity
  • Cell Culture: Isolation and culture of Leydig cells from the testes of rats.[7][11] Immortalized Leydig cell lines (e.g., R2C, MA-10) are also used.[8]

  • Test Substance Application: this compound is added to the culture medium at various concentrations.[7][8][11]

  • Incubation Period: Cells are incubated with EDS for specific durations (e.g., 3 hours, 24 hours).[7][8]

  • Endpoints:

    • Cell Viability: Assessed by methods such as protein synthesis measurement ([35S]methionine incorporation).[7]

    • Steroidogenesis: Measurement of testosterone production in response to stimuli like human chorionic gonadotropin (hCG) or luteinizing hormone (LH).[7][11]

    • Gene Expression: Analysis of the expression of key Leydig cell genes.[8]

    • Apoptosis Assays: Detection of DNA fragmentation or other markers of apoptosis.[9]

Summary and Conclusion

This compound exhibits a unique and highly specific toxicological profile, characterized by its potent and selective destruction of Leydig cells in mature rats. This effect is mediated by a glutathione-dependent bioactivation mechanism that leads to apoptosis. While its acute toxicity has been determined, further research is needed to fully characterize its genotoxic and carcinogenic potential. The species and age-specific nature of its Leydig cell toxicity makes EDS an invaluable tool for studying testicular function, steroidogenesis, and Leydig cell regeneration. Researchers and drug development professionals should be aware of its potent effects on the male reproductive system when handling or evaluating this compound.

References

Ethylene Dimethanesulfonate: A Technical Guide to its Impact on the Testosterone Synthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of ethylene (B1197577) dimethanesulfonate (EDS) on the testosterone (B1683101) synthesis pathway. It provides a comprehensive overview of the mechanism of action, quantitative effects on steroidogenesis, and detailed experimental protocols for researchers in the fields of reproductive toxicology, endocrinology, and drug development.

Executive Summary

Ethylene dimethanesulfonate (EDS) is a potent and selective cytotoxic agent for Leydig cells, the primary producers of testosterone in the testes. Its administration leads to a rapid and significant decline in testosterone levels, making it a valuable tool for studying androgen deprivation and Leydig cell biology. This document details the molecular and cellular mechanisms by which EDS disrupts the testosterone synthesis pathway, presents quantitative data from key studies, outlines relevant experimental methodologies, and provides visual representations of the affected pathways and experimental workflows.

Mechanism of Action of this compound

EDS is an alkylating agent that induces apoptosis in mature Leydig cells, particularly in rats.[1][2] The cytotoxic effects of EDS are age and species-dependent, with mature rat Leydig cells showing high sensitivity, while immature rat and mouse Leydig cells are more resistant.[1][3] The precise molecular basis for this specificity is not fully understood, but it is known to involve the alkylation of various intracellular proteins.[1] The cytotoxic mechanism is also linked to intracellular glutathione (B108866) levels.[4]

The primary impact of EDS on testosterone synthesis is the physical elimination of the Leydig cells themselves.[5][6] Following a single dose of EDS, Leydig cells undergo degenerative changes within 12-24 hours, and by 48 hours, they are largely absent from the testicular interstitium.[5][7] This leads to a precipitous drop in serum testosterone to castrate levels within two days.[5]

Beyond cell death, EDS has direct inhibitory effects on the steroidogenic process in Leydig cells that are still viable. It has been shown to inhibit luteinizing hormone (LH)-stimulated steroid production.[1][3]

Quantitative Effects of EDS on Testosterone Synthesis

The administration of EDS results in quantifiable reductions in testosterone production and the expression of key steroidogenic factors.

ParameterSpecies/ModelEDS Dose/ConcentrationTime PointObserved EffectReference
Serum Testosterone Adult Rat100 mg/kg2 daysDecrease to castrate levels[5]
Adult Rat75 mg/kg24-72 hoursMarked decline[6]
LH-stimulated Testosterone Production Adult Rat Leydig Cells (in vitro)EC50 = 60 µg/mL3 hours50% inhibition[4]
Protein Synthesis ([35S]methionine incorporation) Adult Rat Leydig Cells (in vitro)EC50 = 95 µg/mL3 hours50% inhibition[4]
StAR Protein Accumulation (30 kDa form) Mouse MA-10 Leydig Tumor CellsNot specifiedNot specifiedInhibition of dbcAMP-stimulated accumulation[8]
Star Gene Promoter Activity Rat R2C Leydig Cells1 mM24 hoursDecrease[9][10]
Mouse MA-10 Leydig Cells2 mM24 hoursDecrease[9][10]
Insl3 Gene Promoter Activity Rat R2C Leydig Cells1 mM24 hoursDecrease[9][10]
ATP Levels Mature Rat Leydig CellsNot specified72 hoursAlmost zero[1]
Rat Leydig Tumor TissueNot specified24 hoursDecreased to 10% of original value[1]

Disruption of the Testosterone Synthesis Pathway

The testosterone synthesis pathway is a multi-step process involving several key enzymes and transport proteins. EDS primarily disrupts this pathway at the initial, rate-limiting step and through the overall destruction of the cellular machinery responsible for steroidogenesis.

Key Proteins and Enzymes in Testosterone Synthesis
  • Steroidogenic Acute Regulatory (StAR) Protein: Transports cholesterol from the outer to the inner mitochondrial membrane. This is the rate-limiting step in steroidogenesis.

  • Cytochrome P450 Side-Chain Cleavage Enzyme (P450scc; CYP11A1): Located in the inner mitochondrial membrane, this enzyme converts cholesterol to pregnenolone (B344588).[11][12]

  • 3β-Hydroxysteroid Dehydrogenase (3β-HSD): Converts pregnenolone to progesterone (B1679170).

  • Cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1): Converts progesterone and pregnenolone into their 17α-hydroxylated derivatives and then into dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577).

  • 17β-Hydroxysteroid Dehydrogenase (17β-HSD): Reduces androstenedione to testosterone.

Impact of EDS on the Pathway

EDS administration leads to a significant reduction in the expression of the StAR protein.[8][9] This severely limits the availability of cholesterol, the substrate for P450scc, thereby halting the entire steroidogenic cascade at its inception. Furthermore, the expression of P450scc, a marker for Leydig cells, disappears following EDS treatment and only reappears as the Leydig cell population regenerates.[13]

Testosterone_Synthesis_Pathway_EDS_Effect cluster_Mitochondrion Mitochondrion cluster_SER Smooth Endoplasmic Reticulum Cholesterol_mito Cholesterol Pregnenolone Pregnenolone Cholesterol_mito->Pregnenolone P450scc (CYP11A1) Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Cholesterol_cyto Cholesterol (Cytoplasm) StAR StAR Protein Cholesterol_cyto->StAR StAR->Cholesterol_mito Rate-limiting step EDS This compound (EDS) EDS->StAR Inhibits Expression P450scc P450scc EDS->P450scc Disrupts via Leydig Cell Death

Figure 1: Testosterone synthesis pathway and points of disruption by EDS.

Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature for studying the effects of EDS on testosterone synthesis.

In Vivo Leydig Cell Ablation in Rats

This protocol is designed to eliminate the Leydig cell population in adult rats to study the effects of androgen deprivation and subsequent Leydig cell regeneration.

In_Vivo_Protocol start Start: Adult Male Rats (e.g., Sprague-Dawley, 90 days old) acclimatize Acclimatization (1 week) start->acclimatize eds_admin EDS Administration (Single intraperitoneal injection, 75-100 mg/kg) acclimatize->eds_admin monitoring Post-injection Monitoring (Daily observation for health) eds_admin->monitoring tissue_collection Tissue Collection (At specified time points, e.g., 2, 4, 14, 21, 45 days) monitoring->tissue_collection analysis Analysis: - Serum Testosterone (ELISA/MS) - Testicular Histology (H&E staining) - Immunohistochemistry (StAR, CYP11A1) - Gene Expression (qPCR) tissue_collection->analysis end End of Experiment analysis->end

Figure 2: Workflow for in vivo studies of EDS effects.

Materials:

  • This compound (EDS)

  • Vehicle (e.g., dimethyl sulfoxide (B87167) (DMSO) and water)

  • Adult male rats (e.g., Sprague-Dawley or Wistar)

  • Standard animal housing and care facilities

  • Materials for injection, anesthesia, and euthanasia

  • Equipment for blood and tissue collection and processing

Procedure:

  • Animal Model: Use adult male rats (e.g., 90 days old). House animals under standard conditions with a controlled light-dark cycle and ad libitum access to food and water.

  • EDS Preparation: Dissolve EDS in a suitable vehicle, such as a mixture of DMSO and water. The final concentration should be such that the required dose can be administered in a reasonable volume.

  • Administration: Administer a single intraperitoneal injection of EDS at a dose of 75-100 mg/kg body weight.[5][6][14] A control group should receive a vehicle-only injection.

  • Post-Treatment Monitoring: Monitor the animals at regular intervals for any signs of distress.

  • Sample Collection: At predetermined time points post-injection (e.g., 12h, 24h, 48h, 4d, 14d, 21d, 45d), euthanize the animals.[5] Collect blood via cardiac puncture for serum testosterone analysis. Harvest testes for histological examination, immunohistochemistry, or molecular analysis.

  • Testosterone Measurement: Separate serum from blood samples. Measure testosterone concentrations using a validated method such as equilibrium dialysis-coupled with isotope dilution ultra-high-performance liquid chromatography-tandem mass spectrometry (ID-UHPLC-MS/MS) or a reliable immunoassay.[15][16]

  • Histological Analysis: Fix testes in an appropriate fixative (e.g., Bouin's solution), embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to observe changes in the interstitial cell population.

  • Immunohistochemistry: Use specific antibodies to detect the presence and localization of steroidogenic enzymes like CYP11A1 and 3β-HSD.[17]

In Vitro Assessment of EDS on Leydig Cell Function

This protocol is for investigating the direct effects of EDS on the function and viability of Leydig cells in culture.

Materials:

  • Immortalized Leydig cell lines (e.g., rat R2C, mouse MA-10)[9][10]

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics

  • This compound (EDS)

  • Reagents for cell viability assays (e.g., MTT, trypan blue)

  • Reagents for hormone assays (e.g., testosterone ELISA kit)

  • Luteinizing hormone (LH) or human chorionic gonadotropin (hCG) for stimulation

  • Reagents for protein and RNA extraction and analysis

Procedure:

  • Cell Culture: Culture Leydig cells in appropriate medium until they reach the desired confluency.

  • EDS Treatment: Treat the cells with varying concentrations of EDS for different durations (e.g., 4h, 24h).[9] Include a vehicle control (e.g., DMSO).

  • Steroidogenesis Assay: To measure testosterone production, incubate the cells with a stimulating agent like LH or hCG in the presence or absence of EDS. Collect the culture medium after a specified time and measure the testosterone concentration.

  • Enzyme Activity Assays: Prepare cell lysates or subcellular fractions (mitochondria and microsomes) from treated and control cells.[18] Measure the activity of key steroidogenic enzymes (e.g., 3β-HSD, 17β-HSD) by providing the respective substrates and quantifying the products, often using radio-labeled substrates and HPLC for separation and detection.[18][19]

  • Gene and Protein Expression Analysis:

    • Quantitative PCR (qPCR): Extract total RNA from cells, reverse transcribe to cDNA, and perform qPCR using primers specific for genes of interest (StAR, Cyp11a1, Hsd3b, etc.).

    • Western Blotting: Extract total protein, separate by SDS-PAGE, transfer to a membrane, and probe with antibodies against StAR, CYP11A1, and other proteins of interest.

  • Promoter Activity Assays: Transfect cells with reporter constructs containing the promoter regions of steroidogenic genes (e.g., Star) linked to a reporter gene (e.g., luciferase).[9][10] Treat the transfected cells with EDS and measure the reporter gene activity to assess the effect on promoter function.

In_Vitro_Protocol cluster_assays Functional Assays start Start: Leydig Cell Culture (e.g., R2C, MA-10) treatment EDS Treatment (Varying concentrations and durations) start->treatment steroidogenesis Steroidogenesis Assay (Measure Testosterone) treatment->steroidogenesis enzyme_activity Enzyme Activity Assays (3β-HSD, 17β-HSD) treatment->enzyme_activity gene_expression Gene/Protein Expression (qPCR, Western Blot) treatment->gene_expression promoter_activity Promoter Activity Assay (Luciferase Reporter) treatment->promoter_activity

Figure 3: Workflow for in vitro studies of EDS effects.

Conclusion

This compound is a powerful tool for studying the testosterone synthesis pathway due to its specific cytotoxicity towards mature Leydig cells. Its effects are multifaceted, ranging from the complete ablation of the primary steroidogenic cells to the direct inhibition of key steps in testosterone production, most notably the expression of the StAR protein. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate androgen biology, toxicology, and the development of novel therapeutics targeting steroid hormone synthesis. The use of both in vivo and in vitro models, as detailed, allows for a comprehensive understanding of the systemic and cellular impacts of compounds affecting the testosterone synthesis pathway.

References

An In-depth Technical Guide to the Alkylating Properties of Ethylene Dimethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the alkylating properties of Ethylene (B1197577) dimethanesulfonate (EDMS), a bifunctional methanesulfonic acid ester. With its selective cytotoxicity, particularly towards Leydig cells, EDMS serves as a valuable tool in reproductive biology research and holds potential for therapeutic applications in androgen-dependent pathologies. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, biological consequences, and relevant experimental protocols.

Chemical Properties and Reactivity

Ethylene dimethanesulfonate (also known as ethane-1,2-diyl dimethanesulfonate) is a mild, non-volatile alkylating agent. Its chemical structure features two methanesulfonyl groups attached to an ethylene bridge, rendering it susceptible to nucleophilic attack. This bifunctional nature allows EDMS to form both mono-adducts and inter- or intra-strand cross-links with biological macromolecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 4672-49-5
Molecular Formula C4H10O6S2
Molecular Weight 218.25 g/mol
Melting Point 35-36 °C
Boiling Point 448.9 °C at 760 mmHg
Solubility Soluble in Chloroform (sparingly, heated), Methanol (very slightly). Soluble in water and polar organic solvents.
Appearance White to off-white solid

Mechanism of Alkylation and Biological Consequences

The alkylating activity of EDMS is central to its biological effects. The methanesulfonate (B1217627) groups act as good leaving groups, facilitating the transfer of the ethyl group to nucleophilic centers in cellular macromolecules, most notably DNA.

DNA Alkylation and Adduct Formation

As an alkylating agent, EDMS covalently binds to DNA, forming DNA adducts. This process can disrupt the normal functions of DNA, such as replication and transcription, ultimately leading to cytotoxicity and mutagenicity. The bifunctional nature of EDMS allows for the formation of DNA cross-links, which are particularly cytotoxic as they can prevent the separation of DNA strands required for replication. While specific quantitative data on EDMS-DNA adducts is limited in the readily available literature, studies on similar alkyl methanesulfonates like ethyl methanesulfonate (EMS) show the formation of various adducts, with O6-ethylguanine being a significant pre-mutagenic lesion. Methods for detecting such adducts include ³²P-post-labeling, mass spectrometry, and immunoassays.

DOT script for the general mechanism of DNA alkylation by EDMS.

General mechanism of DNA alkylation by this compound.

Cellular Responses to EDMS-induced Damage

The cellular response to EDMS-induced damage is multifaceted, involving the activation of cell death pathways and cellular defense mechanisms.

EDMS is a potent inducer of apoptosis, or programmed cell death, particularly in Leydig cells. This process is mediated by the activation of a cascade of cysteine-aspartic proteases known as caspases. A key executioner caspase, caspase-3, is activated in response to EDMS treatment. The activation of caspase-3 leads to the cleavage of various cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.

Glutathione (B108866) (GSH), a major intracellular antioxidant, plays a crucial role in the detoxification of electrophilic compounds like EDMS. The enzyme Glutathione S-transferase (GST) catalyzes the conjugation of GSH to EDMS, facilitating its neutralization and excretion. Depletion of intracellular GSH levels has been shown to sensitize cells to the cytotoxic effects of EDMS, highlighting the importance of the glutathione system in cellular defense against this alkylating agent.

In its target Leydig cells, EDMS has been shown to inhibit the biosynthesis of testosterone (B1683101). This inhibition occurs at a step between the activation of protein kinase by cyclic AMP and the cholesterol side-chain cleavage enzyme. This disruption of steroidogenesis contributes to the testosterone depletion observed in vivo following EDMS administration.

Signaling Pathways Modulated by this compound

While the direct alkylating effects of EDMS on DNA are a primary mechanism of its action, its downstream effects on cellular signaling pathways are critical to its biological outcomes.

Caspase-Dependent Apoptotic Pathway

The induction of apoptosis by EDMS is a well-established mechanism, particularly in Leydig cells. The pathway involves the activation of initiator caspases which in turn activate executioner caspases like caspase-3.

EDMS_Apoptosis_Pathway cluster_Caspase Caspase Cascade EDMS This compound (EDMS) DNA_Damage DNA Alkylation & Damage EDMS->DNA_Damage Cell_Stress Cellular Stress DNA_Damage->Cell_Stress Procaspase3 Procaspase-3 (inactive) Cell_Stress->Procaspase3 Activation Signal Caspase3 Caspase-3 (active) Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Execution of Cell Death

EDMS-induced caspase-dependent apoptosis.

Glutathione Metabolism and Cellular Defense

The interaction between EDMS and the glutathione detoxification pathway is a critical determinant of its cytotoxicity.

EDMS_GSH_Detoxification cluster_EDMS_Interaction Cellular Environment cluster_Outcome Cellular Fate EDMS This compound (EDMS) Detoxified_EDMS Detoxified EDMS (Conjugate) EDMS->Detoxified_EDMS Conjugation Cytotoxicity Cytotoxicity & Cell Death EDMS->Cytotoxicity Alkylation of Macromolecules GSH Glutathione (GSH) GSH->Detoxified_EDMS GST Glutathione S-Transferase (GST) GST->Detoxified_EDMS catalyzes

Role of Glutathione in EDMS detoxification.

Quantitative Data on Biological Activity

The biological activity of EDMS has been quantified in various in vitro and in vivo systems. These data are essential for comparing its potency across different cell types and experimental conditions.

Table 2: Quantitative Biological Activity of this compound

ParameterCell Type/OrganismValueReference
LD50 (Intraperitoneal) Rat150 mg/kg
LD50 (Intraperitoneal) Mouse250 mg/kg
EC50 (Testosterone Production) Adult Rat Leydig Cells60 µg/mL
EC50 (Protein Synthesis) Adult Rat Leydig Cells95 µg/mL
EC50 (Viability) Immature Rat Leydig Cells420 µg/mL
Cytotoxic Concentration Rat Testicular & H540 Leydig Cells1-2 mM
Cytotoxic Concentration MA-10 Mouse Leydig Cells20 mM

Note: The difference in sensitivity between rat and mouse Leydig cells is a notable feature of EDMS toxicology.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of the alkylating properties of EDMS. Below are protocols for key assays.

Caspase-3 Activity Assay

This protocol is adapted from a study on EDMS-induced apoptosis in Leydig cells.

Objective: To quantify the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Leydig cells (or other cell type of interest)

  • This compound (EDMS)

  • Cell lysis buffer (10 mM HEPES/KOH, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, 1 mM PMSF, 10 µg/mL aprotinin, 50 µg/mL leupeptin)

  • Reaction buffer (10 mM HEPES/KOH, pH 7.4, 0.1% CHAPS, 5 mM DTT, 10% sucrose)

  • Fluorogenic caspase-3 substrate (e.g., DEVD-AMC)

  • 96-well microplate reader with fluorescence detection

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with EDMS at various concentrations and time points. Include a vehicle control.

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant (cytosolic extract).

  • Protein Quantification: Determine the protein concentration of the cytosolic extracts using a standard method (e.g., Bradford or BCA assay).

  • Caspase-3 Assay:

    • In a 96-well plate, add an equal amount of protein from each sample.

    • Add the reaction buffer to each well.

    • Add the fluorogenic caspase-3 substrate to each well.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths for the substrate used (e.g., Ex/Em = 380/460 nm for DEVD-AMC) at regular intervals.

  • Data Analysis: Calculate the rate of fluorescence increase, which is proportional to the caspase-3 activity. Normalize the activity to the protein concentration.

Apoptosis Detection by Annexin V Staining and Flow Cytometry

Objective: To identify and quantify apoptotic cells based on the externalization of phosphatidylserine.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Centrifuge and resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Staining:

    • Add Annexin V-FITC to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add PI to the cell suspension just before analysis.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use appropriate controls (unstained, Annexin V-FITC only, PI only) to set up the compensation and gates.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Glutathione S-Transferase (GST) Activity Assay

Objective: To measure the total GST activity in cell lysates.

Materials:

  • Cell lysates

  • 1-Chloro-2,4-dinitrobenzene (CDNB) solution

  • Reduced glutathione (GSH) solution

  • Phosphate (B84403) buffer

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Sample Preparation: Prepare cytosolic extracts from treated and control cells as described in the caspase-3 assay protocol.

  • Reaction Mixture: In a cuvette or 96-well plate, prepare a reaction mixture containing phosphate buffer, GSH solution, and the cell lysate.

  • Initiate Reaction: Add the CDNB solution to the reaction mixture to start the reaction.

  • Spectrophotometric Measurement: Immediately measure the increase in absorbance at 340 nm over time. The rate of increase in absorbance is directly proportional to the GST activity.

  • Calculation: Calculate the GST activity using the molar extinction coefficient of the product (S-(2,4-dinitrophenyl)glutathione). Normalize the activity to the protein concentration of the lysate.

Experimental Workflow Visualization

A typical workflow for investigating the alkylating properties of EDMS in vitro is depicted below.

EDMS_In_Vitro_Workflow cluster_Preparation Experimental Setup cluster_Assays Cellular & Molecular Assays cluster_Analysis Data Analysis & Interpretation Cell_Culture Cell Culture (e.g., Leydig Cells) EDMS_Treatment EDMS Treatment (Dose-Response & Time-Course) Cell_Culture->EDMS_Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) EDMS_Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V, Caspase Activity) EDMS_Treatment->Apoptosis DNA_Damage DNA Damage/Adduct Assay (e.g., Comet Assay, LC-MS/MS) EDMS_Treatment->DNA_Damage GSH_Metabolism GSH/GST Assay EDMS_Treatment->GSH_Metabolism Data_Analysis Quantitative Analysis (EC50, IC50, etc.) Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Pathway_Analysis Signaling Pathway Elucidation DNA_Damage->Pathway_Analysis GSH_Metabolism->Pathway_Analysis Data_Analysis->Pathway_Analysis

In vitro experimental workflow for studying EDMS.

Conclusion

This compound is a potent bifunctional alkylating agent with well-defined cytotoxic and pro-apoptotic properties, particularly in testicular Leydig cells. Its mechanism of action is primarily driven by its ability to form DNA adducts and cross-links, leading to the activation of the caspase-dependent apoptotic pathway. The cellular glutathione system plays a key defensive role, and its modulation can significantly impact EDMS toxicity. The selective nature of EDMS-induced cytotoxicity makes it an invaluable tool for studying Leydig cell biology and a potential candidate for the development of targeted therapies for androgen-dependent diseases. Further research into the specific DNA adducts formed by EDMS and the detailed elucidation of all signaling pathways it perturbs will undoubtedly open new avenues for its application in both basic and translational research.

Species-Specific Sensitivity to Ethylene Dimethanesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene dimethanesulfonate (EDS), an alkylating agent, is a potent and selective Leydig cell toxicant in certain species, making it a valuable tool in the study of testicular function and androgen-dependent processes.[1] Its ability to ablate adult Leydig cells, the primary source of testosterone, allows for the investigation of Leydig cell regeneration, the hormonal control of spermatogenesis, and the impact of androgen deprivation.[2][3][4] However, the cytotoxic effects of EDS are not uniform across all species, a critical consideration for its use in experimental models and for understanding its potential toxicological implications.[1][5] This technical guide provides an in-depth overview of the species-specific sensitivity to EDS, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Data Presentation: Quantitative Effects of EDS Across Species

The sensitivity to EDS varies significantly among different species and even between different cell types within the same species. Rats are highly susceptible to EDS-induced Leydig cell ablation, while mice and hamsters exhibit greater resistance.[1][5] The following tables summarize the quantitative data on the effects of EDS from various in vivo and in vitro studies.

Table 1: In Vitro Sensitivity of Leydig and Other Cell Types to EDS

Cell Type/SpeciesEDS ConcentrationEndpoint AssessedKey FindingsReference(s)
Rat Testicular Leydig Cells1-2 mMCell DeathEffective concentration for inducing cell death.[6][7]
H540 Tumor Leydig Cells (Rat)1-2 mMCell DeathSimilar sensitivity to primary rat Leydig cells.[6][7]
MA-10 Leydig Cells (Mouse)20 mMCell DeathSignificantly higher concentration required for apoptosis compared to rat cells.[6][7]
Chinese Hamster Ovary (CHO) Cells20 mMApoptosisHigh concentration needed to induce apoptosis.[6][7]
COS-1 Monkey Kidney Cells-ResistanceResistant to EDS-induced apoptosis.[6][7]
Adult Rat Leydig CellsEC50 = 60 µg/mLTestosterone Production InhibitionDemonstrates high sensitivity to EDS.[8]
Adult Rat Leydig CellsEC50 = 95 µg/mLProtein Synthesis InhibitionIndicates cytotoxic effect at this concentration.[8]
Immature Rat Leydig CellsEC50 = 420 µg/mLProtein Synthesis InhibitionLess sensitive than adult rat Leydig cells.[8]
Adult Rabbit Leydig CellsEC50 = 1137 µMCell ViabilityLess sensitive than adult rat Leydig cells.[9]
Immature Rabbit Leydig CellsEC50 = 4397 µMCell ViabilitySignificantly less sensitive than adult rabbit Leydig cells.[9]

Table 2: In Vivo Effects of EDS on Leydig Cells and Testosterone Levels

SpeciesEDS DosageTime PointEndpoint AssessedKey FindingsReference(s)
Adult Rat100 mg/kg12 hoursLeydig Cell DegenerationMost Leydig cells showed degenerative changes.[2]
Adult Rat100 mg/kg24-48 hoursLeydig Cell AblationAll observed Leydig cells showed gross degenerative changes.[2]
Adult Rat100 mg/kg2 daysSerum TestosteroneReduced to castrate levels.[2]
Adult Rat100 mg/kg21 daysLeydig Cell RepopulationSmall Leydig cells were visible.[2]
Adult Hamster100 mg/kg-Leydig Cell NumberOnly one-third of treated hamsters showed moderately reduced Leydig cell numbers.[5]
Adult Rat100 mg/kg-3β-HSD Enzyme ActivityReduced by 99% of control.[5]
Adult Hamster100 mg/kg-3β-HSD Enzyme ActivityReduced by only 35% of control.[5]

Experimental Protocols

Isolation of Primary Leydig Cells from Rodent Testis

This protocol outlines a common method for isolating Leydig cells for in vitro studies.

  • Materials:

    • Testes from adult rats or mice

    • Collagenase (Type I or IV)

    • DMEM/F12 medium

    • Fetal Bovine Serum (FBS)

    • Percoll or other density gradient medium

    • Sterile dissection tools

    • Centrifuge

    • Cell culture incubator

  • Procedure:

    • Euthanize the animal according to approved institutional protocols.

    • Aseptically remove the testes and place them in a sterile dish containing cold medium.

    • Decapsulate the testes to remove the tunica albuginea.

    • Mince the testicular tissue and incubate with collagenase solution (e.g., 0.25-1 mg/mL in medium) in a shaking water bath at 37°C for 10-20 minutes, or until the seminiferous tubules are dispersed.[10][11]

    • Allow the tubules to settle, and collect the supernatant containing the interstitial cells.

    • Filter the cell suspension through a nylon mesh (e.g., 70-100 µm) to remove clumps of tubules.[11]

    • Centrifuge the cell suspension to pellet the interstitial cells.

    • For further purification, resuspend the cell pellet and layer it onto a discontinuous Percoll gradient (e.g., 20%, 40%, 60%, 90%).[11]

    • Centrifuge the gradient. Leydig cells will be enriched in a specific fraction (typically between the 40% and 60% layers).

    • Carefully collect the Leydig cell-enriched fraction, wash with medium to remove the Percoll, and resuspend in culture medium.

    • Plate the cells in culture dishes and incubate at 37°C in a humidified atmosphere of 5% CO2.

In Vitro EDS Treatment and Viability/Apoptosis Assays
  • Procedure:

    • Culture isolated Leydig cells or Leydig cell lines (e.g., R2C, MA-10) to the desired confluency.

    • Prepare a stock solution of EDS in a suitable solvent (e.g., DMSO).

    • Treat the cells with varying concentrations of EDS for a specified duration (e.g., 3-24 hours).[8][12]

    • Viability Assessment (e.g., MTT Assay):

      • Add MTT solution to the cells and incubate.

      • Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength.

    • Apoptosis Assessment (e.g., DNA Laddering):

      • Harvest the cells and extract genomic DNA.

      • Perform agarose (B213101) gel electrophoresis to visualize the characteristic DNA laddering pattern of apoptosis.[6][7]

    • Apoptosis Assessment (e.g., Caspase-3 Activity Assay):

      • Lyse the cells and measure the activity of caspase-3 using a fluorometric or colorimetric substrate.

Mandatory Visualizations

Experimental_Workflow cluster_animal_prep Animal Preparation & Testis Isolation cluster_leydig_isolation Leydig Cell Isolation cluster_in_vitro_culture In Vitro Culture & Treatment cluster_endpoint_analysis Endpoint Analysis animal Rodent Model (e.g., Rat, Mouse, Hamster) euthanasia Euthanasia & Testis Removal animal->euthanasia decapsulation Decapsulation & Mincing euthanasia->decapsulation collagenase Collagenase Digestion decapsulation->collagenase filtration Filtration collagenase->filtration centrifugation Centrifugation filtration->centrifugation purification Percoll Gradient Purification centrifugation->purification cell_culture Cell Plating & Culture purification->cell_culture eds_treatment EDS Treatment (Dose-Response) cell_culture->eds_treatment viability Cell Viability Assays (e.g., MTT) eds_treatment->viability apoptosis Apoptosis Assays (e.g., DNA Laddering, Caspase Activity) eds_treatment->apoptosis steroidogenesis Steroidogenesis Assays (e.g., Testosterone Measurement) eds_treatment->steroidogenesis

Caption: Experimental workflow for assessing species-specific sensitivity to EDS in vitro.

EDS_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EDS This compound (EDS) PI3K PI3K EDS->PI3K Inhibits GSH Glutathione (B108866) (GSH) EDS->GSH Depletes AKT AKT PI3K->AKT Activates RAP2B RAP2B AKT->RAP2B Inhibits Bax Bax AKT->Bax Inhibits Bcl2 Bcl-2 AKT->Bcl2 Activates RAP2B->PI3K Apoptosis Apoptosis Bax->Apoptosis Promotes Bcl2->Apoptosis Inhibits

Caption: Signaling pathway of EDS-induced Leydig cell apoptosis.

Signaling Pathways in EDS-Induced Apoptosis

The selective toxicity of EDS in Leydig cells involves multiple signaling pathways, with apoptosis being the primary mode of cell death.

Role of Glutathione

The mechanism of EDS-induced cytotoxicity in adult rat Leydig cells appears to be dependent on intracellular glutathione (GSH).[8] Depletion of GSH with buthionine sulfoximine (B86345) (BSO), an inhibitor of GSH synthesis, renders adult rat Leydig cells significantly less sensitive to the cytotoxic effects of EDS.[8] This suggests that EDS may be metabolized to a more toxic intermediate via a glutathione-dependent pathway, or that GSH is crucial for cellular defense against EDS-induced damage.

PI3K/AKT Signaling Pathway

The PI3K/AKT signaling pathway, a key regulator of cell survival and apoptosis, is implicated in EDS-induced Leydig cell death. Studies have shown that EDS treatment can lead to the upregulation of microRNA-205 (miR-205), which in turn targets and suppresses RAP2B.[13] The downregulation of RAP2B can inhibit the PI3K/AKT signaling pathway, leading to increased apoptosis.[13] The PI3K/AKT pathway normally promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bax and activating anti-apoptotic proteins like Bcl-2. Inhibition of this pathway by EDS would therefore shift the balance towards apoptosis.

Conclusion

The species-specific sensitivity to this compound is a critical factor for its application in reproductive biology research. Rats exhibit high sensitivity, making them a suitable model for studying Leydig cell ablation and regeneration. In contrast, mice and hamsters are more resistant, highlighting the importance of selecting the appropriate animal model for a given study. The underlying mechanisms of this differential sensitivity are complex and involve metabolic differences, particularly related to glutathione conjugation, and alterations in key cell survival signaling pathways like the PI3K/AKT pathway. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing EDS and for professionals in drug development assessing potential testicular toxicity. Further research is warranted to fully elucidate the molecular determinants of species-specific responses to EDS.

References

Methodological & Application

Application Notes and Protocols for Ethylene Dimethanesulfonate (EDS)-Induced Leydg Cell Ablation in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene (B1197577) dimethanesulfonate (EDS) is a potent and selective cytotoxic agent for Leydig cells in the adult rat, making it an invaluable tool for studying testicular function, steroidogenesis, and Leydig cell regeneration. Administration of a single dose of EDS leads to the complete ablation of the existing Leydig cell population, followed by a predictable and robust regenerative process. This document provides detailed application notes and experimental protocols for the use of EDS to induce Leydig cell ablation in rats, including preparation of the EDS solution, administration protocol, and methods for verifying the ablation and studying the subsequent regeneration.

Introduction

The selective destruction of Leydig cells by ethylene dimethanesulfonate (EDS) provides a powerful model to investigate the role of androgens in regulating spermatogenesis and other physiological processes.[1] Following EDS administration, the depletion of testosterone (B1683101) and the subsequent rise in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) create a unique in vivo environment to study the hormonal regulation of the testis and the mechanisms of stem cell-driven Leydig cell regeneration. These application notes are designed to guide researchers in the successful implementation of the EDS-induced Leydig cell ablation model.

Data Presentation

The following tables summarize the expected quantitative changes in key parameters following a single intraperitoneal injection of EDS (75-100 mg/kg) in adult rats.

Table 1: Timeline of Leydig Cell Ablation and Regeneration

Time Post-EDS InjectionLeydig Cell StatusKey Histological Observations
12-48 hoursDegenerationLeydig cells show signs of apoptosis, including chromatin condensation and cytoplasmic vacuolization.[1]
3-14 daysComplete AblationAbsence of identifiable Leydig cells in the testicular interstitium.[2]
14-21 daysOnset of RegenerationAppearance of new, small, often spindle-shaped Leydig cells, frequently near blood vessels.[2]
21-35 daysActive RegenerationProliferation and differentiation of new Leydig cells.
5-7 weeksFull RegenerationThe Leydig cell population is restored to pre-treatment numbers.[2]

Table 2: Hormonal Changes Following EDS Administration

Time Post-EDS InjectionSerum Testosterone LevelsSerum Luteinizing Hormone (LH) LevelsSerum Follicle-Stimulating Hormone (FSH) Levels
2-3 daysUndetectable/Castrate levelsSignificantly elevatedElevated
7 daysUndetectable/Castrate levelsMarkedly elevatedElevated
14-21 daysGradual increaseRemain elevatedRemain elevated
5-7 weeksReturn to near-normal levelsReturn to normal levelsReturn to normal levels

Experimental Protocols

Preparation of this compound (EDS) Solution

Materials:

  • This compound (EDS) powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile water for injection or physiological saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

Protocol:

  • Caution: EDS is a potent alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a chemical fume hood.

  • To prepare a stock solution, dissolve EDS in DMSO. A common solvent ratio used is 1 part DMSO to 4 parts sterile water or saline (v/v).[3] However, for in vivo injections, it is recommended to keep the final DMSO concentration as low as possible, ideally below 10% (v/v), to minimize toxicity.[4]

  • For a target dose of 75-100 mg/kg, calculate the required amount of EDS and the volume of the solvent mixture needed for the number of animals to be injected.

  • In a sterile vial, add the calculated amount of EDS powder.

  • Add the required volume of DMSO and vortex thoroughly until the EDS is completely dissolved.

  • Add the sterile water or saline to the desired final volume and vortex again to ensure a homogenous solution.

  • Sterile-filter the final EDS solution using a 0.22 µm syringe filter into a new sterile vial.

  • Prepare the solution fresh on the day of injection.

EDS Administration Protocol

Materials:

  • Adult male Sprague-Dawley rats (250-350 g)

  • Prepared EDS solution

  • Sterile syringes (1 mL or 3 mL) and needles (25-27 gauge)

  • Animal scale

  • 70% ethanol (B145695) for disinfection

Protocol:

  • Weigh each rat accurately to determine the precise volume of EDS solution to be injected.

  • Gently restrain the rat. For intraperitoneal (IP) injections, position the rat to expose the lower abdominal quadrants.

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. The needle should be inserted at a 15-30 degree angle.

  • Aspirate briefly to ensure that the needle has not entered a blood vessel or internal organ.

  • Inject the calculated volume of the EDS solution slowly and smoothly.

  • Withdraw the needle and return the rat to its cage.

  • Monitor the animals closely for any adverse reactions following the injection.

Verification of Leydig Cell Ablation: Histological Analysis

Materials:

  • Testis tissue samples

  • Bouin's fixative or 4% paraformaldehyde

  • Ethanol series (for dehydration)

  • Xylene or other clearing agent

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

  • Light microscope

  • Image analysis software (e.g., ImageJ)

Protocol:

  • Tissue Collection and Fixation:

    • Euthanize rats at selected time points post-EDS injection.

    • Excise the testes and fix them in Bouin's solution for 12-24 hours or 4% paraformaldehyde for 24 hours.

  • Tissue Processing and Embedding:

    • Dehydrate the fixed tissues through a graded series of ethanol (e.g., 70%, 80%, 95%, 100%).

    • Clear the tissue in xylene.

    • Embed the tissue in paraffin wax.

  • Sectioning and Staining:

    • Section the paraffin-embedded tissue at 5-7 µm thickness using a microtome.

    • Mount the sections on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Stain the sections with Hematoxylin and Eosin (H&E).

  • Leydig Cell Quantification:

    • Examine the stained sections under a light microscope. Leydig cells are typically identified by their large, round nuclei and eosinophilic cytoplasm, and are located in the interstitial space between the seminiferous tubules.

    • To quantify Leydig cells, a systematic random sampling approach is recommended.

    • Capture images of multiple random fields of view at a consistent magnification (e.g., 200x or 400x).

    • Using image analysis software, the number of Leydig cells per unit area of interstitial tissue or per seminiferous tubule can be determined.[5] A common method is to count the total number of Leydig cells and divide by the total number of seminiferous tubules in the section to get a ratio of Leydig cells per tubule.[5]

Verification of Leydig Cell Ablation: Serum Testosterone Measurement

Materials:

  • Blood samples collected from rats

  • Centrifuge

  • Microcentrifuge tubes

  • Rat Testosterone ELISA kit

  • Microplate reader

Protocol:

  • Serum Collection:

    • Collect blood samples from the tail vein, saphenous vein, or via cardiac puncture at the time of euthanasia.

    • Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000-3000 x g for 15-20 minutes at 4°C.

    • Collect the supernatant (serum) and store at -20°C or -80°C until analysis.

  • Testosterone ELISA:

    • Follow the manufacturer's instructions provided with the specific rat testosterone ELISA kit.

    • Typically, the protocol will involve the following steps:

      • Preparation of standards and samples.

      • Addition of standards and samples to the antibody-coated microplate.

      • Incubation with an enzyme-conjugated secondary antibody.

      • Washing steps to remove unbound reagents.

      • Addition of a substrate solution to produce a colorimetric reaction.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the testosterone concentration in the samples based on the standard curve.

Mandatory Visualizations

Signaling Pathways

EDS_Signaling_Pathways cluster_Ablation EDS-Induced Leydig Cell Apoptosis cluster_Regeneration Leydig Cell Regeneration EDS This compound (EDS) FasL Fas Ligand (FasL) Upregulation EDS->FasL FasR Fas Receptor (Fas) Upregulation EDS->FasR DISC Death-Inducing Signaling Complex (DISC) Formation FasL->DISC FasR->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Apoptosis Leydig Cell Apoptosis Casp3->Apoptosis StemCell Stem/Progenitor Leydig Cells Proliferation Proliferation StemCell->Proliferation PDGFA Platelet-Derived Growth Factor A (PDGF-A) PDGFA->StemCell stimulates LIF Leukemia Inhibitory Factor (LIF) LIF->StemCell stimulates Differentiation Differentiation Proliferation->Differentiation NewLeydig New Leydig Cells Differentiation->NewLeydig

Caption: Signaling pathways in EDS-induced Leydig cell ablation and regeneration.

Experimental Workflow

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis Prep_EDS Prepare EDS Solution (DMSO/Saline Vehicle) Injection Intraperitoneal Injection of EDS (75-100 mg/kg) Prep_EDS->Injection Animal_Acclimation Acclimate Adult Male Rats Weighing Weigh Animals Animal_Acclimation->Weighing Weighing->Injection Sacrifice Sacrifice Animals at Defined Time Points Injection->Sacrifice Blood_Collection Blood Collection Sacrifice->Blood_Collection Testis_Collection Testis Collection Sacrifice->Testis_Collection Serum_Separation Serum Separation Blood_Collection->Serum_Separation Tissue_Fixation Tissue Fixation & Processing Testis_Collection->Tissue_Fixation Testosterone_ELISA Testosterone ELISA Serum_Separation->Testosterone_ELISA Histology Histological Staining (H&E) Tissue_Fixation->Histology Leydig_Cell_Count Leydig Cell Quantification Histology->Leydig_Cell_Count

Caption: Experimental workflow for EDS-induced Leydig cell ablation in rats.

References

Application Notes and Protocols for In Vivo Androgen Deprivation using Ethylene Dimethanesulfonate (EDS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethylene dimethanesulfonate (EDS) is a potent and selective cytotoxic agent for adult Leydig cells in the testes of certain species, most notably rats. This specific action makes EDS a valuable tool for creating a transient and reversible model of androgen deprivation. Following administration, EDS induces apoptosis in mature Leydig cells, leading to a rapid decline in testosterone (B1683101) levels to castrate levels. Subsequently, the Leydig cell population regenerates from progenitor cells, allowing for the study of androgen-dependent processes and the dynamics of Leydig cell development and function. These application notes provide a comprehensive overview and detailed protocols for the in vivo use of EDS for androgen deprivation studies.

Data Presentation

Table 1: Effects of a Single Intraperitoneal Injection of this compound (EDS) on Rat Testicular Parameters
ParameterTime Post-EDS AdministrationObservationCitations
Leydig Cell Morphology 12 - 24 hoursDegenerative changes, chromatin condensation, signs of apoptosis.[1][2]
3 - 7 daysComplete absence of identifiable Leydig cells.[1]
14 - 21 daysAppearance of new, small, fetal-like Leydig cells.[1][3]
5 - 7 weeksComplete regeneration of the Leydig cell population.[4]
Serum Testosterone 16 hoursDecreased to approximately 35% of control.[5]
2 - 3 daysReduced to undetectable or castrate levels.[1][6]
21 daysLevels begin to rise with the appearance of new Leydig cells.[7]
5 - 7 weeksReturn to normal or near-normal levels.
Serum Luteinizing Hormone (LH) 3 - 7 daysSignificant increase, reaching levels comparable to castrated rats.[7]
28 daysLevels begin to return to normal.[7]
Serum Follicle-Stimulating Hormone (FSH) 7+ daysElevated levels following the decline in testosterone.[7]
49 daysReturn to normal levels.[7]
Apoptosis Markers 6 hoursIncreased expression of Fas and Fas Ligand (FasL) in Leydig cells.[2]
24 hoursPeak in the number of apoptotic interstitial cells.[8]
Table 2: Recommended Dosages and Administration of this compound (EDS) in Adult Rats
ParameterRecommendationCitations
Dosage 75 - 100 mg/kg body weight[1][5][7]
Administration Route Intraperitoneal (IP) injection[1][5][7]
Vehicle Dimethyl sulfoxide (B87167) (DMSO) and sterile saline or water[7]
Animal Model Adult male rats (e.g., Sprague-Dawley, Wistar)[1][5][7]
Note Immature rats and mice are generally resistant to the cytotoxic effects of EDS on Leydig cells.[5]

Experimental Protocols

Protocol 1: Preparation of EDS Solution for In Vivo Administration

Materials:

  • This compound (EDS) powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile 0.9% saline solution

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount of EDS: Based on the body weights of the animals and the desired dosage (e.g., 75 mg/kg), calculate the total mass of EDS needed.

  • Dissolve EDS in DMSO: In a sterile conical tube, dissolve the calculated amount of EDS powder in a minimal volume of DMSO. For example, to prepare a 75 mg/kg dose for a 300g rat (22.5 mg), you might first dissolve a larger batch, for instance, 225 mg of EDS in 1 mL of DMSO. This creates a stock solution.

  • Dilute with saline: Further dilute the EDS/DMSO stock solution with sterile 0.9% saline to achieve the final desired concentration for injection. A common final vehicle composition is 25% DMSO in saline. Ensure the final injection volume is appropriate for the animal's size (typically 0.5 - 1.0 mL for an adult rat).

  • Vortex thoroughly: Vortex the solution until the EDS is completely dissolved and the solution is clear.

  • Administer immediately: It is recommended to use the freshly prepared EDS solution for injections.

Protocol 2: In Vivo Administration of EDS to Adult Rats

Materials:

  • Adult male rats (e.g., 90-120 days old)

  • Prepared EDS solution

  • Sterile 1 mL syringes with 25-27 gauge needles

  • Animal scale

  • Appropriate animal handling and restraint equipment

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the housing conditions for at least one week prior to the experiment.

  • Weigh the animal: Accurately weigh each rat immediately before injection to calculate the precise volume of EDS solution to administer.

  • Restrain the animal: Gently but firmly restrain the rat. For an intraperitoneal injection, the animal can be held with its head tilted slightly downwards to allow the abdominal organs to shift away from the injection site.

  • Locate the injection site: The preferred site for IP injection is the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the urinary bladder.

  • Administer the injection: Swab the injection site with 70% ethanol. Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity. Gently aspirate to ensure no blood or urine is drawn, then slowly inject the calculated volume of the EDS solution.

  • Post-injection monitoring: Return the animal to its cage and monitor for any immediate adverse reactions. Continue to monitor the animals daily for general health and well-being.

Protocol 3: Tissue and Blood Sample Collection

Materials:

  • Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps)

  • Blood collection tubes (e.g., with EDTA for plasma, or serum separator tubes)

  • Phosphate-buffered saline (PBS), ice-cold

  • Fixative (e.g., 4% paraformaldehyde or Bouin's solution) for histology

  • Cryovials for snap-freezing tissues

Procedure:

  • Anesthetize the animal: At the desired time points post-EDS injection, anesthetize the rat according to approved institutional protocols.

  • Blood Collection: Collect blood via cardiac puncture or from the abdominal aorta into appropriate tubes.

  • Serum/Plasma Preparation: Process the blood samples to obtain serum or plasma. Centrifuge the blood and collect the supernatant. Store at -80°C until hormone analysis (e.g., testosterone, LH, FSH via ELISA or RIA).

  • Tissue Collection: Perfuse the animal with ice-cold PBS to remove blood from the tissues. Dissect the testes and weigh them.

  • Tissue Processing for Histology: For histological analysis, fix one testis in 4% paraformaldehyde or Bouin's solution overnight at 4°C. Then, process the tissue for paraffin (B1166041) embedding, sectioning, and staining (e.g., Hematoxylin and Eosin).

  • Tissue Processing for Molecular Analysis: For molecular studies (e.g., Western blot, PCR), snap-freeze the other testis in liquid nitrogen and store it at -80°C.

Mandatory Visualizations

EDS-Induced Leydig Cell Apoptosis Signaling Pathway

EDS_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Leydig Cell EDS This compound (EDS) FasL Fas Ligand (FasL) (Upregulated) EDS->FasL Induces upregulation (within 6 hours) FasR Fas Receptor (FasR) FasL->FasR Binds to DISC Death-Inducing Signaling Complex (DISC) FasR->DISC Triggers formation of Procaspase8 Pro-Caspase-8 DISC->Procaspase8 Recruits Caspase8 Active Caspase-8 Procaspase8->Caspase8 Cleavage & Activation Procaspase3 Pro-Caspase-3 Caspase8->Procaspase3 Cleavage & Activation Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: EDS-induced Fas-mediated apoptosis in Leydig cells.

Experimental Workflow for In Vivo Androgen Deprivation using EDS

EDS_Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase (at defined time points) Animal_Acclimatization Animal Acclimatization (Adult Male Rats) Animal_Weighing Animal Weighing Animal_Acclimatization->Animal_Weighing EDS_Preparation EDS Solution Preparation (75-100 mg/kg in DMSO/Saline) EDS_Injection Intraperitoneal (IP) Injection EDS_Preparation->EDS_Injection Animal_Weighing->EDS_Injection Sample_Collection Blood & Testis Collection EDS_Injection->Sample_Collection Hormone_Analysis Hormone Assays (Testosterone, LH, FSH) Sample_Collection->Hormone_Analysis Histology Histological Analysis (Leydig Cell Quantification) Sample_Collection->Histology Molecular_Analysis Molecular Analysis (e.g., Western Blot, PCR) Sample_Collection->Molecular_Analysis

Caption: Workflow for EDS-induced androgen deprivation studies.

References

Application Notes and Protocols for Preparing Ethylene Dimethanesulfonate (EDS) Solutions for Injection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethylene (B1197577) dimethanesulfonate (EDS), also known as ethane-1,2-diyl dimethanesulfonate, is a mild alkylating agent with the chemical formula C4H10O6S2.[1][2] It is a non-volatile methanesulfonic diester of ethylene glycol.[1][3] In research, EDS is primarily utilized for its selective cytotoxic effects on Leydig cells in the testes of certain animal models, particularly rats.[4][5] This targeted ablation of Leydig cells leads to a significant reduction in testosterone (B1683101) levels, making EDS a valuable tool for studying androgen deprivation and its physiological consequences.[4][5] These application notes provide detailed protocols for the preparation of EDS solutions for injection, ensuring safe handling and appropriate formulation for in vivo studies.

Physicochemical Properties of Ethylene Dimethanesulfonate

A summary of the key physicochemical properties of EDS is presented in the table below. This information is crucial for accurate solution preparation and dosage calculations.

PropertyValueReferences
CAS Number 4672-49-5[1][6]
Molecular Formula C4H10O6S2[1][2][6]
Molecular Weight 218.25 g/mol [1][6]
Appearance White to off-white solid[7]
Melting Point 35-36 °C[7]
Purity ≥97%[8]
Storage Temperature Sealed in a dry environment at room temperature.[7][9]

Experimental Protocols

Safety Precautions and Handling

This compound is a hazardous substance that requires careful handling to avoid exposure.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.[10]

  • Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.[11]

Handling Procedures:

  • All handling of solid EDS and concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

  • Avoid breathing dust, mist, or vapors.[10]

  • Wash hands thoroughly after handling.[10]

  • Do not eat, drink, or smoke in the work area.

  • Immediately change any contaminated clothing.

First Aid Measures:

  • If Swallowed: Call a poison center or doctor. Rinse mouth.

  • If on Skin: Wash with plenty of soap and water. If irritation or a rash occurs, seek medical advice.[10]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[10]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

Preparation of Stock Solutions

It is recommended to first prepare a concentrated stock solution of EDS, which can then be diluted to the final working concentration for injection.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Under a chemical fume hood, weigh the required amount of solid EDS.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 1 M).[12]

  • Vortex the mixture until the EDS is completely dissolved. Sonication can be used to aid dissolution if precipitation occurs.[1][13]

  • Store the stock solution in a tightly sealed, amber glass vial at -20°C for up to one month or at -80°C for up to six months.[1]

Preparation of Working Solutions for Injection

Working solutions for in vivo experiments should be prepared fresh on the day of use.[1] The following are examples of solvent systems that have been used for the administration of EDS. The choice of solvent will depend on the experimental animal and the route of administration.

Protocol 1: DMSO, PEG300, Tween-80, and Saline Formulation

This formulation is suitable for achieving a clear solution for injection.[1]

Materials:

  • EDS stock solution in DMSO (e.g., 25 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes for mixing

Procedure (for a 1 mL working solution):

  • Add 400 µL of PEG300 to a sterile tube.

  • Add 100 µL of the 25 mg/mL EDS stock solution in DMSO and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL.

  • The final concentration of this working solution will be 2.5 mg/mL (11.45 mM).[1]

Protocol 2: DMSO and Corn Oil Formulation

This formulation is an alternative for subcutaneous or intraperitoneal injections.

Materials:

  • EDS stock solution in DMSO

  • Sterile Corn Oil

  • Sterile tubes for mixing

Procedure:

  • Prepare a stock solution of EDS in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the EDS stock solution.

  • Add the appropriate volume of sterile corn oil to achieve the final desired concentration, ensuring the final DMSO concentration is 10% or less of the total volume. For example, to prepare 1 mL of a 2.5 mg/mL solution, add 100 µL of a 25 mg/mL EDS stock in DMSO to 900 µL of corn oil.[1]

  • Vortex thoroughly to ensure a uniform suspension.

Protocol 3: DMSO and Saline with SBE-β-CD Formulation

This formulation utilizes a solubilizing agent to enhance the aqueous solubility of EDS.

Materials:

  • EDS stock solution in DMSO

  • 20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline

  • Sterile tubes for mixing

Procedure:

  • Prepare a stock solution of EDS in DMSO.

  • In a sterile tube, add the required volume of the EDS stock solution.

  • Add the appropriate volume of the 20% SBE-β-CD in saline to achieve the final desired concentration, ensuring the final DMSO concentration is 10% or less of the total volume. For example, to prepare 1 mL of a 2.5 mg/mL solution, add 100 µL of a 25 mg/mL EDS stock in DMSO to 900 µL of the SBE-β-CD solution.[1]

  • Mix until a clear solution is obtained.

Administration in Animal Models

The dosage and route of administration of EDS can vary depending on the research objectives and the animal model.

Commonly Used Dosages in Rats:

  • Subcutaneous or Intraperitoneal Injection: A single dose of 75 mg/kg body weight has been shown to effectively destroy Leydig cells.[4] In some studies, this dose is administered daily for 7 days.[1][7]

  • Testicular Artery Injection: Dosages ranging from 5-15 mg/kg have been used for direct administration to the testes.[14]

Administration Procedure:

  • Accurately weigh the animal to determine the correct volume of the EDS working solution to inject.

  • Use appropriate sterile injection techniques for the chosen route of administration (e.g., subcutaneous, intraperitoneal).

  • Monitor the animal for any adverse reactions following the injection.

Data Presentation

Solubility of this compound
Solvent SystemAchievable ConcentrationAppearanceReferences
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (11.45 mM)Clear solution[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (11.45 mM)Clear solution[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (11.45 mM)Clear solution[1]
DMSO95 mg/mL (435.28 mM)-[13]
In Vivo Dosage and Administration of this compound in Rats
Route of AdministrationDosageDurationObserved EffectReferences
Subcutaneous Injection75 mg/kg7 daysDisruption of epididymal function, sperm granuloma formation[1][7]
Single Dose75 mg/kgSingle injectionRapid destruction of Leydig cells[4]
Single Dose100 mg/kgSingle injectionDegenerative changes in most Leydig cells within 12 hours[5]
Testicular Artery Injection5-15 mg/kgSingle injectionElimination of Leydig cells[14]

Visualizations

Experimental Workflow for Preparing EDS Injection Solution

EDS_Preparation_Workflow cluster_prep Preparation cluster_formulation Formulation (Freshly Prepared) cluster_admin Administration start Weigh Solid EDS dissolve Dissolve in DMSO (Vortex/Sonicate) start->dissolve In fume hood stock Stock Solution (-20°C or -80°C) dissolve->stock Store appropriately add_stock Add EDS Stock Solution stock->add_stock Dilute to working concentration mix_solvents Prepare Solvent Mixture (e.g., PEG300, Tween-80, Saline) mix_solvents->add_stock final_solution Final Working Solution for Injection add_stock->final_solution Mix thoroughly weigh_animal Weigh Animal final_solution->weigh_animal calculate_dose Calculate Injection Volume weigh_animal->calculate_dose inject Administer via Chosen Route calculate_dose->inject

Caption: Workflow for the preparation and administration of this compound solutions.

Mechanism of EDS-Induced Leydig Cell Apoptosis

EDS_Mechanism EDS This compound (EDS) LeydigCell Adult Leydig Cell EDS->LeydigCell Enters cell Alkylation Alkylation of Cellular Components EDS->Alkylation Acts as an alkylating agent Glutathione Intracellular Glutathione (GSH) LeydigCell->Glutathione Glutathione->Alkylation GSH depletion may be involved Apoptosis Cell Death (Apoptosis) Alkylation->Apoptosis

Caption: Proposed mechanism of this compound induced cytotoxicity in Leydig cells.

References

Application Notes and Protocols for the Use of Ethylene Dimethanesulfonate in In Vitro Leydig Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethylene (B1197577) dimethanesulfonate (EDS) in in vitro Leydig cell culture experiments. EDS is a well-established cytotoxicant that selectively ablates Leydig cells, making it a valuable tool for studying testicular function, steroidogenesis, and Leydig cell regeneration. This document outlines the mechanisms of EDS action, provides detailed protocols for its application in cell culture, and summarizes key quantitative data from published studies.

Mechanism of Action

Ethylene dimethanesulfonate is an alkylating agent that induces apoptosis in mature rat Leydig cells, while immature rat Leydig cells and mouse Leydig cells show resistance.[1][2] The cytotoxic effects of EDS are multifaceted, involving:

  • Induction of Apoptosis: EDS treatment leads to characteristic apoptotic changes in Leydig cells, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[3] This process is likely mediated by the Fas signaling pathway, as evidenced by the upregulation of both Fas receptor and Fas ligand in response to EDS.[4]

  • Inhibition of Steroidogenesis: EDS directly inhibits luteinizing hormone (LH)-stimulated testosterone (B1683101) production in mature rat Leydig cells.[1][2] The site of action appears to be between the activation of protein kinase by cyclic adenosine (B11128) monophosphate (cAMP) and the cholesterol side-chain cleavage enzyme.[5] Specifically, EDS has been shown to decrease the promoter activity of the steroidogenic acute regulatory protein (StAR) gene.[6]

  • Role of Glutathione (B108866): The cytotoxicity of EDS in adult rat Leydig cells is linked to intracellular glutathione (GSH) levels. Depletion of GSH with buthionine sulfoximine (B86345) (BSO) protects Leydig cells from EDS-induced toxicity, suggesting that GSH may be involved in the metabolic activation of EDS to a toxic species.[7]

Experimental Protocols

Protocol 1: In Vitro Ablation of Mature Rat Leydig Cells with EDS

This protocol describes the general procedure for eliminating mature rat Leydig cells from a primary culture using EDS.

Materials:

  • Primary culture of mature rat Leydig cells

  • Dulbecco's Modified Eagle Medium (DMEM) or other suitable culture medium

  • Fetal Bovine Serum (FBS)

  • This compound (EDS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Plating: Plate primary mature rat Leydig cells at a desired density in sterile culture plates. Allow the cells to attach and acclimate for 24 hours in complete culture medium (e.g., DMEM with 10% FBS).

  • EDS Preparation: Prepare a stock solution of EDS in DMSO. A typical stock concentration is 100 mM. Further dilute the stock solution in culture medium to achieve the desired final concentration. A common effective concentration for inducing apoptosis is 750 µg/ml.[3]

  • Treatment: Remove the culture medium from the wells and replace it with the medium containing the desired concentration of EDS. A vehicle control (medium with DMSO) should be run in parallel.

  • Incubation: Incubate the cells for 24 to 72 hours.[1] The optimal incubation time will depend on the specific experimental goals.

  • Assessment of Ablation: The elimination of Leydig cells can be confirmed by morphological observation (cell rounding and detachment), viability assays (e.g., Trypan blue exclusion, MTT assay), and functional assays such as measuring testosterone production in response to LH stimulation.

Protocol 2: Assessment of EDS-Induced Apoptosis

This protocol details the steps to visualize and quantify apoptosis in Leydig cells following EDS treatment.

Materials:

  • EDS-treated and control Leydig cells

  • Acridine (B1665455) orange or other fluorescent DNA dye

  • Fluorescence microscope

  • DNA extraction kit

  • Agarose (B213101) gel electrophoresis equipment

Procedure:

  • Fluorescent Staining:

    • Following EDS treatment (e.g., 750 µg/ml for 24 hours), collect both attached and detached cells.[3]

    • Stain the cells with a fluorescent DNA dye such as acridine orange.

    • Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented chromatin.[3]

  • DNA Laddering Assay:

    • Extract DNA from both treated and control cells using a commercially available kit.

    • Perform agarose gel electrophoresis on the extracted DNA.

    • Visualize the DNA under UV light. DNA from apoptotic cells will show a characteristic "ladder" pattern due to the cleavage of DNA into nucleosomal fragments.[3]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of EDS on Leydig cells from various in vitro studies.

ParameterCell TypeEDS ConcentrationIncubation TimeEffectReference
Testosterone Production Mature Rat Leydig Cells75 µg/ml3-5 hoursInhibition of LH-stimulated steroid production[2]
Mature Rat Leydig CellsEC50 = 370 µMNot specified50% inhibition of hCG-stimulated testosterone production[5]
Immature Rat Leydig CellsNot specifiedNot specifiedNo effect on LH-stimulated steroid production[1]
Mouse Leydig CellsNot specifiedNot specifiedNo effect on LH-stimulated steroid production[1]
Cell Viability/Cytotoxicity Mature Rat Leydig Cells750 µg/ml24 hoursCell rounding and detachment[3]
Mature Rat Leydig CellsNot specified72 hoursATP levels reduced to almost zero[1]
Immature Rat Leydig CellsNot specified72 hoursNo effect on ATP levels[1]
Apoptosis Mature Rat Leydig Cells750 µg/ml24 hoursIncreased incidence of apoptosis (up to 25% of detached cells)[3]
Gene Promoter Activity Rat R2C Leydig Cells1 mM24 hoursDecreased Insl3 promoter activity[6]
Rat R2C & Mouse MA-10 Cells1-2 mM4 hoursIncreased Gsta3 promoter activity[8]
Rat R2C & Mouse MA-10 CellsNot specifiedNot specifiedDecreased Star promoter activity[6]

Visualizations

EDS_Mechanism_of_Action cluster_cell Mature Rat Leydig Cell EDS This compound (EDS) ToxicMetabolite Toxic Metabolite EDS->ToxicMetabolite Metabolic Activation GSH Glutathione (GSH) GSH->ToxicMetabolite Involved in activation FasL Fas Ligand (FasL) (Upregulated) ToxicMetabolite->FasL FasR Fas Receptor (FasR) (Upregulated) ToxicMetabolite->FasR StAR_promoter StAR Gene Promoter ToxicMetabolite->StAR_promoter Inhibits Activity FasL->FasR Apoptosis Apoptosis FasR->Apoptosis Initiates Caspase Cascade Steroidogenesis Steroidogenesis (Testosterone Production) Apoptosis->Steroidogenesis Leads to Cessation StAR_promoter->Steroidogenesis Regulates

Caption: Mechanism of this compound (EDS) action in mature rat Leydig cells.

Experimental_Workflow_EDS cluster_analysis Analysis Methods start Start: Plate Mature Rat Leydig Cells acclimate Acclimate for 24 hours start->acclimate prepare_eds Prepare EDS Solution in Culture Medium acclimate->prepare_eds treat Treat Cells with EDS (and Vehicle Control) prepare_eds->treat incubate Incubate for 24-72 hours treat->incubate endpoint Endpoint Analysis incubate->endpoint morphology Morphological Observation endpoint->morphology viability Viability Assays (e.g., MTT) endpoint->viability apoptosis Apoptosis Assays (e.g., DNA Laddering) endpoint->apoptosis function Functional Assays (e.g., Testosterone Measurement) endpoint->function

Caption: General experimental workflow for in vitro EDS treatment of Leydig cells.

References

Application Notes and Protocols: Establishing an Ethylene Dimethanesulfonate-Induced Testosterone Deficiency Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethylene (B1197577) dimethanesulfonate (EDS) is an alkylating agent that selectively destroys Leydig cells in the testes of adult rats, providing a robust and transient model of testosterone (B1683101) deficiency.[1][2][3][4] This model is invaluable for studying the physiological and pathological consequences of androgen deprivation and for evaluating the efficacy of androgen replacement therapies or other interventions aimed at mitigating the effects of hypogonadism.

Following a single administration of EDS, serum testosterone levels plummet to castrate levels within days.[4] This is accompanied by a compensatory rise in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, a classic endocrine response to the loss of negative feedback from testicular androgens.[2][5] The destruction of Leydig cells is temporary, with a new population of Leydig cells beginning to regenerate from progenitor cells approximately 21 days post-treatment, and full recovery of testosterone levels typically observed by 49 days.[2][6] This predictable time course allows for the study of both the acute effects of testosterone withdrawal and the processes of Leydig cell regeneration and functional recovery.

These application notes provide detailed protocols for establishing the EDS-induced testosterone deficiency model in rats, including methods for hormone analysis and assessment of androgen-dependent organ responses.

Data Presentation

Hormonal and Organ Weight Changes Post-EDS Administration in Adult Rats

The following tables summarize the expected quantitative changes in serum hormone levels and androgen-dependent organ weights at various time points following a single intraperitoneal injection of Ethylene Dimethanesulfonate (75 mg/kg).

Table 1: Serum Hormone Concentrations

Time Point Post-EDSTestosterone (ng/mL)Luteinizing Hormone (LH) (ng/mL)Follicle-Stimulating Hormone (FSH) (ng/mL)
Control (Day 0) ~2.5 - 5.0~0.5 - 1.5~5.0 - 10.0
Day 7 < 0.1[7]Elevated (castrate levels)[2]Slightly Elevated
Day 14 < 0.1Elevated (castrate levels)[2]Elevated
Day 21 Gradual Increase[7]Elevated, starting to decreaseElevated
Day 28 Approaching NormalReturning to Normal[2]Elevated, starting to decrease
Day 49 Normal[2]Normal[2]Normal[2]

Table 2: Androgen-Dependent Organ Weights (Relative to Body Weight)

Time Point Post-EDSProstate Weight (mg/100g BW)Seminal Vesicle Weight (mg/100g BW)Epididymis Weight (mg/100g BW)
Control (Day 0) BaselineBaselineBaseline
Day 7 Significantly DecreasedSignificantly DecreasedSignificantly Decreased[7]
Day 14 Significantly DecreasedSignificantly DecreasedSignificantly Decreased[7]
Day 21 Starting to RecoverStarting to RecoverStarting to Recover
Day 49 NormalNormalNormal

Note: The exact values can vary depending on the rat strain, age, and specific assay used. The data presented are representative values based on published literature.

Experimental Protocols

Induction of Testosterone Deficiency with this compound (EDS)

This protocol describes the in vivo administration of EDS to adult male rats to induce Leydig cell ablation and subsequent testosterone deficiency.

Materials:

  • This compound (EDS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Corn oil

  • Adult male Sprague-Dawley or Wistar rats (90-120 days old)

  • Sterile syringes and needles (25-27 gauge)

  • Animal balance

Procedure:

  • Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment.

  • EDS Preparation:

    • On the day of injection, prepare the EDS solution. EDS is typically dissolved in a mixture of DMSO and corn oil. A common vehicle is 1:3 (v/v) DMSO:corn oil.

    • The final concentration should be calculated to deliver a dose of 75 mg/kg body weight in a volume of approximately 1 mL/kg.[2][8]

    • Warm the vehicle slightly to aid in dissolving the EDS. Vortex thoroughly to ensure complete dissolution.

  • Dosing:

    • Weigh each rat accurately on the day of injection.

    • Administer a single intraperitoneal (i.p.) injection of the prepared EDS solution (75 mg/kg).

    • A control group should be injected with the vehicle only.

  • Post-Injection Monitoring:

    • Monitor the animals daily for any signs of distress.

    • The testosterone-deficient state is typically established by day 7 post-injection.[2][9]

Serum Hormone Analysis

This protocol outlines the collection of blood samples and subsequent measurement of testosterone, LH, and FSH.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., serum separator tubes)

  • Centrifuge

  • Hormone-specific ELISA or RIA kits (for testosterone, LH, and FSH)

  • Microplate reader or gamma counter

Procedure:

  • Blood Collection:

    • At the desired time points (e.g., Day 0, 7, 14, 21, 28, 49), anesthetize the rats.

    • Collect blood via cardiac puncture or from the tail vein.

    • Dispense the blood into serum separator tubes.

  • Serum Preparation:

    • Allow the blood to clot at room temperature for 30 minutes.

    • Centrifuge at 2000-3000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant (serum) and store it at -80°C until analysis.

  • Hormone Measurement:

    • Thaw the serum samples on ice.

    • Follow the manufacturer's instructions for the specific ELISA or RIA kits to measure the concentrations of testosterone, LH, and FSH.

Assessment of Androgen-Dependent Organ Weights

This protocol describes the collection and weighing of androgen-dependent organs to assess the biological effect of testosterone deficiency.

Materials:

  • Surgical instruments (scissors, forceps)

  • Analytical balance

  • Phosphate-buffered saline (PBS)

Procedure:

  • Euthanasia and Dissection:

    • At the end of the experiment, euthanize the rats according to approved institutional guidelines.

    • Carefully dissect out the prostate, seminal vesicles, and epididymides.

  • Organ Preparation and Weighing:

    • Remove any adhering fat and connective tissue from the organs.

    • For the seminal vesicles, gently express the fluid content.

    • Blot the organs dry with absorbent paper.

    • Weigh each organ individually on an analytical balance.

  • Data Normalization:

    • Record the final body weight of each animal.

    • Normalize the organ weights to the body weight (e.g., mg of organ per 100g of body weight) to account for variations in animal size.

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis animal_acclimation Animal Acclimation eds_preparation EDS Solution Preparation (75 mg/kg in DMSO/Corn Oil) animal_acclimation->eds_preparation eds_injection Single Intraperitoneal EDS Injection eds_preparation->eds_injection control_injection Vehicle Injection (Control Group) eds_preparation->control_injection daily_monitoring Daily Monitoring eds_injection->daily_monitoring control_injection->daily_monitoring blood_collection Blood Collection (Days 0, 7, 14, 21, 28, 49) daily_monitoring->blood_collection organ_collection Organ Collection (Endpoint) daily_monitoring->organ_collection hormone_analysis Serum Hormone Analysis (Testosterone, LH, FSH) blood_collection->hormone_analysis organ_weight_analysis Androgen-Dependent Organ Weight Analysis organ_collection->organ_weight_analysis

Caption: Experimental workflow for the EDS-induced testosterone deficiency model.

hpg_axis_disruption hypothalamus Hypothalamus pituitary Anterior Pituitary hypothalamus->pituitary GnRH (+) testes Testes (Leydig Cells) pituitary->testes LH (+) testes->hypothalamus Negative Feedback (-) testes->pituitary (-) target_organs Androgen Target Organs (Prostate, Seminal Vesicles) testes->target_organs Testosterone (+) eds This compound (EDS) eds->testes Destroys Leydig Cells

Caption: Disruption of the HPG axis by EDS.

testosterone_signaling_pathway cluster_classical Classical (Genomic) Pathway cluster_non_classical Non-Classical (Non-Genomic) Pathway T_classical Testosterone AR_cytoplasm Androgen Receptor (AR) in Cytoplasm T_classical->AR_cytoplasm Binds T_AR_complex T-AR Complex AR_cytoplasm->T_AR_complex nucleus Nucleus T_AR_complex->nucleus Translocates to ARE Androgen Response Element (ARE) on DNA T_AR_complex->ARE Binds to gene_transcription Gene Transcription ARE->gene_transcription Regulates protein_synthesis Protein Synthesis gene_transcription->protein_synthesis cellular_response Cellular Response protein_synthesis->cellular_response T_non_classical Testosterone membrane_receptor Membrane-Associated AR/ Other Receptors T_non_classical->membrane_receptor Binds to kinase_cascade Kinase Cascades (e.g., MAPK/ERK) membrane_receptor->kinase_cascade Activates downstream_effectors Downstream Effectors kinase_cascade->downstream_effectors Phosphorylates rapid_cellular_response Rapid Cellular Response downstream_effectors->rapid_cellular_response

Caption: Testosterone signaling pathways affected by EDS-induced deficiency.

References

Application Notes and Protocols for Ethylene Dimethanesulfonate (EDS) in Spermatogenesis and Fertility Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene (B1197577) dimethanesulfonate (EDS) is a potent and selective cytotoxic agent for Leydig cells in the testes of certain species, most notably rats. This targeted action makes EDS an invaluable tool for studying the intricate processes of spermatogenesis and male fertility. By transiently eliminating the primary source of testosterone (B1683101), researchers can investigate the hormonal regulation of testicular function, including the dependence of spermatogenesis on androgens, and the remarkable capacity of the testis to regenerate its Leydig cell population. These application notes provide a comprehensive overview of the use of EDS as a research tool, including its mechanism of action, experimental protocols, and expected outcomes.

Mechanism of Action

EDS exerts its cytotoxic effects on mature Leydig cells primarily by inducing apoptosis.[1] This programmed cell death is initiated through the activation of the Fas death receptor system. Following EDS administration, there is an upregulation of both Fas receptor and its ligand (FasL) on the surface of Leydig cells.[2] This engagement triggers a downstream signaling cascade culminating in the activation of caspase-3, a key executioner enzyme in apoptosis, leading to characteristic morphological changes such as chromatin condensation and the formation of apoptotic bodies.[1][3] The Bcl-2 family of proteins does not appear to be directly involved in this process.[2] The elimination of Leydig cells results in a rapid and significant decline in intratesticular and serum testosterone levels, effectively creating a transient and reversible state of androgen deprivation.[4]

Applications in Research

  • Studying Androgen-Dependent Spermatogenesis: EDS allows for the precise investigation of the stages of spermatogenesis that are dependent on testosterone. The withdrawal of androgens following EDS treatment leads to a stage-dependent loss of germ cells, providing insights into the specific roles of testosterone in germ cell development and survival.[5]

  • Investigating Leydig Cell Regeneration: The destruction of the existing Leydig cell population by EDS triggers a robust regenerative response from progenitor stem cells within the testicular interstitium.[4] This provides a unique in vivo model to study the signaling pathways and factors that govern Leydig cell differentiation and maturation.[6]

  • Modeling Androgen Deprivation: EDS-induced testosterone depletion serves as a model for studying the physiological effects of androgen deprivation on various androgen-dependent tissues and processes, both within and outside the reproductive system.

  • Toxicology and Drug Development: EDS can be used to assess the impact of potential therapeutic compounds on testicular function in an androgen-deprived environment or to study the mechanisms of testicular toxicity.

Data Presentation

The following tables summarize the typical quantitative changes observed in adult male rats following a single intraperitoneal injection of EDS (75 mg/kg body weight).

Table 1: Hormonal Changes Following EDS Administration

Time Post-EDSSerum Testosterone LevelsSerum Luteinizing Hormone (LH) LevelsSerum Follicle-Stimulating Hormone (FSH) Levels
Baseline (Day 0) NormalNormalNormal
1-3 Days Markedly decreased to castrate levels[4]Significantly increased[4]Significantly increased[4]
7-14 Days Undetectable[4]Peak levels[7]Peak levels[7]
21 Days Beginning to recover[4]Returning towards normal[4]Elevated
28 Days Approaching normal levelsReturned to normal[4]Returning towards normal
35-49 Days Normal to slightly elevatedNormalReturned to normal[4]

Table 2: Cellular and Physiological Changes in the Testis Following EDS Administration

Time Post-EDSLeydig Cell PopulationSpermatogenesisTestis Weight
Baseline (Day 0) Normal population of mature Leydig cellsNormalNormal
1-3 Days Degenerating Leydig cells, increased macrophage infiltration[4]NormalNo significant change
7-14 Days Complete absence of mature Leydig cells[4]Stage-dependent loss of germ cells (spermatids and spermatocytes)[5]Decreased
21 Days Appearance of new progenitor Leydig cells[4]Initiation of recovery of spermatogenesis[5]Decreased
35 Days Immature Leydig cells present[6]Ongoing restoration of spermatogenesisRecovering
49-56 Days Fully regenerated population of mature Leydig cells[6][7]Complete restoration of spermatogenesis[5]Returned to normal

Experimental Protocols

Protocol 1: Induction of Leydig Cell Ablation in Rats

Materials:

  • Ethylene dimethanesulfonate (EDS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile water for injection

  • Adult male rats (e.g., Sprague-Dawley or Wistar, 90-120 days old)

  • Appropriate animal housing and care facilities

  • Syringes and needles for injection

  • Personal protective equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Animal Acclimatization: House the rats under standard laboratory conditions (12:12 h light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.

  • Preparation of EDS Solution:

    • On the day of injection, prepare the EDS solution. A commonly used vehicle is a 1:3 mixture of DMSO and sterile water.[5]

    • Calculate the required amount of EDS based on the body weight of the animals and the target dose (typically 75 mg/kg).

    • Dissolve the EDS in DMSO first, then add the sterile water to the final volume. Ensure the solution is homogenous.

  • Administration of EDS:

    • Weigh each rat accurately on the day of injection.

    • Administer the EDS solution via a single intraperitoneal (i.p.) injection.[5]

    • A control group of animals should be injected with the vehicle only.

  • Post-Injection Monitoring:

    • Return the animals to their cages and monitor them for any signs of distress.

    • Provide standard animal care.

  • Tissue Collection and Analysis:

    • At predetermined time points (e.g., 3, 7, 14, 21, 35, 49 days post-injection), euthanize the animals according to approved protocols.

    • Collect blood samples for hormone analysis (testosterone, LH, FSH).

    • Dissect the testes and weigh them.

    • Fix one testis in Bouin's solution or 4% paraformaldehyde for histological analysis (e.g., H&E staining, immunohistochemistry for Leydig cell markers like 3β-HSD).

    • The other testis can be snap-frozen in liquid nitrogen for molecular or biochemical analyses (e.g., RNA/protein extraction, steroid measurements).

Mandatory Visualizations

EDS_Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_monitoring Post-Treatment Monitoring & Analysis Animal_Acclimatization Animal Acclimatization (Adult Male Rats) EDS_Preparation EDS Solution Preparation (75 mg/kg in DMSO/Water) Vehicle_Control Vehicle Control Injection Animal_Acclimatization->Vehicle_Control EDS_Injection Single Intraperitoneal Injection EDS_Preparation->EDS_Injection Time_Points Euthanasia at Specific Time Points EDS_Injection->Time_Points Vehicle_Control->Time_Points Blood_Collection Blood Collection (Hormone Analysis) Time_Points->Blood_Collection Testis_Dissection Testis Dissection & Weighing Time_Points->Testis_Dissection Histology Histological Analysis (e.g., H&E, IHC) Testis_Dissection->Histology Molecular_Analysis Molecular/Biochemical Analysis Testis_Dissection->Molecular_Analysis EDS_Apoptosis_Pathway EDS This compound (EDS) Leydig_Cell Mature Leydig Cell EDS->Leydig_Cell Targets FasL_Fas ↑ Fas Ligand (FasL) ↑ Fas Receptor (Fas) Leydig_Cell->FasL_Fas Induces Upregulation Caspase_Cascade Caspase-8 Activation FasL_Fas->Caspase_Cascade Caspase_3 Caspase-3 Activation Caspase_Cascade->Caspase_3 Apoptosis Apoptosis (Chromatin Condensation, Apoptotic Bodies) Caspase_3->Apoptosis Leydig_Cell_Regeneration cluster_ablation Leydig Cell Ablation cluster_hpg_axis Hypothalamic-Pituitary Response cluster_regeneration Leydig Cell Regeneration cluster_factors Key Regulatory Factors EDS_Treatment EDS Treatment Leydig_Cell_Death Leydig Cell Death EDS_Treatment->Leydig_Cell_Death Testosterone_Decline ↓ Testosterone Leydig_Cell_Death->Testosterone_Decline LH_FSH_Increase ↑ LH & FSH Testosterone_Decline->LH_FSH_Increase Negative Feedback Loop Proliferation Proliferation LH_FSH_Increase->Proliferation Stem_Leydig_Cells Stem Leydig Cells (SLCs) Stem_Leydig_Cells->Proliferation Differentiation Differentiation Proliferation->Differentiation Progenitor_LC Progenitor Leydig Cells (PLCs) Differentiation->Progenitor_LC Immature_LC Immature Leydig Cells (ILCs) Progenitor_LC->Immature_LC Mature_LC Mature Adult Leydig Cells (ALCs) Immature_LC->Mature_LC Mature_LC->Testosterone_Decline Restores Testosterone Growth_Factors PDGF, DHH, NT-3 Growth_Factors->Proliferation Hormones LH, Androgens Hormones->Differentiation

References

Application of Ethylene Dimethanesulfonate in Prostate Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene dimethanesulfonate (EDS), also known as ethane-1,2-diyl dimethanesulfonate, is an alkylating agent with well-documented cytotoxic effects, particularly on testicular Leydig cells.[1] This specific action makes EDS a valuable tool in prostate cancer research, primarily for inducing rapid and effective androgen deprivation, a cornerstone of therapy for androgen-sensitive prostate cancer. By selectively eliminating Leydig cells, the primary source of testosterone (B1683101), EDS provides a robust in vivo model to study the mechanisms of androgen withdrawal-induced prostate regression and the development of castration-resistant prostate cancer.

Mechanism of Action

The primary application of this compound in prostate cancer research is indirect, leveraging its potent and selective toxicity towards Leydig cells in the testes. This targeted cytotoxicity leads to a rapid and significant decrease in circulating testosterone levels, effectively creating a state of chemical castration.[2]

The downstream effects on the prostate gland are a direct consequence of this androgen deprivation. The lack of androgenic stimulation triggers a cascade of molecular events within the prostate tissue, leading to the apoptosis (programmed cell death) of the glandular epithelium and subsequent regression of the prostate.[3] Research indicates that this apoptotic process is, at least in part, mediated by the Fas signaling pathway.[3]

While direct cytotoxic effects of EDS on prostate cancer cells have not been extensively documented, its utility lies in creating a reliable and reproducible animal model of androgen deprivation. This model is instrumental in studying the signaling pathways involved in prostate cancer progression and in evaluating the efficacy of novel therapeutic strategies in an androgen-deprived environment.

Research Findings Summary

The application of this compound in rat models has yielded significant quantitative data regarding its effects on the prostate. A single intraperitoneal injection of EDS leads to a time-dependent regression of the ventral prostate.

Days Post-EDS InjectionProstate Weight (mg)Apoptotic Bodies per Field
2275.0 ± 22.012.0 ± 2.0
5115.0 ± 15.025.0 ± 3.0
890.0 ± 10.015.0 ± 2.5

Table 1: Quantitative effects of a single 100 mg/kg dose of this compound on rat ventral prostate weight and apoptosis. Data are presented as mean ± SEM.[3]

These findings demonstrate the potent effect of EDS-induced androgen deprivation on prostate tissue, with maximal apoptosis observed around day 5 post-injection.[3]

Experimental Protocols

Protocol 1: Induction of Androgen Deprivation in a Rat Model using this compound

This protocol details the in vivo application of EDS to create a model of androgen deprivation for studying its effects on the prostate.

Materials:

  • This compound (EDS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Corn oil

  • Adult male Sprague-Dawley rats (250-300g)

  • Syringes and needles for injection

  • Animal balance

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment to allow for acclimatization.

  • EDS Preparation: Prepare a fresh solution of EDS on the day of injection. Dissolve EDS in DMSO and then dilute with corn oil to the final desired concentration. A typical dose is 75-100 mg/kg body weight.[3][4] The final injection volume should be approximately 0.5 ml.

  • Animal Weighing: Weigh each rat accurately on the day of injection to calculate the precise dose of EDS.

  • Injection: Administer the prepared EDS solution via a single intraperitoneal (i.p.) injection.

  • Monitoring: Monitor the animals daily for any signs of distress.

  • Tissue Collection: At predetermined time points (e.g., 2, 5, and 8 days post-injection), euthanize the animals according to approved institutional protocols.[3]

  • Prostate Dissection: Carefully dissect the ventral prostate, remove any surrounding fatty tissue, and record the wet weight.

  • Sample Processing: Process the prostate tissue for subsequent analyses, such as histology (for apoptosis assessment) or molecular biology techniques (e.g., Western blotting).

Protocol 2: Assessment of Apoptosis in Prostate Tissue by In Situ End Labeling (TUNEL Assay)

This protocol outlines the methodology to detect apoptotic cells in prostate tissue sections following EDS-induced androgen deprivation.

Materials:

  • Formalin-fixed, paraffin-embedded prostate tissue sections

  • TUNEL assay kit (commercially available)

  • Deparaffinization and rehydration reagents (xylene, ethanol (B145695) series)

  • Proteinase K

  • Permeabilization solution (e.g., Triton X-100 in PBS)

  • Blocking solution

  • Fluorescent microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform antigen retrieval if required by the specific TUNEL kit manufacturer's instructions.

  • Permeabilization: Incubate the sections with Proteinase K to permeabilize the tissue.

  • TUNEL Reaction: Apply the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) to the sections and incubate in a humidified chamber.

  • Detection: If using a fluorescent label, counterstain the nuclei with a suitable dye (e.g., DAPI) and mount the coverslips.

  • Microscopy: Visualize the sections under a fluorescent microscope. Apoptotic cells will show bright nuclear fluorescence.

  • Quantification: Count the number of TUNEL-positive cells in multiple high-power fields to quantify the extent of apoptosis.

Protocol 3: Western Blot Analysis of Fas and Fas Ligand in Prostate Tissue

This protocol describes the detection of Fas and Fas Ligand (FasL) proteins in prostate tissue lysates to investigate the involvement of the Fas signaling pathway in androgen deprivation-induced apoptosis.

Materials:

  • Prostate tissue lysates

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Fas, anti-FasL, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the prostate tissue lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Fas, FasL, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative expression levels of Fas and FasL.

Visualizations

EDS_Prostate_Cancer_Workflow cluster_in_vivo In Vivo Model cluster_analysis Downstream Analysis Animal Model Adult Male Rat EDS Injection Single i.p. Injection (75-100 mg/kg) Animal Model->EDS Injection Treatment Androgen Deprivation Leydig Cell Apoptosis & Decreased Testosterone EDS Injection->Androgen Deprivation Induces Prostate Regression Prostate Tissue Collection (Day 2, 5, 8) Androgen Deprivation->Prostate Regression Leads to Histology TUNEL Assay for Apoptosis Prostate Regression->Histology Western Blot Fas/FasL Expression Prostate Regression->Western Blot Data Analysis Quantification of Prostate Weight & Apoptosis Histology->Data Analysis Western Blot->Data Analysis

Experimental workflow for studying EDS-induced prostate regression.

Fas_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binds to FADD FADD FasR->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Activates Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Androgen Deprivation EDS-Induced Androgen Deprivation Androgen Deprivation->FasL Upregulates

Fas-mediated apoptotic signaling pathway in the prostate.

References

Application Notes and Protocols for Studying Leydig Cell Regeneration Using Ethylene Dimethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethylene (B1197577) dimethanesulfonate (EDS) is an alkylating agent that selectively destroys Leydig cells in the testes of adult rats, providing a powerful in vivo model to study the process of Leydig cell regeneration from stem/progenitor cells.[1][2][3][4] This model is invaluable for investigating the mechanisms of tissue regeneration, the regulation of steroidogenesis, and for screening potential therapeutic agents to treat androgen deficiency. Following EDS administration, a predictable and synchronized wave of Leydig cell proliferation and differentiation occurs, allowing for the detailed study of each stage of regeneration.

This document provides detailed application notes and protocols for utilizing the EDS-induced Leydig cell regeneration model. It includes quantitative data on hormonal and cellular changes, step-by-step experimental procedures, and visualizations of the key signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data associated with Leydig cell regeneration after EDS administration in adult rats.

Table 1: Hormonal and Cellular Changes Following a Single Intraperitoneal Injection of EDS (75 mg/kg)

Time Post-EDSSerum Testosterone (B1683101) LevelsSerum Luteinizing Hormone (LH) LevelsLeydig Cell Number (per testis)Key Observations
Control NormalNormal~25-28 million[1][3]Healthy, mature Leydig cells present.
24-72 hours Markedly declined[2]Rising[2]Degenerating Leydig cells[2]Onset of Leydig cell apoptosis and removal by macrophages.[2][5]
3-7 days Undetectable[1][3]Elevated to castrate levels[2]Absent[2][3]Complete ablation of the mature Leydig cell population.
14 days Still undetectableRemains elevatedProgenitor cells appear[6]Spindle-shaped progenitor cells begin to proliferate.[1]
21 days Starts to recover[2][7]Begins to decline[2]~1-2 million fetal-type Leydig cells[3]New Leydig cells expressing steroidogenic enzymes appear.[7][8]
30-35 days Recovered to control levels[6]Returning to normal[2]~15 million[3]Significant population of newly formed Leydig cells.
49-90 days Restored to pre-treatment levels[1][2]Normal[2]Restored to pre-treatment levels[1][2][3]Fully regenerated adult-type Leydig cell population.[1][7]

Table 2: Gene Expression Changes During Leydig Cell Regeneration

Time Post-EDSDown-regulated Genes (≥ 2-fold)Up-regulated Genes (≥ 2-fold)Notes
7 days 81 mRNAs, including steroidogenic pathway proteins (StAR, Scarb1, Cyp11a1, Cyp17a1, Hsd3b1).[7]89 mRNAs, including Pkib.[7]Reflects the absence of mature Leydig cells.
21 days Expression of steroidogenic genes begins to increase.[7]Expression of up-regulated genes begins to return to normal.[7]Corresponds with the appearance of new, differentiating Leydig cells.
35 days Cyp2a1 expression starts to recover.[7]-Cyp2a1 may be a marker for more mature Leydig cells.[7]
90 days Gene expression profiles return to normal levels.[7]Gene expression profiles return to normal levels.[7]Indicates complete functional regeneration of the Leydig cell population.

Experimental Protocols

  • Animal Model: Adult male Sprague-Dawley rats (250-300g) are commonly used.

  • EDS Preparation: Prepare a fresh solution of Ethylene Dimethanesulfonate (EDS) in a vehicle of dimethyl sulfoxide (B87167) (DMSO) and water (1:3, v/v).

  • Dosage: A single intraperitoneal (i.p.) injection of 75 mg/kg body weight is effective for complete Leydig cell ablation.[2][9]

  • Procedure:

    • Weigh the rat to determine the correct volume of EDS solution to inject.

    • Administer the EDS solution via intraperitoneal injection.

    • Monitor the animals for any adverse reactions.

  • Post-Injection: Leydig cell ablation is typically complete within 3-7 days post-injection.[3] The regeneration process can then be studied at various time points (e.g., 7, 14, 21, 35, and 90 days).[7]

  • Blood Collection: At desired time points post-EDS treatment, collect blood samples via cardiac puncture or from the tail vein under anesthesia.

  • Serum Preparation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 3000 x g for 15 minutes at 4°C. Collect the supernatant (serum) and store at -80°C until analysis.

  • Hormone Measurement: Measure serum testosterone and luteinizing hormone (LH) concentrations using commercially available ELISA or radioimmunoassay (RIA) kits, following the manufacturer's instructions.

  • Tissue Harvest: Euthanize the rat and dissect the testes.

  • Fixation: Fix the testes in Bouin's solution or 4% paraformaldehyde for 24 hours at room temperature.

  • Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol (B145695), clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut 5 µm thick sections using a microtome and mount on glass slides.

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections overnight at 4°C with a primary antibody against a Leydig cell marker. Common markers include:

    • 3β-HSD (3β-hydroxysteroid dehydrogenase): A key enzyme in the steroidogenic pathway.[10]

    • CYP11A1 (Cytochrome P450 side-chain cleavage): Another critical steroidogenic enzyme.[7]

    • Inhibin-α: A valuable marker for normal and neoplastic Leydig cells.[11]

    • Calretinin: Useful for distinguishing Leydig cell tumors.[11]

    • COUP-TFII: Marks both Leydig stem cells and mature Leydig cells.[8]

  • Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the signal with a chromogen such as diaminobenzidine (DAB).

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, clear, and mount with a coverslip.

  • Testis Decapsulation: Euthanize rats and remove the testes. Remove the tunica albuginea.

  • Enzymatic Digestion: Incubate the decapsulated testes in a solution of collagenase (e.g., 0.25 mg/ml in M199 medium) in a shaking water bath at 34°C for 10-15 minutes to dissociate the interstitial cells from the seminiferous tubules.

  • Cell Separation: Allow the seminiferous tubules to settle by gravity. The supernatant will contain the interstitial cells, including Leydig cells.

  • Further Purification (Optional): For a purer Leydig cell population, the interstitial cell suspension can be further purified using a Percoll density gradient.[12]

  • Cell Culture: The isolated Leydig cells can be cultured for in vitro studies.

Visualization of Pathways and Workflows

experimental_workflow cluster_animal_prep Animal Preparation cluster_treatment EDS Treatment cluster_ablation Leydig Cell Ablation cluster_regeneration Regeneration and Analysis cluster_endpoints Endpoints animal Adult Male Rat eds_injection Single i.p. Injection of EDS (75 mg/kg) animal->eds_injection ablation Complete Leydig Cell Ablation (3-7 days) eds_injection->ablation regeneration Leydig Cell Regeneration (7 - 90 days) ablation->regeneration analysis Analysis at Different Time Points regeneration->analysis hormone Hormone Analysis (Testosterone, LH) analysis->hormone histology Histology & IHC analysis->histology gene_expression Gene Expression Analysis analysis->gene_expression cell_isolation Leydig Cell Isolation & Culture analysis->cell_isolation

Caption: Experimental workflow for studying Leydig cell regeneration using EDS.

leydig_cell_regeneration_pathway cluster_stem_cell Stem/Progenitor Cell Niche cluster_proliferation Proliferation Signals cluster_differentiation_positive Positive Differentiation Signals cluster_differentiation_negative Negative Differentiation Signals cluster_leydig_lineage Leydig Cell Lineage stem_cell Stem Leydig Cell (SLC) (peritubular/perivascular) progenitor Progenitor Leydig Cell (PLC) stem_cell->progenitor Differentiation dhh DHH dhh->stem_cell stimulates proliferation pdgfa PDGFA pdgfa->stem_cell stimulates proliferation lif LIF lif->stem_cell stimulates proliferation fgf2 FGF2 fgf2->stem_cell stimulates proliferation activin Activin activin->stem_cell stimulates proliferation dhh_diff DHH dhh_diff->progenitor promotes activin_diff Activin activin_diff->progenitor promotes lithium Lithium-induced signaling lithium->progenitor promotes tgfb TGFβ tgfb->progenitor inhibits pdgfb PDGFBB pdgfb->progenitor inhibits fgf2_neg FGF2 fgf2_neg->progenitor inhibits notch Notch notch->progenitor inhibits wnt Wnt wnt->progenitor inhibits immature Immature Leydig Cell (ILC) progenitor->immature Maturation adult Adult Leydig Cell (ALC) immature->adult Maturation adult->adult

Caption: Signaling pathways involved in Leydig cell regeneration.

References

Troubleshooting & Optimization

Technical Support Center: Ethylene Dimethanesulfonate (EDS) Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethylene (B1197577) Dimethanesulfonate (EDS) applications. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving EDS-induced Leydig cell ablation.

Troubleshooting Guides

This section provides answers to specific issues that may arise during your experiments with EDS.

Question: Why am I observing inconsistent or incomplete Leydig cell ablation after EDS administration?

Answer: Inconsistent Leydig cell ablation following Ethylene Dimethanesulfonate (EDS) administration can be attributed to several factors. The efficacy of EDS is highly dependent on the animal species, age, and the dosage used.

  • Species Specificity: EDS is known to be highly effective in ablating Leydig cells in adult rats and hamsters, while mice are notably resistant.[1][2] If you are working with mice, alternative methods for Leydig cell ablation should be considered.

  • Age of the Animal: The sensitivity of Leydig cells to EDS is age-dependent. Immature Leydig cells in rats are intrinsically less sensitive to the cytotoxic effects of EDS compared to adult Leydig cells.[3] Fetal Leydig cells in immature rats are sensitive to EDS, but the overall testicular response varies with the age at which the drug is administered.[4]

  • Dosage and Administration: The dose of EDS is critical. A single intraperitoneal injection of 75-100 mg/kg body weight is typically effective for complete ablation in adult rats.[5][6] Lower doses may result in incomplete ablation, while excessively high concentrations can lead to necrosis instead of apoptosis and may affect other cell types.[7] The route of administration can also influence the outcome, with direct testicular artery injection requiring a much lower dose (5-15 mg/kg) for complete ablation in rats.[8]

  • Time Course of Ablation: Complete ablation is not immediate. Degenerative changes in Leydig cells are observed as early as 12 hours post-injection, with gross changes visible at 24-48 hours.[5] It may take up to 4 days for intact Leydig cells to be unidentifiable in the interstitial spaces.[5][9] Ensure that your assessment time point aligns with the expected kinetics of ablation.

  • Regeneration of Leydig Cells: A critical factor to consider is the natural regeneration of Leydig cells. Following complete ablation, new Leydig cells begin to appear around 14-21 days post-EDS treatment and the population can recover to control levels by 30-45 days.[5][10][11] If your experimental endpoint is beyond two weeks post-treatment, you may be observing the newly regenerated population.

Question: How can I confirm the successful ablation of Leydig cells?

Answer: Successful Leydig cell ablation should be confirmed through a combination of hormonal assays and histological analysis.

  • Hormonal Analysis:

    • Serum Testosterone (B1683101): A significant drop in serum testosterone to castrate levels is a primary indicator of successful Leydig cell ablation. This decrease is typically observed within 2 days of EDS administration.[5][9]

    • Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH): Following the depletion of testosterone, a corresponding increase in serum LH and FSH levels is expected due to the disruption of the negative feedback loop on the pituitary.[5][12]

  • Histological and Immunohistochemical Analysis:

    • Light and Electron Microscopy: Histological examination of testicular tissue will reveal the absence of identifiable Leydig cells in the interstitial compartment at 4-14 days post-EDS.[5] Ultrastructural changes indicative of cell death, such as karyopyknosis and cytoplasmic vesiculation, can be observed earlier.[1]

    • Immunohistochemistry: Staining for Leydig cell-specific markers, such as CYP17A1, can definitively confirm the absence of these cells.[13]

Question: I observed Leydig cell recovery after initial ablation. Is this expected?

Answer: Yes, the regeneration of Leydig cells is a well-documented phenomenon following EDS-induced ablation in adult rats.[10][14] The adult testis contains stem Leydig cells (SLCs) that are quiescent and resistant to EDS.[15] Following the destruction of the mature Leydig cell population, these stem cells are stimulated to proliferate and differentiate, leading to the repopulation of the interstitial tissue with new, functional Leydig cells.[15][16] The timeline for this regeneration is fairly consistent, with new Leydig cells appearing around day 14 and a full recovery of the population by approximately day 30 to 45.[5][10]

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound (EDS) on Leydig cells?

The precise molecular mechanism of EDS cytotoxicity is not fully elucidated, but it is known to be an alkylating agent.[17][18] The current understanding is that EDS selectively targets and kills mature Leydig cells, possibly through the alkylation of critical proteins.[17][18] The cytotoxic effects of EDS on adult rat Leydig cells may also involve intracellular glutathione (B108866).[19] EDS has been shown to impair testosterone biosynthesis at a step between the activation of protein kinase by cyclic adenosine (B11128) monophosphate (cAMP) and the cholesterol side-chain cleavage enzyme.[20]

Are there any off-target effects of EDS?

While EDS is considered a selective toxicant for Leydig cells in rats, some studies have reported effects on other tissues at doses effective for Leydig cell ablation. For instance, a dose of 75 mg/kg in adult male rats has been shown to have a deleterious effect on the steroidogenic cells of the adrenal cortex.[6] At high concentrations in vitro, EDS can also induce apoptosis in non-steroidogenic cell lines.[7] However, at standard in vivo doses for Leydig cell ablation, the seminiferous epithelium initially remains morphologically normal, though abnormalities can appear later, likely due to the absence of testosterone.[5][21]

Can EDS be used for Leydig cell ablation in species other than rats?

The effectiveness of EDS is species-specific. It has been shown to be a selective cytotoxic agent for Leydig cells in rats, guinea pigs, and hamsters.[1] In contrast, mice are resistant to the Leydig cell-ablating effects of EDS.[1][2] Therefore, it is crucial to verify the efficacy of EDS in your specific animal model before commencing large-scale studies.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound (EDS) in Adult Rats

ParameterValueSpeciesRoute of AdministrationCitation
Effective Dose100 mg/kgRatIntraperitoneal[5]
ED50 (hCG-stimulated T production)60 mg/kgRatIntraperitoneal[20]
Effective Dose5-15 mg/kgRatTesticular Artery[8]
Time to Testosterone Decrease~2 daysRatIntraperitoneal[5]
Time to Complete Ablation~4 daysRatIntraperitoneal[5]
Onset of Regeneration~14-21 daysRatIntraperitoneal[5][11]
Full Population Recovery~30-45 daysRatIntraperitoneal[5][10]

Table 2: In Vitro Efficacy of this compound (EDS) on Rat Leydig Cells

ParameterValueCell TypeCitation
EC50 (hCG-stimulated T production)370 µMPurified Rat Leydig Cells[20]
Effective Concentration (inhibition of LH-stimulated steroidogenesis)75 µg/mlIsolated Mature Rat Leydig Cells[17]
Cytotoxic Concentration1-2 mMRat Testicular and H540 Tumor Leydig Cells[7]

Experimental Protocols

Protocol 1: In Vivo Leydig Cell Ablation in Adult Rats

  • Animal Model: Adult male Sprague-Dawley or Wistar rats (90-120 days old).

  • EDS Preparation: Prepare a solution of this compound (EDS) in a vehicle of dimethyl sulfoxide (B87167) (DMSO) and water (e.g., 1:3 or 1:4, v/v).

  • Dosing: Administer a single intraperitoneal (i.p.) injection of EDS at a dose of 75-100 mg/kg body weight.

  • Confirmation of Ablation (Optional but Recommended):

    • At desired time points post-injection (e.g., 2, 4, 7, 14, 21, 30, 45 days), collect blood samples via tail vein or cardiac puncture for serum testosterone, LH, and FSH analysis.

    • Euthanize a subset of animals and collect testes for histological processing (e.g., fixation in Bouin's solution, paraffin (B1166041) embedding, and H&E staining) or immunohistochemistry for Leydig cell markers.

  • Post-Procedure Monitoring: Monitor the animals for any signs of distress. Note that due to testosterone depletion, a decrease in the weight of androgen-dependent organs like the seminal vesicles is expected.[12]

Protocol 2: Assessment of Leydig Cell Viability and Function In Vitro

  • Cell Culture: Culture primary isolated rat Leydig cells or a suitable Leydig cell line (e.g., R2C, MA-10, H540). Note that cell line sensitivity to EDS varies.[2][7]

  • EDS Treatment: Treat the cells with varying concentrations of EDS (e.g., 0.1 mM to 20 mM) for a specified duration (e.g., 24, 48, 72 hours).

  • Assessment of Steroidogenesis:

    • Following EDS treatment, stimulate the cells with human chorionic gonadotropin (hCG) or LH.

    • Collect the culture medium and measure testosterone concentration using an appropriate method (e.g., ELISA, RIA).

  • Assessment of Cell Viability:

    • Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic effects of EDS.

    • For morphological assessment, fix the cells and perform microscopy to observe changes in cell structure.

Visualizations

G cluster_0 Experimental Workflow: In Vivo Leydig Cell Ablation A 1. Prepare EDS Solution (e.g., in DMSO:Water) B 2. Administer Single i.p. Injection (75-100 mg/kg in adult rat) A->B C 3. Monitor Animal and Observe Time Course B->C D 4. Assess Ablation Efficacy C->D E Hormonal Analysis (Serum Testosterone, LH, FSH) D->E Biochemical F Histological Analysis (H&E Staining, IHC for Leydig cell markers) D->F Morphological

Caption: Workflow for in vivo Leydig cell ablation using EDS.

G cluster_1 Troubleshooting Logic for Inconsistent Ablation Start Inconsistent Ablation Observed CheckSpecies Is the species a rat or hamster? Start->CheckSpecies CheckAge Are the animals adults? CheckSpecies->CheckAge Yes FailSpecies EDS is ineffective in mice. Use an alternative model. CheckSpecies->FailSpecies No CheckDose Is the dose 75-100 mg/kg i.p.? CheckAge->CheckDose Yes FailAge Immature Leydig cells are resistant. Use adult animals. CheckAge->FailAge No CheckTime Is the assessment time point >4 days and <14 days post-injection? CheckDose->CheckTime Yes FailDose Adjust dose. Too low may be ineffective. CheckDose->FailDose No Success Ablation should be successful. Re-evaluate confirmation methods. CheckTime->Success Yes FailTime Assess between 4-14 days. Regeneration occurs later. CheckTime->FailTime No

Caption: Decision tree for troubleshooting inconsistent EDS results.

G cluster_2 EDS Effect on Hypothalamic-Pituitary-Gonadal Axis Hypothalamus Hypothalamus (GnRH) Pituitary Anterior Pituitary (LH, FSH) Hypothalamus->Pituitary + LeydigCells Leydig Cells (Testosterone) Pituitary->LeydigCells + (LH) Testosterone Testosterone LeydigCells->Testosterone EDS EDS EDS->LeydigCells Ablation Testosterone->Hypothalamus - Testosterone->Pituitary - NegativeFeedback Negative Feedback

Caption: Impact of EDS on the HPG axis signaling pathway.

References

Ethylene Dimethanesulfonate (EDMS) Experimental Variability: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with Ethylene dimethanesulfonate (EDMS/EDS). All quantitative data is summarized for easy comparison, and detailed methodologies for key experiments are provided.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Inconsistent or No Effect of EDMS on Target Cells

Q1: My EDMS treatment is showing little to no cytotoxic effect on my Leydig cells. What could be the problem?

A1: Several factors can contribute to a lack of EDMS efficacy. Consider the following troubleshooting steps:

  • Cell Type and Species Specificity: EDMS exhibits selective toxicity. It is highly effective against adult rat Leydig cells, while mouse Leydig cells and other cell types like COS-1 monkey kidney cells are more resistant.[1][2][3] Rat testicular and H540 tumor Leydig cells are sensitive to 1-2 mM EDMS, whereas MA-10 mouse Leydig cells require concentrations up to 20 mM.[2][3]

  • EDMS Concentration: The dose-dependent effects of EDMS are well-documented.[2][4] Ensure you are using the appropriate concentration for your specific cell line and experimental goals. A gradual increase in dose might be necessary to observe an apoptotic effect.[2]

  • Compound Quality and Storage: Verify the purity of your EDMS, which should be at least 98%.[1][5] EDMS powder should be stored at -20°C for long-term stability (up to 3 years).[6] Once in solvent, it should be stored at -80°C for up to one year.[6] For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.

  • Solvent and Preparation: EDMS is often dissolved in DMSO to create a stock solution.[1] Subsequent dilutions should be made carefully. For in vivo studies, common vehicles include combinations of DMSO, PEG300, Tween-80, and saline.[6] If precipitation occurs, gentle heating and/or sonication can aid dissolution.

Q2: I'm seeing high variability in cytotoxicity between different batches of EDMS.

A2: Batch-to-batch variability can often be traced back to compound purity and handling.

  • Quality Control: If possible, perform in-house quality control on new batches of EDMS. Techniques like HPLC can help verify purity.[7] Ensure you are sourcing from a reputable supplier that provides a certificate of analysis.

  • Storage Conditions: As mentioned, improper storage can lead to degradation. Use the compound within one month when stored at -20°C.

Issue 2: Off-Target Effects and Toxicity

Q3: I'm observing toxicity in cell types that should be resistant to EDMS.

A3: While EDMS is known for its selectivity towards Leydig cells, off-target effects can occur, particularly at high concentrations.

  • Dose-Response: High concentrations of EDMS (e.g., 20 mM) can induce necrosis rather than apoptosis, and this effect is not specific to Leydig cells.[2][3] It's crucial to perform a dose-response curve to determine the optimal concentration that maximizes target cell death while minimizing off-target toxicity.

  • Non-Specific Alkylation: EDMS is an alkylating agent, and at high concentrations, it can alkylate DNA and proteins in various cell types, leading to generalized cytotoxicity.[8][9][10]

  • Adrenal Cortex Effects: In vivo studies in rats have shown that a dose of 75 mg/kg, which is effective in destroying Leydig cells, can also have a deleterious effect on the steroidogenic cells of the adrenal cortex.[11]

Q4: My in vivo experiment shows unexpected side effects, such as sperm granulomas.

A4: A subcutaneous injection of 75 mg/kg of EDMS for 7 days in rats has been shown to disrupt epididymal function and lead to the formation of sperm granulomas.[12] This is a known consequence of testosterone (B1683101) depletion caused by Leydig cell ablation. Testosterone replacement can prevent granuloma formation.[12]

Issue 3: Solubility and Formulation Problems

Q5: My EDMS is precipitating out of solution during my experiment.

A5: EDMS has limited solubility in aqueous solutions.

  • Proper Solubilization: For in vitro work, a stock solution in 100% DMSO is common.[1] For in vivo formulations, a multi-component vehicle is often necessary. If precipitation occurs during preparation, gentle heating and/or sonication can be used.

  • Working Concentration: Ensure your final working concentration does not exceed the solubility limit in your final experimental medium.

Data Presentation: Quantitative Experimental Parameters

Table 1: In Vitro EDMS Concentrations for Different Cell Lines

Cell LineSpeciesCell TypeEffective Concentration (Cytotoxicity/Apoptosis)Reference
Primary Leydig CellsRatLeydigEC50: 370 µM (for testosterone production inhibition)[4]
R2CRatLeydig Cell Line1 mM (to affect gene promoter activity)[1]
H540RatLeydig Tumor Cells1-2 mM[2][3]
MA-10MouseLeydig Cell Line2 mM (to affect gene promoter activity); up to 20 mM for cell death[1][2][3]
Chinese Hamster Ovary (CHO)HamsterNon-steroidogenic20 mM (for apoptosis)[2]
COS-1MonkeyKidney CellsResistant[2][3]

Table 2: In Vivo EDMS Dosing and Administration

SpeciesDoseAdministration RouteObserved EffectReference
Rat60 mg/kgNot specifiedED50 for testosterone production inhibition[4]
Rat75 mg/kgSubcutaneous injection (7 days)Leydig cell ablation, sperm granuloma formation[12]
Rat75 mg/kgSingle administrationDrastic reduction in serum testosterone[11]
Rat5-15 mg/kgIntra-testicular artery injectionLeydig cell elimination[13]

Table 3: Recommended Solvents and Formulations

ApplicationSolvent/Vehicle CompositionSolubilityReference
In Vitro Stock100% DMSO95 mg/mL (435.28 mM)[6]
In Vivo Formulation 110% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL (11.45 mM)
In Vivo Formulation 210% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (11.45 mM)
In Vivo Formulation 310% DMSO + 90% Corn Oil≥ 2.5 mg/mL (11.45 mM)

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay in Rat Leydig Cells (R2C)
  • Cell Seeding: Plate R2C Leydig cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • EDMS Preparation: Prepare a 1 M stock solution of EDMS in DMSO.[1] Create serial dilutions in the cell culture medium to achieve final concentrations ranging from 0.1 mM to 5 mM. Include a vehicle control (DMSO concentration equivalent to the highest EDMS dose).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared EDMS dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the cells for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.[14]

  • Viability Assessment: Assess cell viability using a standard method such as MTT, XTT, or a live/dead cell staining kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: In Vivo Leydig Cell Ablation in Adult Rats
  • Animal Model: Use adult male Sprague-Dawley rats.

  • EDMS Formulation: Prepare a fresh solution of EDMS for injection. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration should be calculated to deliver a dose of 75 mg/kg body weight.

  • Administration: Administer a single intraperitoneal or subcutaneous injection of the EDMS solution.[1]

  • Monitoring: Monitor the animals daily for any signs of distress.

  • Sample Collection: At desired time points (e.g., 7, 14, 21 days post-injection), euthanize the animals and collect blood for testosterone measurement and testes for histological analysis.

  • Analysis: Measure serum testosterone levels using an appropriate assay (e.g., ELISA). Process the testes for histology and examine for the absence of Leydig cells in the interstitial space.

Visualizations

EDMS_Troubleshooting_Workflow start Inconsistent or No EDMS Effect check_cell Verify Cell Line and Species Sensitivity (Rat vs. Mouse) start->check_cell outcome_sensitive Cell Line is Sensitive check_cell->outcome_sensitive Correct outcome_resistant Cell Line is Resistant check_cell->outcome_resistant Incorrect check_dose Review EDMS Concentration (Dose-Response Curve) outcome_ok Parameter OK check_dose->outcome_ok outcome_issue Potential Issue check_dose->outcome_issue Suboptimal check_quality Check EDMS Purity and Storage Conditions check_quality->outcome_ok OK check_quality->outcome_issue Expired/Improper check_prep Confirm Proper Solubilization and Vehicle check_prep->outcome_ok OK check_prep->outcome_issue Precipitation outcome_sensitive->check_dose solution_switch Consider Different Model outcome_resistant->solution_switch outcome_ok->check_quality outcome_ok->check_prep solution_dose Optimize Dose outcome_issue->solution_dose solution_quality Source New EDMS / Check Storage outcome_issue->solution_quality solution_prep Re-prepare Solution / Use Sonication outcome_issue->solution_prep

Caption: Troubleshooting workflow for inconsistent EDMS effects.

EDMS_Signaling_Pathway cluster_mechanism Mechanism of Action cluster_effects Cellular Effects EDMS This compound (EDMS) Alkylation Alkylation of DNA and Proteins EDMS->Alkylation GSH_Depletion Glutathione (GSH) Depletion EDMS->GSH_Depletion Steroidogenesis_Inhibition Inhibition of Steroidogenesis EDMS->Steroidogenesis_Inhibition Impacts StAR, Insl3 gene expression DNA_Damage DNA Damage Alkylation->DNA_Damage Apoptosis Apoptosis GSH_Depletion->Apoptosis DNA_Damage->Apoptosis Cell_Death Leydig Cell Death Steroidogenesis_Inhibition->Cell_Death Apoptosis->Cell_Death

Caption: Simplified signaling pathway of EDMS-induced Leydig cell death.

Experimental_Workflow cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment invitro_start Seed Cells invitro_prep Prepare EDMS Dilutions invitro_start->invitro_prep invitro_treat Treat Cells invitro_prep->invitro_treat invitro_incubate Incubate (24-72h) invitro_treat->invitro_incubate invitro_assess Assess Viability (e.g., MTT) invitro_incubate->invitro_assess invitro_end Analyze Data (IC50) invitro_assess->invitro_end invivo_start Select Animal Model invivo_prep Formulate EDMS invivo_start->invivo_prep invivo_inject Administer Dose (e.g., IP, SC) invivo_prep->invivo_inject invivo_monitor Monitor Animal invivo_inject->invivo_monitor invivo_collect Collect Samples (Blood, Testes) invivo_monitor->invivo_collect invivo_end Analyze (Testosterone, Histology) invivo_collect->invivo_end

Caption: General experimental workflows for in vitro and in vivo EDMS studies.

References

Technical Support Center: Optimizing Ethylene Dimethanesulfonate (EDS) Dose for Complete Leydig Cell Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ethylene dimethanesulfonate (EDS) for the specific and complete ablation of Leydig cells in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of EDS for complete Leydig cell ablation in adult rats?

A single intraperitoneal (IP) injection of EDS is the most common administration route for achieving complete Leydig cell ablation in adult rats. The effective dose typically ranges from 50 to 100 mg/kg body weight.[1][2] A widely used and effective dose is 75 mg/kg IP.[2] It is crucial to note that the vehicle used to dissolve EDS can influence its efficacy and potential toxicity. A common vehicle is a mixture of dimethyl sulfoxide (B87167) (DMSO) and water (e.g., 1:4 v/v).[2]

Q2: How soon after EDS administration can I expect complete Leydig cell removal?

Following a single effective dose of EDS, degenerative changes in Leydig cells are observable within 12-24 hours.[1] Most Leydig cells show signs of apoptosis by 24 hours, and by 72 hours (3 days) post-injection, nearly all mature Leydig cells have been eliminated from the testicular interstitium.[3][4] Histological analysis at 4 days post-injection should confirm the absence of intact Leydig cells.[1]

Q3: What are the expected hormonal changes following successful Leydig cell ablation?

Successful ablation of Leydig cells leads to a rapid and significant decline in serum testosterone (B1683101) levels, reaching castrate levels within 2-3 days post-EDS administration.[1] This is accompanied by a concurrent increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels due to the loss of negative feedback from testosterone.

Q4: How can I confirm the completeness of Leydig cell ablation?

Confirmation of complete Leydig cell ablation should be multi-faceted:

  • Histological Analysis: Examination of testicular tissue sections stained with Hematoxylin and Eosin (H&E) should reveal the absence of mature Leydig cells in the interstitial space.[3]

  • Immunohistochemistry (IHC): Staining for specific Leydig cell markers such as CYP17A1, 3β-HSD, or Steroidogenic acute regulatory protein (StAR) can definitively confirm the absence of these cells.[5][6][7] The expression of CYP17A1 is completely lost one week after EDS treatment.[5]

  • Hormonal Analysis: Measurement of serum testosterone should confirm levels are at or near castration levels.[1]

Q5: Is Leydig cell ablation by EDS permanent?

No, the effects of EDS are not permanent. The Leydig cell population regenerates from progenitor cells present in the testicular interstitium.[3][8] Newly formed Leydig cells can be observed starting around 14-21 days post-EDS, with a full population typically restored by 30-54 days.[3][9][10]

Troubleshooting Guide

Issue 1: Incomplete Leydig Cell Ablation

  • Symptom: Higher than expected serum testosterone levels and/or presence of intact Leydig cells upon histological examination after 3-4 days.

  • Possible Causes & Solutions:

    • Incorrect EDS Dose: The dose may have been too low. While a range is reported, 75 mg/kg IP is a reliable starting point for adult rats.[2] Consider a pilot dose-response study if working with a new strain or age of animal.

    • Improper EDS Preparation/Administration: EDS is typically dissolved in a vehicle like DMSO:water. Ensure complete dissolution and accurate calculation of the injection volume based on the animal's body weight.

    • Animal Age and Species: Immature rats may respond differently to EDS than adults.[11][12][13] Furthermore, mice are known to be more resistant to the cytotoxic effects of EDS compared to rats, requiring significantly higher doses that may induce systemic toxicity.[14]

Issue 2: Unexpected Side Effects or Mortality

  • Symptom: Animal distress, weight loss, or mortality following EDS administration.

  • Possible Causes & Solutions:

    • High EDS Dose: Doses significantly above 100 mg/kg can lead to systemic toxicity.

    • Vehicle Toxicity: The vehicle (e.g., DMSO) can have its own toxic effects. Ensure the final concentration and total volume are within acceptable limits for the animal model.

    • Route of Administration: While intraperitoneal injection is standard, other routes like direct testicular artery injection have been explored to minimize systemic exposure, though this is a more complex procedure.[2]

Issue 3: Variability in Response Between Animals

  • Symptom: Inconsistent Leydig cell ablation efficiency across a cohort of animals treated with the same dose.

  • Possible Causes & Solutions:

    • Biological Variation: Individual differences in metabolism and sensitivity to EDS can occur. Using a sufficient number of animals per group can help to account for this variability.

    • Inconsistent Dosing: Ensure precise body weight measurement and accurate calculation of the injection volume for each animal.

Experimental Protocols

Protocol 1: this compound (EDS) Administration for Leydig Cell Ablation in Adult Rats

  • Animal Model: Adult male Sprague-Dawley or Wistar rats (250-350g).

  • EDS Preparation:

    • Prepare a stock solution of EDS in a vehicle of dimethyl sulfoxide (DMSO) and sterile water (1:4 v/v).

    • For a 75 mg/kg dose, a common stock concentration is 20 mg/mL.

    • Warm the solution slightly and vortex to ensure complete dissolution of the EDS.

  • Administration:

    • Weigh each animal accurately on the day of injection.

    • Calculate the required injection volume based on the animal's body weight and the stock solution concentration.

    • Administer the calculated volume via a single intraperitoneal (IP) injection.

    • Include a vehicle-only control group injected with the same volume of the DMSO:water mixture.

  • Post-Administration Monitoring:

    • Monitor animals daily for any signs of distress.

    • Collect blood samples for hormone analysis and testicular tissue for histological assessment at predetermined time points (e.g., 3, 7, 14, 21, 35 days post-injection).

Protocol 2: Histological Confirmation of Leydig Cell Ablation

  • Tissue Collection and Fixation:

    • Euthanize the animal and dissect the testes.

    • Fix the testes in Bouin's solution or 4% paraformaldehyde for 24 hours.

  • Tissue Processing and Sectioning:

    • Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin (B1166041) wax.

    • Cut 5 µm thick sections using a microtome.

  • Staining:

    • H&E Staining: Deparaffinize and rehydrate the sections. Stain with Hematoxylin and Eosin to visualize the overall testicular morphology and the absence of Leydig cells in the interstitium.

    • Immunohistochemistry (IHC):

      • Perform antigen retrieval on deparaffinized and rehydrated sections.

      • Block endogenous peroxidase activity and non-specific binding.

      • Incubate with a primary antibody against a Leydig cell marker (e.g., rabbit anti-CYP17A1).

      • Incubate with a corresponding secondary antibody (e.g., goat anti-rabbit HRP).

      • Develop the signal using a suitable chromogen (e.g., DAB).

      • Counterstain with hematoxylin.

  • Analysis:

    • Examine the stained sections under a light microscope to confirm the absence of positively stained Leydig cells in the interstitial compartment of EDS-treated animals compared to controls.

Data Presentation

Table 1: Typical EDS Dosing and Timeline for Leydig Cell Ablation in Adult Rats

ParameterValueReference
Animal Model Adult Male Rat (Sprague-Dawley, Wistar)[3][8][15]
Recommended IP Dose 75 mg/kg[2]
Effective Dose Range 50 - 100 mg/kg[1][2]
Common Vehicle DMSO:Water (1:4, v/v)[2]
Onset of Degeneration 12-24 hours[1]
Complete Ablation ~3 days[3][4]
Testosterone Levels Castrate levels by day 2-3[1]
Onset of Regeneration ~14-21 days[3][10]
Full Regeneration ~30-54 days[3][9]

Table 2: Key Markers for Assessing Leydig Cell Ablation and Regeneration

MarkerTypeUseReference
Testosterone HormoneFunctional marker of Leydig cell activity[1]
Luteinizing Hormone (LH) HormoneIndicates loss of negative feedback[8]
CYP17A1 ProteinSpecific marker for Leydig cells (IHC)[5]
3β-HSD ProteinSteroidogenic enzyme in Leydig cells (IHC)[7][8]
StAR ProteinRate-limiting protein in steroidogenesis (IHC)[6]
COUP-TFII ProteinMarker for Leydig stem/progenitor cells[8]

Visualizations

EDS_Workflow cluster_prep Preparation cluster_admin Administration cluster_ablation Ablation Phase (0-14 days) cluster_regen Regeneration Phase (14-54 days) cluster_analysis Analysis EDS_Prep Prepare EDS Solution (75 mg/kg in DMSO:Water) Injection Single Intraperitoneal Injection EDS_Prep->Injection Animal_Prep Weigh Animal Animal_Prep->Injection LC_Apoptosis Leydig Cell Apoptosis (12-72 hours) Injection->LC_Apoptosis T_Decline Testosterone Decline (2-3 days) LC_Apoptosis->T_Decline Complete_Ablation Complete Ablation (~3-4 days) T_Decline->Complete_Ablation Progenitor_Diff Progenitor Differentiation (from day 14) Complete_Ablation->Progenitor_Diff Hormone_Analysis Hormone Measurement (Testosterone, LH) Complete_Ablation->Hormone_Analysis Histo_Analysis Histology/IHC (H&E, CYP17A1) Complete_Ablation->Histo_Analysis LC_Repopulation Leydig Cell Repopulation Progenitor_Diff->LC_Repopulation T_Recovery Testosterone Recovery LC_Repopulation->T_Recovery LC_Repopulation->Histo_Analysis T_Recovery->Hormone_Analysis

Caption: Experimental workflow for EDS-induced Leydig cell ablation and regeneration.

Leydig_Cell_State Normal Normal Leydig Cell Population Ablated Ablated State (No Leydig Cells) Normal->Ablated EDS (75 mg/kg) ~3 days Regenerating Regenerating Progenitors Ablated->Regenerating Stem Cell Activation ~14 days Restored Restored Leydig Cell Population Regenerating->Restored Differentiation ~35-54 days Restored->Normal Homeostasis

Caption: States of the Leydig cell population following EDS treatment.

References

Technical Support Center: Off-Target Effects of Ethylene Dimethanesulfonate (EDS) on Adrenal Glands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the off-target effects of Ethylene dimethanesulfonate (EDS) on the adrenal glands.

Frequently Asked Questions (FAQs)

Q1: What is the primary off-target effect of this compound (EDS) on the adrenal glands?

A1: In adult male rats, a single intraperitoneal dose of EDS (typically 75 mg/kg) has a significant deleterious effect on the steroidogenic cells of the adrenal cortex.[1][2] This leads to marked atrophy of all adrenocortical zones and a substantial decrease in total adrenal gland weight by over 50%.[1][2]

Q2: Are the effects of EDS on the adrenal glands reversible?

A2: Yes, current research indicates that the toxic effects of EDS on the adrenal cortex are transient. Studies have shown significant regeneration of the zona reticularis, one of the affected layers, by day 63 after a single EDS administration.[3][4]

Q3: Does EDS affect adrenal steroid hormone production?

A3: The effect on steroidogenesis is complex. In vivo studies show that while adrenal weight is significantly reduced 15 days post-treatment, serum and glandular corticosterone (B1669441) levels may not be significantly altered in normal rats. However, in rats where the hypothalamic-pituitary-adrenal (HPA) axis is suppressed (e.g., by dexamethasone), EDS treatment leads to a significant reduction in both adrenal and serum corticosterone levels. An in vitro study reported no detectable effects of EDS on steroid production by isolated rat adrenal cells, suggesting the in vivo effects may be mediated by systemic factors.[5]

Q4: What is the known mechanism of EDS-induced damage in steroidogenic cells?

A4: The precise mechanism in adrenal cells is not fully elucidated but can be inferred from studies on testicular Leydig cells, which share a common developmental origin with adrenal cortex cells.[3] EDS is an alkylating agent that likely damages cells by alkylating proteins.[5] In Leydig cells, EDS-induced apoptosis is mediated by caspase-3 activation.[3] The process is also linked to intracellular glutathione (B108866) levels.

Q5: Is there a difference in sensitivity to EDS between species?

A5: Yes, there is a known species-specific sensitivity to EDS. Rats are highly sensitive to the cytotoxic effects of EDS on steroidogenic cells, whereas mice are more resistant. This is an important consideration when designing experiments.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments investigating the adrenal effects of EDS.

Problem Potential Cause Recommended Solution
High variability in adrenal atrophy between animals. The status of the Hypothalamic-Pituitary-Adrenal (HPA) axis can significantly influence the adrenal response to EDS. High levels of endogenous ACTH may have a protective effect.Ensure a consistent, low-stress environment for all animals. For maximal and consistent EDS effect, consider co-treatment with dexamethasone (B1670325) to suppress the HPA axis. Note that this will alter the hormonal baseline.
No significant change in adrenal weight or morphology after EDS administration. 1. Animal model is resistant (e.g., mouse).2. Suboptimal EDS dosage or administration.3. Protective effect of a hyperactive HPA axis due to stress.1. Confirm that you are using a sensitive species, such as the adult male rat.2. Verify the EDS dose (75 mg/kg is standard) and intraperitoneal injection technique. Ensure EDS is properly dissolved (see Experimental Protocols).3. Implement stress-reduction measures for animal housing and handling. Pre-treatment with ACTH has been shown to prevent the deleterious effects of EDS.
Unexpected corticosterone levels (e.g., elevated or unchanged despite atrophy). 1. Compensatory hypertrophy of remaining cells.2. Timing of sample collection.3. Influence of the HPA axis.1. Histological analysis has noted hypertrophy in some remaining cortical cells, which might partially compensate for the loss of cell number.[1][2]2. Hormone levels can fluctuate. Consider a time-course study to capture the dynamics of hormonal changes.3. As noted, an intact HPA axis may maintain corticosterone output despite glandular atrophy. Measure ACTH levels to assess the state of the HPA axis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the effects of EDS on the adrenal glands of adult male rats.

Table 1: Morphological and Weight Changes in the Adrenal Gland

ParameterTreatmentTime PointObservationReference
Adrenal Weight75 mg/kg EDSDay 15>50% decrease compared to controls[1][2]
Zona Fasciculata75 mg/kg EDSDay 15Marked decrease in the number of parenchymal cells[1][2]
Zona Reticularis75 mg/kg EDSDays 7, 21, 35Atrophy and nuclear pyknotic changes[3]
Zona Reticularis Thickness75 mg/kg EDSDay 63Regeneration observed; thickness similar to controls[3][4]

Table 2: Hormonal and Enzymatic Changes

ParameterTreatmentTime PointObservationReference
Serum Testosterone75 mg/kg EDSDays 7, 21, 35Significant reduction[3]
Serum Testosterone75 mg/kg EDSDay 63Returned to levels similar to controls[3]
Serum Corticosterone75 mg/kg EDSDay 15No significant change (in saline co-treated rats)
Serum Corticosterone75 mg/kg EDS + DexamethasoneDay 15Significant reduction
3βHSD Expression75 mg/kg EDSDays 7, 21, 35Significant decrease[3][4]
3βHSD Expression75 mg/kg EDSDay 63Returned to levels similar to controls[3][4]

Experimental Protocols

Induction of Adrenal Atrophy in Adult Male Rats

This protocol is based on methodologies cited in peer-reviewed literature.[1][3][4]

  • Animal Model: Adult male Wistar or Sprague-Dawley rats (90-120 days old).

  • EDS Preparation:

    • Weigh 75 mg of this compound (EDS).

    • Dissolve the EDS in 0.5 mL of dimethyl sulfoxide (B87167) (DMSO).

    • Add 1.5 mL of distilled water to the solution. This prepares a 2 mL stock solution sufficient for a rat weighing 1 kg. The final vehicle is 25% DMSO in distilled water.

  • Administration:

    • Weigh the animal to determine the required injection volume (2 mL/kg).

    • Administer a single dose via intraperitoneal (IP) injection.

  • Post-Administration Monitoring: Monitor animals for signs of distress. The primary effects on Leydig cells occur within days, leading to a sharp drop in testosterone. Adrenal effects are typically assessed at later time points (e.g., 15 days for peak atrophy, or up to 63 days for regeneration studies).

Stereological Analysis of the Adrenal Cortex

This is a general protocol for quantifying morphological changes in the adrenal gland, adapted from established methods.

  • Tissue Preparation:

    • Perfuse-fix the animal with 4% paraformaldehyde.

    • Excise the adrenal glands and post-fix overnight.

    • Process the glands for paraffin (B1166041) embedding.

    • Section the entire gland serially (e.g., 5 µm sections).

  • Staining: Stain sections with Hematoxylin and Eosin (H&E) for general morphology.

  • Image Acquisition:

    • Use a light microscope with a digital camera.

    • Capture images of systematic, uniformly random fields of view covering the entire adrenal cortex at a suitable magnification (e.g., 400x for cell counting).

  • Analysis (using ImageJ or similar software):

    • Volume Density: Overlay a point grid on the images. Count the number of points falling on the zona glomerulosa, zona fasciculata, zona reticularis, and medulla. Calculate the volume density (Vv) for each zone.

    • Cell Counting: Use an unbiased counting frame (e.g., the physical dissector method) to estimate the number of parenchymal cells per unit area (Na) and subsequently calculate the total number of cells per zone.

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Procedure cluster_2 Analysis A1 Animal Acclimatization (Adult Male Rats) B1 Single Intraperitoneal Injection of EDS A1->B1 A2 Prepare EDS Solution (75 mg/kg in 25% DMSO) A2->B1 B2 Post-Injection Monitoring B1->B2 C1 Sacrifice at Pre-determined Time Points (e.g., Day 15, 63) B2->C1 C2 Excise Adrenal Glands & Weigh C1->C2 C3 Blood Collection for Hormone Analysis C1->C3 C4 Histological Processing & Stereology C2->C4

Caption: Workflow for investigating EDS effects on adrenal glands.

Hypothesized Signaling Pathway for EDS-Induced Adrenal Cell Damage

This diagram illustrates a potential mechanism of EDS action in adrenal cortical cells, based on evidence from Leydig cell studies and known adrenal physiology.

G cluster_0 Systemic Factors cluster_1 Adrenal Cortical Cell ACTH ACTH MC2R MC2R (ACTH Receptor) ACTH->MC2R Binds EDS This compound (EDS) StAR StAR Expression EDS->StAR Inhibits (Hypothesized) Alkylation Protein Alkylation EDS->Alkylation Causes AC Adenylate Cyclase MC2R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->StAR Upregulates Steroidogenesis Steroidogenesis (e.g., Corticosterone) StAR->Steroidogenesis Initiates Apoptosis Cell Atrophy & Apoptosis StAR->Apoptosis Contributes to Alkylation->Apoptosis Leads to

Caption: Hypothesized EDS action in adrenal cells.

References

Minimizing toxicity and side effects of Ethylene dimethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for minimizing toxicity and side effects associated with Ethylene dimethanesulfonate (EDMS). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (EDMS) and what is its primary mechanism of action?

A1: this compound (also known as ethane-1,2-diyl dimethanesulfonate) is a mild, non-volatile alkylating agent.[1][2] Its primary and most well-documented biological effect is the selective destruction of adult Leydig cells in the testes of certain species, particularly rats.[3][4][5] This cytotoxicity leads to a rapid and significant decrease in testosterone (B1683101) levels.[3][6] The mechanism of cell death is primarily through the induction of apoptosis.[6]

Q2: What are the main toxicities and side effects associated with EDMS exposure?

A2: The primary toxicity of EDMS is targeted at the male reproductive system. In sensitive species like rats, it causes the death of Leydig cells, leading to androgen deprivation and temporary infertility.[6] This can result in the atrophy of androgen-dependent organs such as the prostate and seminal vesicles.[6] Additionally, EDMS can have direct effects on the epididymis, causing inflammation and the formation of sperm granulomas.[1][7] Due to its nature as an alkylating agent, EDMS is classified as a substance that may cause genetic defects, cancer, and damage fertility or the unborn child.

Q3: Are there species-specific differences in sensitivity to EDMS?

A3: Yes, there are significant species-specific and age-related differences in sensitivity to EDMS. Adult rat Leydig cells are highly susceptible to its cytotoxic effects. In contrast, mouse Leydig cells are considered more resistant.[4][8] Immature rat Leydig cells are also less sensitive than their adult counterparts.[8][9] These differences are crucial for experimental design and data interpretation.

Q4: What are the recommended safe handling procedures for EDMS?

A4: EDMS should be handled as a hazardous chemical. Always work in a well-ventilated area or under a chemical fume hood.[10][11] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory to avoid contact with eyes and skin.[12] Avoid creating dust or aerosols. Do not eat, drink, or smoke in the handling area.[10] All contaminated clothing should be removed and washed before reuse.[12]

Q5: How should I manage spills and dispose of EDMS waste?

A5: In case of a spill, evacuate the area and ensure adequate ventilation.[12] Absorb the spill with an inert, dry material like sand or silica (B1680970) gel, then collect it into a suitable, sealed container for hazardous waste disposal.[10][12] Do not allow the material to enter drains or waterways.[10] The spill area should be thoroughly washed with soap and water.[12] All EDMS waste must be disposed of through an approved waste disposal facility, following all local and national regulations.[10]

Troubleshooting Guide

Issue 1: Inconsistent or no depletion of Leydig cells in my rat model.

  • Possible Cause 1: Incorrect Dosage. The dose required for complete Leydig cell ablation in rats is critical. Doses around 75 mg/kg (intraperitoneal or subcutaneous injection) are commonly reported to be effective.[1][3]

  • Troubleshooting:

    • Verify your calculations and the concentration of your dosing solution.

    • Ensure accurate administration of the full dose to each animal.

    • Review the literature for the optimal dose for your specific rat strain and age, as sensitivity can vary.

  • Possible Cause 2: Animal Age. Immature rats are significantly less sensitive to the cytotoxic effects of EDMS on Leydig cells.[9]

  • Troubleshooting:

    • Ensure you are using sexually mature, adult rats for your experiments to observe the expected Leydig cell depletion.

  • Possible Cause 3: Compound Stability. EDMS can degrade if not stored properly.

  • Troubleshooting:

    • Store EDMS in a cool, dry, and well-ventilated place, tightly sealed.[10]

    • Prepare dosing solutions fresh before each use.

Issue 2: High variability in testosterone levels post-EDMS administration.

  • Possible Cause 1: Timing of Measurement. Testosterone levels drop significantly within 24-48 hours after EDMS administration and reach castrate levels by day 2-4.[3] The timing of your sample collection is crucial.

  • Troubleshooting:

    • Standardize the exact time point for blood/serum collection post-EDMS injection across all experimental groups.

    • Consider taking measurements at multiple time points (e.g., 24h, 48h, 72h) to capture the nadir of testosterone levels consistently.

  • Possible Cause 2: Incomplete Leydig Cell Ablation. As mentioned in Issue 1, a suboptimal dose can lead to incomplete destruction of Leydig cells, resulting in variable residual testosterone production.

  • Troubleshooting:

    • Confirm Leydig cell depletion histologically in a subset of your animals to correlate with hormone levels.

    • Re-evaluate your dosing protocol to ensure it is sufficient for complete ablation.

Issue 3: Unexpected mortality or signs of systemic toxicity in experimental animals.

  • Possible Cause 1: Overdose or Vehicle Toxicity. While EDMS has targeted effects, high doses can lead to systemic toxicity. The vehicle used for administration could also contribute to adverse effects.

  • Troubleshooting:

    • Carefully review your dose calculations. A toxic dose (TDLo) has been reported as 75 mg/kg in male rats for reproductive effects.[1]

    • Ensure the vehicle is non-toxic and administered at an appropriate volume.

    • Conduct a small pilot study with a dose range to determine the maximum tolerated dose in your specific experimental setup.

  • Possible Cause 2: Off-target Effects. At higher concentrations, the specificity of EDMS for Leydig cells may decrease, and it can induce necrosis in various cell types.[13]

  • Troubleshooting:

    • Perform a thorough necropsy and histopathological analysis of major organs to identify any off-target toxicities.

    • Consider reducing the dose or exploring alternative compounds if non-specific toxicity is a confounding factor.

Quantitative Toxicity Data

The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of this compound on Rat Leydig Cells

ParameterCell TypeEDMS ConcentrationEffectReference
EC50 Adult Rat Leydig Cells60 µg/mLInhibition of LH-stimulated testosterone production[9]
EC50 Adult Rat Leydig Cells95 µg/mLInhibition of protein synthesis ([35S]methionine incorporation)[9]
Cytotoxicity Rat Testicular & H540 Leydig Cells1-2 mMInduction of apoptosis[13]
Cytotoxicity Mouse MA-10 Leydig Cells20 mMRequired to induce apoptosis (demonstrating resistance)[13]

Table 2: In Vivo Dosage and Effects of this compound in Rats

DoseRoute of AdministrationAnimal ModelKey EffectTime CourseReference
100 mg/kg Single doseAdult RatDegeneration of most Leydig cellsWithin 12-24 hours[3]
100 mg/kg Single doseAdult RatSerum testosterone reduced to castrate levelsBy day 2[3]
75 mg/kg Subcutaneous injectionAdult RatDisruption of epididymal function, sperm granuloma formation7 days post-injection[1][2]
75 mg/kg ParenteralMale RatLowest published toxic dose (TDLo) for fertility effects1 day pre-mating[1]

Experimental Protocols

Protocol 1: Assessment of EDMS-Induced Leydig Cell Apoptosis In Vitro

This protocol provides a method for treating a Leydig cell line (e.g., rat R2C or mouse MA-10) and assessing apoptosis.

  • Cell Culture: Culture Leydig cells in appropriate media and conditions until they reach 70-80% confluency in multi-well plates.

  • EDMS Preparation: Prepare a stock solution of EDMS in a suitable solvent (e.g., DMSO). Further dilute in culture media to achieve final desired concentrations (e.g., 0.5, 1, 2, 5, 10 mM). Include a vehicle-only control.

  • Treatment: Remove the old media from the cells and replace it with media containing the different concentrations of EDMS or vehicle control.

  • Incubation: Incubate the cells for a defined period (e.g., 4, 12, or 24 hours) to observe the effects.[6]

  • Assessment of Apoptosis (Choose one or more methods):

    • DNA Laddering: Extract genomic DNA from treated and control cells. Run the DNA on a 1.5-2% agarose (B213101) gel. The appearance of a "ladder" of DNA fragments indicates apoptosis.[13]

    • Caspase Activity Assay: Use a commercial kit to measure the activity of key executioner caspases (e.g., Caspase-3/7). This can be done using a plate reader with fluorescent or colorimetric substrates.

    • Annexin V/Propidium Iodide (PI) Staining: Stain the cells with Annexin V (to detect early apoptosis) and PI (to detect late apoptosis/necrosis). Analyze the stained cells using flow cytometry or fluorescence microscopy.

Protocol 2: Residue Analysis of EDMS in a Sample Matrix (General Workflow)

This protocol outlines a general procedure for detecting EDMS residues, which can be adapted from methods for similar compounds.

  • Extraction: Homogenize the sample (e.g., tissue, soil) and extract with an appropriate solvent mixture, such as acetone/water or methanol/hydrochloric acid.[14]

  • Liquid-Liquid Partitioning: Partially purify the extract by partitioning it against an immiscible solvent (e.g., dichloromethane (B109758) or hexane) to remove interfering substances like lipids.[14]

  • Column Chromatography Cleanup: Further purify the extract using solid-phase extraction (SPE) or column chromatography. Common stationary phases include Florisil or basic alumina.[14]

  • Analysis by HPLC-UV or LC-MS/MS:

    • Concentrate the cleaned-up extract and reconstitute it in a suitable mobile phase.

    • Inject the sample into an HPLC or LC-MS/MS system.

    • HPLC-UV: Use a C18 column and a UV detector to quantify the EDMS peak based on a standard curve.[14]

    • LC-MS/MS: For higher sensitivity and confirmation, use mass spectrometry to identify and quantify EDMS based on its specific mass-to-charge ratio (m/z) and fragmentation patterns.[15]

  • Quantification: Calculate the concentration of EDMS in the original sample by comparing the peak area/intensity to a calibration curve generated from known standards.

Visualizations

Signaling Pathway: EDMS-Induced Leydig Cell Apoptosis

This diagram illustrates the proposed mechanism by which EDMS leads to Leydig cell death.

EDMS_Apoptosis_Pathway cluster_Cell Adult Leydig Cell (Rat) EDMS Ethylene dimethanesulfonate (EDMS) GSH Intracellular Glutathione (B108866) (GSH) EDMS->GSH interacts with / depletes? ROS Oxidative Stress (ROS Generation) EDMS->ROS Gene_Tx Inhibition of Steroidogenic Gene Transcription (e.g., Star) EDMS->Gene_Tx GSH->ROS modulates? Caspase Caspase Activation ROS->Caspase Gene_Tx->Caspase precedes Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed pathway of EDMS-induced Leydig cell apoptosis.

Experimental Workflow: In Vivo EDMS Toxicity Assessment

This diagram outlines the logical flow of a typical in vivo experiment to assess EDMS toxicity.

EDMS_Workflow cluster_Endpoints Data Collection & Analysis start Start: Acclimatize Adult Male Rats groups Divide into Control (Vehicle) & EDMS Treatment Groups start->groups admin Administer Single Dose of EDMS (e.g., 75 mg/kg) or Vehicle groups->admin blood Serum Collection (e.g., at 48h) admin->blood tissue Tissue Harvest (Testis, Epididymis) admin->tissue hormone Testosterone Measurement (ELISA) blood->hormone histo Histopathology (H&E Staining) tissue->histo end Endpoint: Correlate Hormone Levels with Histology hormone->end histo->end

Caption: Workflow for an in vivo study of EDMS toxicity in rats.

References

Ethylene dimethanesulfonate stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethylene (B1197577) Dimethanesulfonate (EDMS). This resource provides researchers, scientists, and drug development professionals with essential information on the stability and storage of EDMS. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How should I store the solid (powder) form of Ethylene Dimethanesulfonate (EDMS)?

A1: The solid form of EDMS should be stored under specific conditions to ensure its long-term stability. It is recommended to store the powder in a tightly sealed container, protected from air and moisture. For optimal shelf life, different temperatures are advised.

Table 1: Recommended Storage Conditions for Solid this compound

Storage TemperatureShelf LifeSource
-20°CUp to 3 years[1]
4°CUp to 2 years[1][2]
Room TemperatureSealed in a dry environment[3][4]

Note: Always refer to the manufacturer's specific recommendations provided on the product datasheet.

Q2: What is the recommended solvent for preparing EDMS stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of EDMS.[1][5] EDMS is highly soluble in DMSO, reaching concentrations of up to 100 mg/mL, though this may require sonication to fully dissolve.[1] For in vivo studies, complex vehicles such as a combination of DMSO, PEG300, Tween-80, and saline are often used to achieve the desired concentration and biocompatibility.[5][6]

Q3: How should I store EDMS stock solutions, and what is their stability?

A3: The stability of EDMS in solution is highly dependent on the solvent and storage temperature. Stock solutions prepared in anhydrous DMSO are significantly more stable than aqueous solutions.

Table 2: Storage and Stability of EDMS Stock Solutions in DMSO

Storage TemperatureShelf LifeSource
-80°CUp to 6 months[1]
-20°CUp to 1 month[1]

It is crucial to use anhydrous DMSO and protect the solution from moisture to prevent hydrolysis.

Q4: How stable is EDMS in aqueous solutions (e.g., cell culture media, saline)?

A4: EDMS, like other alkyl sulfonates, is susceptible to hydrolysis in aqueous environments.[7] Specific stability data for EDMS in aqueous solutions is limited. However, data from the closely related compound busulfan (B1668071) (1,4-butanediol dimethanesulfonate) provides a valuable reference. Aqueous solutions of busulfan are known to degrade over a matter of hours, with stability being highly temperature-dependent.[7][8] It is strongly recommended to prepare fresh aqueous dilutions of EDMS for each experiment and use them immediately. Storing aqueous solutions for more than a day is not advised.[9]

Table 3: Stability of Diluted Busulfan (0.54 mg/mL in 0.9% NaCl) as an Analog for EDMS

Storage TemperatureContainerStability (Time to retain >90% concentration)Source
23-27°CPolypropylene (B1209903) Infusion Bags~3 hours[8]
23-27°CPolypropylene Syringes~12 hours[8]
2-8°CPolypropylene Syringes~30 hours[8]
2-8°CGlass Bottles~14 hours[10]
13-15°CPolypropylene Bags or Glass VialsAt least 36 hours[7]

This data is for busulfan and should be used as a guideline only. The stability of EDMS should be independently verified for critical applications.

Q5: My EDMS solution appears cloudy or has formed a precipitate. What should I do?

A5: Cloudiness or precipitation can occur for several reasons:

  • Low Temperature: EDMS has limited solubility in some solvents at lower temperatures. If a concentrated solution was refrigerated, the compound might have crystallized. Gentle warming (to ~37°C) and sonication may help redissolve the compound.[1][6]

  • Hydrolysis: In aqueous solutions, degradation can lead to the formation of less soluble byproducts.

  • Saturation: The concentration may have exceeded the solubility limit in the chosen solvent system.

Troubleshooting Steps:

  • Visually inspect the solution for crystals.

  • Try warming the solution while vortexing or sonicating.

  • If the solution is aqueous and has been stored for several hours, it has likely degraded and should be discarded. Prepare a fresh solution.

  • For stock solutions in DMSO, ensure the DMSO is anhydrous, as water contamination will accelerate degradation.

Q6: What are the expected degradation products of EDMS in aqueous solutions?

A6: As an alkylating agent, EDMS is expected to undergo hydrolysis in aqueous media. The methanesulfonate (B1217627) groups are good leaving groups. The reaction likely involves nucleophilic attack by water on the carbon atoms of the ethylene bridge, leading to the formation of methanesulfonic acid and ethylene glycol. This is analogous to the hydrolysis of busulfan, which yields methanesulfonic acid and tetrahydrofuran.[7]

G Presumed Hydrolysis Pathway of EDMS cluster_products Degradation Products EDMS This compound (C₄H₁₀O₆S₂) H2O + 2 H₂O (in aqueous solution) EDMS->H2O Products H2O->Products Hydrolysis EthyleneGlycol Ethylene Glycol Products->EthyleneGlycol MethanesulfonicAcid Methanesulfonic Acid (x2) Products->MethanesulfonicAcid

Presumed Hydrolysis Pathway of EDMS

Experimental Protocols

Protocol 1: Preparation of a 100 mM EDMS Stock Solution in DMSO

Materials:

  • This compound (EDMS), solid (MW: 218.25 g/mol )[2]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical polypropylene tubes

  • Calibrated analytical balance

  • Sonicator bath

Procedure:

  • Under a fume hood, weigh out 21.83 mg of solid EDMS.

  • Transfer the weighed EDMS to a sterile conical tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, place the tube in a sonicator bath until the solution is clear.[1] Gentle warming to 30-37°C can assist dissolution.

  • Once fully dissolved, the stock solution is ready. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store immediately at -80°C for long-term stability or -20°C for short-term use.[1]

G start Start weigh 1. Weigh 21.83 mg of solid EDMS start->weigh add_dmso 2. Add 1.0 mL of anhydrous DMSO weigh->add_dmso dissolve 3. Vortex and/or sonicate to dissolve add_dmso->dissolve aliquot 4. Aliquot into smaller volumes dissolve->aliquot store 5. Store at -80°C or -20°C aliquot->store end End store->end

Workflow for Preparing EDMS Stock Solution

Protocol 2: General Method for Assessing Chemical Stability by HPLC

This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method, based on procedures used for similar compounds.[8][10]

Objective: To determine the concentration of EDMS in a solution over time and thereby assess its stability under specific conditions (e.g., solvent, temperature).

Methodology:

  • Preparation of Standards: Prepare a series of EDMS standards of known concentrations in the chosen solvent (e.g., 1, 5, 10, 25, 50 µg/mL) from a freshly prepared, accurately weighed stock solution.

  • Sample Preparation:

    • Prepare the EDMS solution to be tested at the desired concentration and in the specific solvent/medium.

    • Dispense the solution into appropriate storage containers (e.g., polypropylene vials, glass vials) and store under the desired temperature conditions (e.g., 4°C, 25°C, 37°C).

  • Time-Point Analysis: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from the test solution. The time 0 sample represents 100% of the initial concentration.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is typically suitable for this type of analysis.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is a common starting point.

    • Detection: UV detection (e.g., at ~210 nm) or mass spectrometry (MS) can be used. MS provides higher specificity and can help identify degradation products.[8]

    • Injection: Inject the standards and the time-point samples onto the HPLC system.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area versus the concentration of the standards.

    • Use the regression equation from the standard curve to calculate the concentration of EDMS remaining in the samples at each time point.

    • Calculate the percentage of the initial concentration remaining over time. Stability is often defined as the retention of at least 90% of the initial concentration.[7][8]

References

Technical Support Center: Ethylene Dimethanesulfonate (EDS) Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethylene dimethanesulfonate (EDS), with a particular focus on the observed resistance in mice.

Troubleshooting Guides

Issue: No significant Leydig cell depletion observed in mice after EDS administration.

Possible Cause 1: Intrinsic Species-Specific Resistance

Mice are known to be resistant to the cytotoxic effects of EDS that are readily observed in rats.[1][2][3] This is not an experimental artifact but a documented physiological difference. In vitro studies have confirmed that mouse Leydig cells are significantly less sensitive to EDS-induced apoptosis compared to rat Leydig cells.[4][5][6]

Troubleshooting Steps:

  • Confirm Species: Verify that the experimental animals are indeed mice and not another rodent species like rats or hamsters, which exhibit higher sensitivity.[2]

  • Positive Control: If possible, include a small cohort of adult male rats in your experimental design as a positive control to ensure the EDS batch is active and the administration protocol is effective.

  • Consider Alternative Models: If Leydig cell ablation is the primary goal, consider using alternative chemical ablation agents or surgical methods for studies in mice.

Possible Cause 2: Suboptimal EDS Dosage for Mouse Models

While mice are resistant, extremely high doses of EDS can induce some cellular effects, though typically not the specific and complete Leydig cell ablation seen in rats. Mouse Leydig cell lines, such as MA-10, require significantly higher concentrations of EDS to induce apoptosis compared to rat Leydig cell lines.[5][6]

Troubleshooting Steps:

  • Dose-Response Study: Conduct a dose-response study to determine the concentration of EDS required to elicit any biological effect in your specific mouse strain. Be aware that these doses may be much higher than those used in rats and may lead to off-target toxicity.

  • Review Literature: Consult literature for studies that have used EDS in mice to identify the dose ranges, if any, that produced measurable outcomes.

Issue: Inconsistent or unexpected gene expression changes in mouse Leydig cells treated with EDS.

Possible Cause: Differential Gene Regulation

EDS has been shown to affect the promoter activity of key genes involved in steroidogenesis and detoxification differently in rat and mouse Leydig cell lines. For example, while EDS decreases Star (Steroidogenic Acute Regulatory Protein) promoter activity in both rat (R2C) and mouse (MA-10) Leydig cell lines, it only decreases Insl3 (Insulin-like 3) promoter activity in the rat cell line.[1][3] Conversely, the promoter activity of Gsta3 (Glutathione S-transferase alpha 3), a detoxification enzyme, is increased in both cell lines after EDS exposure.[1][3]

Troubleshooting Steps:

  • Species-Specific Gene Analysis: When analyzing gene expression data, be mindful of the known species-specific responses to EDS. Do not assume that gene expression patterns observed in rats will be replicated in mice.

  • Time-Course Experiment: The timing of gene expression changes can vary. Conduct a time-course experiment to capture both early and late transcriptional responses to EDS treatment.

  • Cell Line Authentication: If using cell lines, ensure they are authenticated and free from contamination to guarantee the observed effects are specific to the cell type.

Frequently Asked Questions (FAQs)

Q1: Why are mice resistant to the Leydig cell-specific toxicity of this compound (EDS)?

The precise molecular basis for mouse resistance to EDS is not fully understood, but evidence points towards differences in cellular metabolism and detoxification pathways compared to rats.[4] The prevailing hypothesis is that mouse Leydig cells have a more efficient detoxification mechanism for EDS, preventing the accumulation of toxic metabolites that trigger apoptosis in rat Leydig cells.

Q2: What is the proposed mechanism of EDS-induced Leydig cell death in sensitive species like rats?

In adult rats, the cytotoxic effect of EDS on Leydig cells is thought to be mediated by intracellular glutathione (B108866) (GSH).[7] It is hypothesized that EDS or its metabolites interact with GSH, leading to the depletion of this critical antioxidant and subsequent oxidative stress, which ultimately triggers apoptosis.[7][8] Inhibiting GSH synthesis has been shown to protect rat Leydig cells from EDS-induced cytotoxicity.[7]

Q3: Are there any conditions under which EDS can cause cell death in mouse cells?

Yes, but at much higher concentrations. For instance, the mouse Leydig cell line MA-10 requires around 20 mM of EDS to induce apoptosis, whereas rat testicular and tumor Leydig cells are killed by 1-2 mM EDS.[5][6] This suggests the resistance is relative, not absolute, but the high concentrations needed for mice may cause non-specific toxicity.

Q4: How does the sensitivity to EDS vary between different species?

There is a clear species-specific sensitivity to EDS.

  • Rats: Highly sensitive, with a single injection leading to the selective destruction of the adult Leydig cell population.[1][3][9]

  • Mice: Largely resistant to the Leydig cell-depleting effects of EDS.[1][2][3]

  • Hamsters: Less sensitive than rats but more sensitive than mice.[2][10]

Q5: Does the age of the animal affect EDS sensitivity?

Yes, in rats, there is a clear age-dependent sensitivity. Adult rat Leydig cells are highly susceptible to EDS, while immature rat Leydig cells are intrinsically less sensitive.[4][11][12] This differential sensitivity is maintained in vitro, suggesting it is an intrinsic property of the cells.[11]

Data Presentation

Table 1: Comparative in vitro Sensitivity of Rodent Leydig Cells to this compound (EDS)

Cell Type/SpeciesMetricEDS Concentration for EffectReference
Adult Rat Leydig CellsCytotoxicity (EC50)95 µg/mL[7]
Immature Rat Leydig CellsCytotoxicity (EC50)> 1000 µg/mL[11]
Rat Testicular Leydig CellsApoptosis1-2 mM[5][6]
Mouse Leydig Cells (in vivo)SteroidogenesisNo effect on LH-stimulated production[4]
Mouse MA-10 Leydig Cell LineApoptosis20 mM[5][6]
Hamster Quarter TestesTestosterone Production (IC50)> 1800 µg/mL[2]
Rat Quarter TestesTestosterone Production (IC50)320 µg/mL[2]

Experimental Protocols

Protocol 1: In Vitro Assessment of EDS Cytotoxicity on Leydig Cells

This protocol is adapted from studies investigating the direct effects of EDS on cultured Leydig cells.

1. Leydig Cell Isolation and Culture:

  • Isolate Leydig cells from adult rat or mouse testes using collagenase digestion followed by Percoll density gradient centrifugation.
  • Culture the purified Leydig cells in DMEM/F12 medium supplemented with fetal bovine serum and antibiotics.

2. EDS Treatment:

  • Prepare a stock solution of EDS in a suitable solvent (e.g., DMSO).
  • Once cells have adhered, replace the medium with fresh medium containing various concentrations of EDS (e.g., 0, 1, 10, 100, 1000 µM). Include a vehicle control.
  • Incubate the cells for a defined period (e.g., 24 or 72 hours).[4]

3. Assessment of Cytotoxicity:

  • Morphological Analysis: Observe cell morphology using phase-contrast microscopy. Look for signs of cell rounding, detachment, and formation of apoptotic bodies.[8]
  • Viability Assay: Use a standard viability assay such as MTT or trypan blue exclusion to quantify cell survival.
  • Apoptosis Assay: Perform DNA laddering assays on extracted DNA or use fluorescent microscopy with dyes like acridine (B1665455) orange to visualize chromatin condensation, a hallmark of apoptosis.[8]
  • Protein Synthesis: Measure the incorporation of [35S]methionine to assess the impact on protein synthesis as an indicator of cell health.[11]

Protocol 2: Analysis of Gene Promoter Activity in Response to EDS

This protocol is based on studies examining the effects of EDS on gene transcription in Leydig cell lines.[1][3]

1. Cell Culture and Transfection:

  • Culture rat (e.g., R2C) or mouse (e.g., MA-10) Leydig cell lines.
  • Co-transfect the cells with a reporter plasmid containing the promoter of the gene of interest (e.g., Star, Insl3, Gsta3) linked to a luciferase reporter gene, and a control plasmid (e.g., pRL-TK) for normalization.

2. EDS Treatment:

  • After transfection, treat the cells with the desired concentration of EDS or vehicle control for a specific duration (e.g., 4 or 24 hours).[1][3]

3. Luciferase Assay:

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
  • Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.

Mandatory Visualizations

EDS_Action_Rat cluster_Cell Rat Leydig Cell EDS_in EDS GSH Glutathione (GSH) EDS_in->GSH interacts with EDS_GSH_Complex EDS-GSH Conjugate / Metabolite GSH->EDS_GSH_Complex depletion Oxidative_Stress Oxidative Stress GSH->Oxidative_Stress depletion leads to Apoptosis Apoptosis Oxidative_Stress->Apoptosis induces

Caption: Proposed mechanism of EDS-induced apoptosis in rat Leydig cells.

EDS_Resistance_Mouse cluster_Cell Mouse Leydig Cell EDS_in EDS GST Glutathione S-Transferases (GSTs) (e.g., GSTA3) EDS_in->GST substrate for Detoxified_EDS Detoxified EDS (Conjugate) GST->Detoxified_EDS catalyzes conjugation GSH Glutathione (GSH) GSH->GST Cell_Survival Cell Survival Detoxified_EDS->Cell_Survival leads to

Caption: Hypothesized mechanism of EDS resistance in mouse Leydig cells.

Experimental_Workflow cluster_InVivo In Vivo Experiment cluster_InVitro In Vitro Experiment Animal_Model Select Animal Model (Mouse vs. Rat) EDS_Admin Administer EDS (Dose-Response) Animal_Model->EDS_Admin Cell_Culture Culture Leydig Cells (Rat vs. Mouse) Animal_Model->Cell_Culture informs Tissue_Harvest Harvest Testes EDS_Admin->Tissue_Harvest Histo_Analysis Histological Analysis (Leydig Cell Count) Tissue_Harvest->Histo_Analysis EDS_Treat Treat with EDS (Concentration Gradient) Cell_Culture->EDS_Treat Cytotoxicity_Assay Assess Cytotoxicity (MTT, Apoptosis) EDS_Treat->Cytotoxicity_Assay Gene_Expression Analyze Gene Expression (qPCR, Reporter Assay) EDS_Treat->Gene_Expression

References

Ethylene Dimethanesulfonate: A Comprehensive Guide to Laboratory Handling and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A new technical support center has been launched to provide researchers, scientists, and drug development professionals with comprehensive guidance on the safe handling and disposal of Ethylene dimethanesulfonate (EDS) in a laboratory setting. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the safety of laboratory personnel and mitigate environmental risks associated with this potent alkylating agent.

This compound is a valuable tool in biomedical research, particularly for its ability to selectively ablate Leydig cells, making it instrumental in studies of endocrinology and reproductive biology. However, its genotoxic and hazardous nature necessitates strict adherence to safety protocols. This technical support center aims to be the go-to resource for all safety-related aspects of working with EDS.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a potent alkylating agent and is considered a hazardous substance. The primary hazards include:

  • Toxicity: It is harmful if swallowed, in contact with skin, or inhaled.

  • Genotoxicity: As an alkylating agent, it can cause genetic mutations and is a suspected carcinogen.

  • Irritation: It can cause skin and eye irritation.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: A comprehensive approach to personal protection is crucial. The following PPE should be worn at all times when handling EDS:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Double-gloving is recommended.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect the eyes from splashes.

  • Lab Coat: A buttoned lab coat, preferably one that is chemical-resistant, should be worn to protect the skin and clothing.

  • Respiratory Protection: When handling the solid compound or preparing solutions outside of a certified chemical fume hood, a respirator with an appropriate cartridge for organic vapors and particulates should be used.

Q3: How should I store this compound in the laboratory?

A3: Proper storage is critical to prevent accidental exposure and maintain the chemical's stability.

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • The storage area should be clearly labeled with a warning sign indicating the presence of a genotoxic/hazardous chemical.

Troubleshooting Guides

Scenario 1: Accidental Spill of this compound

Problem Potential Cause Solution
A small amount of solid EDS is spilled on the benchtop.Mishandling of the container.1. Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area. 2. Don PPE: Put on appropriate PPE, including double gloves, safety goggles, a lab coat, and a respirator if not in a fume hood. 3. Containment: Gently cover the spill with an absorbent material, such as vermiculite (B1170534) or sand, to prevent it from becoming airborne. DO NOT use combustible materials like paper towels directly on the solid. 4. Collection: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste. 5. Decontamination: Decontaminate the spill area using a suitable method (see Experimental Protocols).
A solution of EDS is spilled.Dropping the container, improper pouring technique.1. Evacuate and Secure: Alert others and secure the area. 2. Don PPE: Wear appropriate PPE. 3. Containment: For small spills, contain the liquid with absorbent pads or sand. For larger spills, use a spill containment kit. 4. Absorption: Absorb the spilled solution with an inert absorbent material. 5. Collection: Collect the absorbed material into a designated hazardous waste container. 6. Decontamination: Decontaminate the spill area.

Scenario 2: Accidental Skin or Eye Contact

Problem Potential Cause Solution
This compound comes into contact with skin.Inadequate PPE, accidental splash.1. Immediate Action: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. 2. Remove Contaminated Clothing: Remove any contaminated clothing while continuing to flush. 3. Seek Medical Attention: Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.
This compound gets into the eyes.Not wearing proper eye protection.1. Immediate Flushing: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. 2. Seek Medical Attention: Seek immediate medical attention. Provide the SDS to the medical personnel.

Experimental Protocols

Protocol 1: Decontamination of Surfaces Contaminated with this compound

This protocol is based on procedures for decontaminating surfaces from other alkylating agents and antineoplastic drugs.

Materials:

Procedure:

  • Ensure the spill has been physically removed as much as possible.

  • Prepare a fresh 1 M solution of sodium thiosulfate.

  • Apply the sodium thiosulfate solution liberally to the contaminated surface.

  • Allow a contact time of at least 30 minutes. This allows for the chemical neutralization of the alkylating agent.

  • After the contact time, absorb the solution with absorbent pads.

  • Wash the surface thoroughly with a laboratory detergent solution.

  • Rinse the surface with water.

  • Dispose of all contaminated materials (absorbent pads, gloves, etc.) as hazardous waste.

Protocol 2: Disposal of this compound Waste

All waste containing this compound, including unused product, contaminated labware, and spill cleanup materials, must be treated as hazardous genotoxic waste.

Procedure:

  • Segregation: Collect all EDS waste in a dedicated, clearly labeled, and leak-proof container. Do not mix with other chemical waste streams unless compatibility is confirmed.

  • Labeling: The waste container must be labeled with "Hazardous Waste," "Genotoxic," and the full chemical name "this compound."

  • Chemical Neutralization (for liquid waste, to be performed by trained personnel in a fume hood):

    • Based on studies of similar methanesulfonate (B1217627) esters, a solution of 1 M sodium thiosulfate can be used for chemical neutralization.[1]

    • Slowly add the EDS solution to an excess of the 1 M sodium thiosulfate solution with stirring.

    • The reaction can be exothermic; perform the addition slowly and in a controlled manner.

    • Allow the mixture to react for a sufficient time (e.g., several hours to overnight) to ensure complete neutralization.

    • Even after neutralization, the resulting waste should be collected and disposed of as hazardous waste through your institution's environmental health and safety (EHS) office.

  • Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container. Follow all institutional and local regulations for hazardous waste disposal.

Visual Guides

Spill_Response_Workflow spill Spill Occurs skin_contact Skin/Eye Contact? spill->skin_contact evacuate Evacuate Area & Alert Others ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain collect Collect Spill Material contain->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste decontaminate->dispose seek_medical Seek Medical Attention skin_contact->evacuate No skin_contact->seek_medical Yes

Caption: Workflow for responding to an this compound spill.

Disposal_Decision_Tree start EDS Waste Generated is_liquid Liquid Waste? start->is_liquid neutralize Chemical Neutralization (Trained Personnel Only) is_liquid->neutralize Yes collect_solid Collect in Labeled Hazardous Waste Container is_liquid->collect_solid No collect_liquid Collect Neutralized Liquid in Labeled Container neutralize->collect_liquid contact_ehs Contact EHS for Disposal collect_solid->contact_ehs collect_liquid->contact_ehs

Caption: Decision tree for the proper disposal of this compound waste.

Chemical_Incompatibilities EDS This compound strong_oxidizers Strong Oxidizing Agents EDS->strong_oxidizers Potential for violent reaction strong_acids Strong Acids EDS->strong_acids Potential for hydrolysis/decomposition strong_bases Strong Bases EDS->strong_bases Potential for hydrolysis/decomposition

Caption: Chemical incompatibilities of this compound.

This technical support center is a living resource and will be updated as new information and best practices become available. Researchers are encouraged to consult their institution's specific safety guidelines and to contact their EHS department for any questions or concerns.

References

Technical Support Center: Reversibility of Ethylene Dimethanesulfonate (EDS) Effects on Leydig Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ethylene (B1197577) dimethanesulfonate (EDS) model of Leydig cell ablation and regeneration.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which EDS induces Leydig cell loss?

A1: Ethylene dimethanesulfonate (EDS) is an alkylating agent that is selectively cytotoxic to differentiated Leydig cells in several species, most notably the rat.[1] A single intraperitoneal injection of EDS leads to the targeted apoptosis (programmed cell death) of these cells.[2][3] The process is rapid, with degenerative changes observable within 12-24 hours and complete ablation of the Leydig cell population within 3 to 7 days.[4][5] The apoptotic pathways involved are primarily intrinsic, initiated by mitochondria, and can be both caspase-dependent and caspase-independent.[6]

Q2: Is the effect of EDS on Leydig cells reversible?

A2: Yes, the effects of EDS on Leydig cells are reversible. Following the complete destruction of the existing Leydig cell population, a new population of adult-type Leydig cells regenerates from undifferentiated mesenchymal precursor or stem cells present in the testicular interstitium.[1][7] This regeneration process makes EDS a valuable tool for studying Leydig cell development and function.[8]

Q3: What is the expected timeline for Leydig cell regeneration and functional recovery after EDS administration?

A3: The timeline for regeneration and functional recovery can be summarized as follows:

  • Days 1-7: Existing Leydig cells undergo apoptosis and are eliminated. Serum testosterone (B1683101) levels drop to undetectable or castrate levels.[4][5]

  • Day 14: The first signs of new Leydig cell precursors appearing in the interstitium can be observed.[1]

  • Weeks 2-4: Fetal-type Leydig cells appear and proliferate, often in perivascular and peritubular locations.[4] By day 21, small Leydig cells are visible.[5]

  • Weeks 4-10: The newly formed Leydig cells mature into adult-type Leydig cells. Leydig cell numbers and serum testosterone levels gradually return towards the normal range.[4] Full recovery of Leydig cell number and function is typically observed by 30 to 54 days post-EDS administration.[9][10]

Q4: I am not observing the expected Leydig cell ablation after EDS treatment. What could be the issue?

A4: Several factors could contribute to a lack of efficacy:

  • EDS Dosage and Administration: Ensure the correct dosage is being used. A common effective dose is a single intraperitoneal injection of 75-100 mg/kg body weight in rats.[5][11] The EDS solution should be freshly prepared as it can be unstable.

  • Animal Model: The susceptibility to EDS is species-specific. While highly effective in rats, mice Leydig cells are resistant to the cytotoxic effects of EDS.[12] Ensure you are using an appropriate animal model.

  • Cell Population: EDS is selectively toxic to mature, differentiated Leydig cells. Immature Leydig cells may show some resistance.[12] The age of the animal can also influence the outcome.[13]

Q5: My animals are showing signs of systemic toxicity. How can I mitigate this?

A5: While EDS is selective for Leydig cells, high doses or improper administration can lead to systemic toxicity. Ensure accurate calculation of the dose based on the animal's body weight. If systemic toxicity is a concern, consider alternative administration routes, such as intratesticular injection, which may require a lower dose to achieve local Leydig cell ablation.[14]

Q6: How do hormone levels change after EDS administration, and when should I expect them to normalize?

A6: Following EDS administration, a characteristic pattern of hormonal changes occurs:

  • Testosterone: Serum testosterone levels decrease dramatically within 2-3 days, reaching castrate levels.[5] Levels begin to rise with the appearance of new Leydig cells around week 3 and typically return to pre-treatment values by 6 to 10 weeks.[4][9]

  • Luteinizing Hormone (LH): As testosterone levels fall, the negative feedback on the pituitary is removed, leading to a significant increase in serum LH levels.[15] LH levels remain elevated until testosterone production is restored, at which point they gradually return to the normal range.[1][15]

  • Follicle-Stimulating Hormone (FSH): Serum FSH levels may also be elevated, though typically to a lesser extent than LH.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Incomplete Leydig Cell Ablation - Incorrect EDS dosage- EDS solution degradation- Improper injection technique- Use of a resistant species (e.g., mouse)- Verify dose calculation (75-100 mg/kg for rats).- Prepare EDS solution fresh before each use.- Ensure proper intraperitoneal injection technique.- Confirm the use of a susceptible animal model (e.g., adult rat).
Delayed or Absent Leydig Cell Regeneration - Compromised stem cell population- Disruption of essential signaling pathways- Animal health issues- Ensure animals are healthy and free from other stressors.- Verify the timeline; regeneration is a multi-week process.- Investigate the expression of key regeneration factors if the issue persists.
Variability in Testosterone Recovery - Individual animal variation- Age of animals- Assay sensitivity- Use a sufficient number of animals to account for biological variability.- Ensure animals are of a consistent age.- Validate the sensitivity and accuracy of your testosterone assay.
Unexpected Effects on Seminiferous Tubules - High dose of EDS- Androgen withdrawal effects- While EDS is selective, very high doses can have off-target effects.- The disruption of spermatogenesis is an expected secondary effect of testosterone withdrawal and is typically reversible upon Leydig cell regeneration.[5][16]

Quantitative Data Summary

Table 1: Timeline of Leydig Cell and Hormone Level Changes Post-EDS Administration in Adult Rats

Time Post-EDSLeydig Cell StatusSerum Testosterone LevelsSerum LH Levels
0 (Control) Normal Population (~28 million/testis)[4]Normal RangeNormal Range
1-7 Days Absent[4]Undetectable/Castrate Levels[4][5]Significantly Elevated[8][15]
14-21 Days Precursors & Fetal-type cells appear[1][4]Starting to increase[15]Remain Elevated[15]
4-6 Weeks Repopulation with adult-type cells (~15 million/testis at 4 weeks)[4]Approaching Normal Range[4]Declining towards normal[8]
6-10 Weeks Full regeneration (~28 million/testis)[4]Returned to Normal Range[4]Returned to Normal Range[1]

Experimental Protocols

1. EDS Administration for Leydig Cell Ablation in Rats

  • Animal Model: Adult male Sprague-Dawley or Wistar rats (200-300g).

  • EDS Preparation: Dissolve this compound in a vehicle of dimethyl sulfoxide (B87167) (DMSO) and water (1:3, v/v). The solution should be prepared fresh immediately before use.

  • Dosage and Administration: Administer a single intraperitoneal (IP) injection of EDS at a dose of 75-100 mg/kg body weight.[5][11] For IP injections, gently restrain the rat and inject into the lower abdominal quadrant, avoiding the cecum and bladder.[17]

  • Post-Administration Monitoring: Monitor animals for any signs of distress. Body weight and food/water intake should be recorded regularly.

2. Quantification of Leydig Cells

  • Tissue Preparation: Perfuse the testes with a suitable fixative (e.g., Bouin's fluid or 4% paraformaldehyde). Embed in paraffin (B1166041) and section at 5 µm.

  • Histological Staining: Stain sections with Hematoxylin and Eosin (H&E) for general morphology.

  • Immunohistochemistry: To specifically identify Leydig cells, perform immunohistochemistry for 3β-hydroxysteroid dehydrogenase (3β-HSD), a key enzyme in testosterone synthesis.[15]

  • Stereology: Use stereological methods on stained sections to obtain an unbiased estimate of the total number of Leydig cells per testis.

3. Hormone Assays

  • Sample Collection: Collect blood samples via tail vein or cardiac puncture at desired time points. Centrifuge to separate serum and store at -80°C until analysis.

  • Testosterone Assay: Measure serum testosterone concentrations using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.

  • LH Assay: Measure serum LH concentrations using a specific RIA or ELISA kit for rat LH.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_ablation Ablation Phase (Days 1-7) cluster_regeneration Regeneration Phase (Weeks 2-10) cluster_analysis Analysis EDS_prep Prepare fresh EDS solution (75-100 mg/kg in DMSO/water) Injection Single Intraperitoneal Injection of EDS EDS_prep->Injection Animal_prep Acclimatize adult male rats Animal_prep->Injection LC_apoptosis Leydig Cell Apoptosis Injection->LC_apoptosis Testo_drop Testosterone Levels Drop to Castrate LC_apoptosis->Testo_drop LH_rise LH Levels Rise Testo_drop->LH_rise Stem_prolif Stem Cell Proliferation & Differentiation LH_rise->Stem_prolif LC_repop Leydig Cell Repopulation Stem_prolif->LC_repop Hormone_recovery Hormone Level Normalization LC_repop->Hormone_recovery Histo Histology & IHC (Leydig Cell Quantification) LC_repop->Histo Hormone Hormone Assays (Testosterone, LH) Hormone_recovery->Hormone

Caption: Experimental workflow for studying EDS-induced Leydig cell ablation and regeneration.

signaling_pathway cluster_ablation Leydig Cell Ablation cluster_regeneration Leydig Cell Regeneration cluster_regulation Regulatory Factors EDS EDS Administration LC Mature Leydig Cell EDS->LC selectively targets Apoptosis Apoptosis LC->Apoptosis undergoes SLC Stem Leydig Cell (SLC) Apoptosis->SLC triggers regeneration of PLC Proliferating Progenitors SLC->PLC Proliferation Diff_LC Differentiating Leydig Cells PLC->Diff_LC Differentiation New_LC New Adult Leydig Cell Population Diff_LC->New_LC Maturation LH LH LH->PLC stimulates LH->Diff_LC promotes DHH DHH DHH->PLC stimulates DHH->Diff_LC promotes PDGF PDGF PDGF->PLC stimulates Activin Activin Activin->PLC stimulates TGFb TGF-β TGFb->PLC inhibits logical_relationship Start EDS Administration Ablation Leydig Cell Ablation Start->Ablation Testo_Loss Loss of Testosterone Ablation->Testo_Loss LH_Increase Increased LH Secretion Testo_Loss->LH_Increase removes negative feedback Stem_Activation Stem Leydig Cell Activation LH_Increase->Stem_Activation stimulates Regeneration Leydig Cell Regeneration Stem_Activation->Regeneration Restoration Restoration of Testosterone Regeneration->Restoration Restoration->LH_Increase re-establishes negative feedback End Homeostasis Restored Restoration->End

References

Technical Support Center: Ethylene Dimethanesulfonate (EDS) Efficacy and Animal Age

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of animal age on the efficacy of Ethylene (B1197577) dimethanesulfonate (EDS).

Frequently Asked Questions (FAQs)

Q1: What is the primary cellular target of Ethylene dimethanesulfonate (EDS) in the testis?

A1: The primary target of EDS in the testis is the Leydig cell population.[1][2][3] EDS is a specific cytotoxin that leads to the rapid destruction and elimination of Leydig cells in mature rats.[3][4]

Q2: Does the age of the animal affect the sensitivity of Leydig cells to EDS?

A2: Yes, the age of the animal is a critical factor. EDS specifically targets and destroys Leydig cells in mature or adult rats.[4][5][6] In contrast, Leydig cells from immature rats are resistant to the cytotoxic effects of EDS.[4][5][6]

Q3: What is the expected timeline for Leydig cell depletion and regeneration after a single dose of EDS in adult rats?

A3: Following a single intraperitoneal injection of EDS, degenerating Leydig cells can be observed within 16 hours.[4] By 3 to 7 days post-treatment, Leydig cells are typically absent from the testicular interstitium, and serum testosterone (B1683101) levels are undetectable.[1] The regeneration process begins with the appearance of new Leydig cell progenitors around 2 to 3 weeks post-EDS.[1][7] A fully restored population of adult-type Leydig cells is typically observed between 6 and 10 weeks after the initial treatment.[1][7]

Q4: How does Leydig cell regeneration in aged animals compare to that in young adult animals after EDS treatment?

A4: A remarkable finding is that in aged rats, the new generation of Leydig cells that repopulates the testis is functionally equivalent to the Leydig cells found in young adult rats.[8] This means that the regenerated cells in aged animals can produce testosterone at levels comparable to those of young controls, effectively reversing the age-related decline in Leydig cell steroidogenic capacity.[8]

Q5: What is the proposed mechanism for the age-dependent toxicity of EDS?

A5: The precise mechanism for the selective toxicity of EDS towards mature Leydig cells is not fully elucidated. However, evidence suggests the involvement of intracellular glutathione (B108866).[5] Studies have shown that depleting glutathione in cultured adult rat Leydig cells makes them less sensitive to EDS-induced cytotoxicity.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
No significant decrease in testosterone levels after EDS administration. Animal age: The animals may be immature. EDS is not effective in immature rats.[4][6]Verify the age and sexual maturity of the animal model. For rats, ensure they are at least 60-65 days old.[9]
Incorrect dosage: The administered dose of EDS may be too low.Refer to established protocols. A common effective dose in rats is a single intraperitoneal injection of 75-100 mg/kg body weight.[3][9]
Compound stability: EDS may have degraded.Ensure proper storage of the EDS compound as per the manufacturer's instructions. Prepare fresh solutions for injection.
Inconsistent Leydig cell depletion among experimental animals. Variability in animal strain: Different rat strains may exhibit slight variations in their response to EDS.Ensure all animals in the study are from the same strain and supplier.
Injection technique: Improper administration (e.g., subcutaneous instead of intraperitoneal) can affect absorption and efficacy.Standardize the injection procedure and ensure it is performed correctly by trained personnel.
Delayed or incomplete Leydig cell regeneration. Suppressed Luteinizing Hormone (LH) levels: LH is essential for the regeneration of Leydig cells.[7]Avoid co-administration of substances that suppress LH, such as exogenous testosterone.[7]
Animal health status: Underlying health issues in the animals may impair their regenerative capacity.Monitor the overall health of the animals throughout the experiment.

Quantitative Data Summary

Table 1: Timeline of EDS-Induced Leydig Cell Depletion and Regeneration in Mature Rats

Time Point Post-EDSObservationSerum Testosterone LevelsReference(s)
16 - 72 hoursDegeneration and removal of Leydig cells by macrophages.Markedly declining.[3][4]
3 - 16 daysAbsence of identifiable Leydig cells.Undetectable.[1][9]
2 - 4 weeksAppearance of new fetal-type Leydig cells.Beginning to rise.[1][7]
6 - 10 weeksMorphological transformation into adult-type Leydig cells and restoration of population.Return to pre-treatment levels.[1][7]

Table 2: Comparative Effects of EDS on Young vs. Aged Rats

ParameterYoung Adult Rats (e.g., 3 months)Aged Rats (e.g., 18 months)Reference(s)
Initial EDS Effect Complete depletion of Leydig cells.Complete depletion of hypofunctional Leydig cells.[8]
Serum Testosterone (1 week post-EDS) Undetectable.Undetectable.[8]
Serum Testosterone (10 weeks post-EDS) Restored to age-matched control levels.Restored to levels significantly exceeding aged-matched controls and comparable to young controls.[8]
Steroidogenic Capacity of Regenerated Leydig Cells Equivalent to young control Leydig cells.Equivalent to young control Leydig cells.[8]

Experimental Protocols

Protocol 1: Induction of Leydig Cell Depletion in Mature Rats using EDS

  • Animal Model: Mature male Sprague-Dawley rats (60-65 days old).[9]

  • Compound Preparation: Dissolve this compound (EDS) in a suitable vehicle, such as dimethyl sulfoxide (B87167) (DMSO) and water (e.g., 1:3 v/v).

  • Dosage and Administration: Administer a single intraperitoneal (i.p.) injection of EDS at a dose of 75-100 mg/kg body weight.[3][9]

  • Post-Treatment Monitoring:

    • Monitor animal health daily.

    • Collect blood samples at baseline and various time points (e.g., 2, 7, 14, 21, 28, 35, 49 days) for testosterone level analysis.

    • At selected time points, euthanize a subset of animals and collect testes for histological analysis to confirm Leydig cell depletion and monitor regeneration.

  • Histological Analysis:

    • Fix testes in Bouin's solution or 4% paraformaldehyde.

    • Embed in paraffin (B1166041) and section.

    • Stain with Hematoxylin and Eosin (H&E) to visualize interstitial cell morphology.

    • Perform immunohistochemistry for Leydig cell markers (e.g., 3β-HSD) to confirm the absence or presence of Leydig cells.

Visualizations

EDS_Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment Monitoring Animal_Selection Select Mature Male Rats (e.g., 60-65 days old) Baseline_Data Collect Baseline Blood Sample (Testosterone Measurement) Animal_Selection->Baseline_Data Acclimatize EDS_Admin Administer Single i.p. Dose of EDS (75-100 mg/kg) Baseline_Data->EDS_Admin Proceed to Treatment Monitoring Daily Health Monitoring EDS_Admin->Monitoring Initiate Monitoring Sampling Periodic Blood & Tissue Collection (e.g., Days 2, 7, 21, 49) Monitoring->Sampling Analysis Hormone & Histological Analysis Sampling->Analysis

Caption: Experimental workflow for studying the effects of EDS in rats.

Leydig_Cell_Regeneration_Pathway EDS EDS Administration Leydig_Depletion Mature Leydig Cell Depletion EDS->Leydig_Depletion Testosterone_Drop ↓ Serum Testosterone Leydig_Depletion->Testosterone_Drop LH_Rise ↑ Pituitary LH Secretion (Negative Feedback) Testosterone_Drop->LH_Rise Stem_Cell_Diff Stem Leydig Cell Differentiation LH_Rise->Stem_Cell_Diff Stimulates Progenitor_Cells Appearance of Progenitor Leydig Cells Stem_Cell_Diff->Progenitor_Cells New_Leydig_Cells Formation of New Adult Leydig Cell Population Progenitor_Cells->New_Leydig_Cells Testosterone_Restore ↑ Serum Testosterone Restoration New_Leydig_Cells->Testosterone_Restore

Caption: Simplified pathway of Leydig cell regeneration after EDS treatment.

References

Validation & Comparative

Leydig Cell Depletion: A Comparative Analysis of Ethylene Dimethanesulfonate (EDS) and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the methodologies for specific cell population depletion is crucial for studying tissue regeneration, hormonal regulation, and developing targeted therapies. This guide provides a comprehensive comparison of Ethylene (B1197577) dimethanesulfonate (EDS) mediated Leydig cell depletion with other emerging techniques, supported by experimental data and detailed protocols.

Ethylene dimethanesulfonate (EDS) is a well-established cytotoxic agent known for its selective destruction of Leydig cells in the testes of adult rats.[1][2][3] This specific action makes it an invaluable tool for studying the role of androgens in testicular function and the dynamics of Leydig cell regeneration. This guide will delve into the histological validation of EDS-induced Leydig cell depletion, compare its efficacy with alternative methods, and provide detailed experimental protocols for reproducible research.

Comparative Efficacy of Leydig Cell Depletion Methods

The effectiveness of different Leydig cell depletion techniques can be assessed by quantifying the reduction in Leydig cell number and the subsequent impact on testosterone (B1683101) levels. The following table summarizes quantitative data from studies utilizing EDS and highlights alternative approaches.

MethodAnimal ModelDosage/ApplicationTime to DepletionLeydig Cell Count ReductionSerum Testosterone LevelKey Findings & Citations
This compound (EDS) Adult RatSingle intraperitoneal injection (75-100 mg/kg)3-7 daysAlmost complete eliminationDecreased to castrate levels by day 2-3EDS specifically destroys existing Leydig cells, leading to a temporary but profound androgen deficiency. The population begins to regenerate from stem cells, with recovery observed by day 21-49.[1][2][4]
LH Receptor-Targeted Cytotoxins MouseIn vivo administration of peptides conjugated to cell ablation agentsVariableSignificant reduction in Leydig cellsNot explicitly quantifiedPeptides targeting the Luteinizing Hormone (LH) receptor can deliver cytotoxic agents specifically to Leydig cells. This approach offers high specificity but requires further development to optimize efficacy.[5][6]
Stem Cell Transplantation (as a regenerative model) RatTransplantation of stem Leydig cells (SLCs) into EDS-treated ratsN/A (focus on regeneration)N/ARestoration of serum testosterone levelsWhile not a depletion method itself, the transplantation of SLCs into an EDS-depleted testis provides a model to study Leydig cell function and regeneration, offering a potential therapeutic avenue for hypogonadism.[7][8]

Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed protocols for EDS-induced Leydig cell depletion and subsequent histological validation.

This compound (EDS) Administration for Leydig Cell Depletion in Rats

Objective: To selectively eliminate the Leydig cell population in adult male rats.

Materials:

  • This compound (EDS)

  • Dimethyl sulfoxide (B87167) (DMSO) and water for injection, or other suitable vehicle

  • Adult male Sprague-Dawley or Wistar rats (250-300g)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Animal Preparation: Acclimatize adult male rats to the housing conditions for at least one week prior to the experiment.[9]

  • EDS Solution Preparation: Prepare a fresh solution of EDS. A common dosage is 75 mg/kg body weight.[2][4] Dissolve the EDS in a suitable vehicle, such as a mixture of DMSO and water. The final injection volume should be appropriate for intraperitoneal administration (e.g., 0.5 ml).[10]

  • Administration: Administer a single intraperitoneal injection of the prepared EDS solution to each rat.[4][9] A control group should receive an injection of the vehicle only.

  • Post-Treatment Monitoring: Monitor the animals daily for any signs of distress. Leydig cell depletion is typically achieved within 3 to 7 days post-injection.[2][11]

Histological Validation of Leydig Cell Depletion

Objective: To histologically confirm the absence of Leydig cells in the testicular interstitium following EDS treatment.

Materials:

  • Testes from control and EDS-treated rats

  • Bouin's fixative or 10% neutral buffered formalin

  • Ethanol series (for dehydration)

  • Xylene (for clearing)

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

  • Light microscope

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Tissue Collection and Fixation: At selected time points post-EDS injection (e.g., 7, 14, 21 days), euthanize the rats and collect the testes. Fix the testes in Bouin's solution or 10% neutral buffered formalin for 24 hours.

  • Tissue Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.

  • Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.

  • Staining: Deparaffinize and rehydrate the sections. Stain with Hematoxylin and Eosin (H&E) to visualize cell nuclei and cytoplasm.

  • Microscopic Examination: Examine the stained sections under a light microscope. In control testes, Leydig cells will be visible in the interstitial space between the seminiferous tubules, characterized by their large, polygonal shape and eosinophilic cytoplasm.[12] In successfully treated animals, these cells will be absent or significantly reduced in number.

  • Quantitative Analysis (Optional): To quantify the depletion, stereological methods can be employed. This involves systematic random sampling of fields of view and counting the number of Leydig cells per unit area or per seminiferous tubule.[13][14][15] The Leydig cell to Sertoli cell ratio can also be used as an objective measure.[13]

Visualizing the Experimental Workflow and Underlying Biology

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

cluster_eds_treatment EDS Treatment Protocol cluster_histology Histological Validation cluster_outcome Expected Outcome animal_prep Animal Acclimatization eds_prep EDS Solution Preparation (75 mg/kg) animal_prep->eds_prep injection Intraperitoneal Injection eds_prep->injection monitoring Post-Treatment Monitoring injection->monitoring tissue_collection Testis Collection & Fixation injection->tissue_collection Time Points (e.g., 7, 14, 21 days) processing Tissue Processing & Embedding tissue_collection->processing sectioning Microtomy (5 µm sections) processing->sectioning staining H&E Staining sectioning->staining microscopy Microscopic Examination staining->microscopy quantification Quantitative Analysis microscopy->quantification depletion Leydig Cell Depletion microscopy->depletion Confirmation testosterone_drop Decreased Serum Testosterone depletion->testosterone_drop

Caption: Experimental workflow for EDS-induced Leydig cell depletion and histological validation.

cluster_signaling Leydig Cell Depletion & Regeneration Cascade eds This compound (EDS) Administration leydig_cell Mature Leydig Cell eds->leydig_cell Cytotoxic Effect apoptosis Apoptosis & Necrosis leydig_cell->apoptosis testosterone Testosterone Production leydig_cell->testosterone Inhibition of stem_leydig_cell Stem Leydig Cell (SLC) apoptosis->stem_leydig_cell Triggers Regeneration spermatogenesis Spermatogenesis testosterone->spermatogenesis Supports proliferation Proliferation & Differentiation stem_leydig_cell->proliferation new_leydig_cell New Leydig Cell Population proliferation->new_leydig_cell new_leydig_cell->testosterone Restores

Caption: Signaling cascade of Leydig cell depletion by EDS and subsequent regeneration.

References

A Comparative Guide to Measuring Serum Testosterone Levels Following Ethylene Dimethanesulfonate Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ethylene (B1197577) dimethanesulfonate (EDS) with other methods for suppressing serum testosterone (B1683101) levels in a research setting. It includes detailed experimental protocols for EDS administration and subsequent testosterone measurement, alongside supporting data and visualizations to aid in experimental design and interpretation.

Introduction

Ethylene dimethanesulfonate (EDS) is an alkylating agent known for its selective cytotoxicity towards Leydig cells in the testes of certain species, particularly rats. This targeted action leads to a significant and reversible decrease in serum testosterone, making EDS a valuable tool for studying the effects of androgen deficiency and subsequent recovery. This guide compares EDS-induced testosterone suppression with other common methods and provides detailed protocols for accurate serum testosterone quantification.

Comparison of Testosterone Suppression Methods

The efficacy of EDS in reducing serum testosterone is comparable to that of surgical castration. Studies have shown that a single dose of EDS can decrease serum testosterone to "castrate levels" within a few days.[1][2] The primary advantage of EDS over surgical castration is its reversibility; Leydig cells regenerate, and testosterone levels return to normal within several weeks.[3] Other chemical methods for testosterone suppression, such as the use of GnRH antagonists, also achieve castrate levels of testosterone and offer reversibility.[3]

Table 1: Comparison of Serum Testosterone Levels after Different Suppression Methods in Rats

MethodTime Post-TreatmentSerum Testosterone Level (ng/mL)Key Characteristics
Intact (Control) -2.5 ± 0.8[4]Normal physiological range.
This compound (EDS) 2 days"Castrate levels"[1][2]Reversible; specific to Leydig cells in sensitive species.
Surgical Castration 12 hours~0.03 (1.3% of intact)[4]Irreversible; complete removal of testicular androgens.
Surgical Castration > 1 day< 0.04 (below detection limit)[5]Irreversible; sustained low levels.
GnRH Antagonist (orntide acetate) Sustained< 0.5[3]Reversible; acts on the pituitary to suppress LH release.

Experimental Protocols

Accurate measurement of serum testosterone is critical for studies involving androgen manipulation. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound (EDS) Administration in Rats

This protocol describes a typical in vivo administration of EDS to induce Leydig cell depletion and subsequent testosterone suppression in adult rats.

Materials:

  • This compound (EDS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Saline (0.9% NaCl)

  • Adult male rats (e.g., Sprague-Dawley)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Preparation of EDS Solution: Dissolve EDS in a minimal amount of DMSO and then dilute with saline to the final desired concentration. A common dose is 75-100 mg/kg body weight.[2][6] The final injection volume should be appropriate for the size of the animal (e.g., 1-2 mL/kg).

  • Administration: Administer the EDS solution via a single intraperitoneal (i.p.) injection.

  • Monitoring: Monitor the animals for any adverse effects. Testosterone levels are expected to decline significantly within 2-3 days and remain low for approximately 3 weeks, after which recovery begins.[3]

  • Serum Collection: Collect blood samples at desired time points post-injection for serum testosterone analysis.

Serum Testosterone Measurement by ELISA

ELISA is a widely used, high-throughput method for quantifying testosterone. The following is a generalized protocol for a competitive ELISA.

Materials:

  • Rat Testosterone ELISA Kit (commercially available)

  • Serum samples

  • Microplate reader

Procedure:

  • Sample Preparation: Collect blood and separate serum by centrifugation. Store serum at -20°C or -80°C if not used immediately. Avoid repeated freeze-thaw cycles.

  • Assay Procedure (example):

    • Bring all reagents and samples to room temperature.

    • Add 50 µL of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.

    • Add 50 µL of Biotin-labeled Testosterone conjugate to each well.

    • Add 50 µL of Streptavidin-HRP to each well.

    • Incubate the plate, typically for 60 minutes at 37°C.

    • Wash the plate multiple times with the provided wash buffer.

    • Add TMB substrate solution to each well and incubate in the dark, typically for 15-20 minutes at 37°C.

    • Add stop solution to each well to terminate the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the testosterone concentration in the samples by comparing their absorbance to the standard curve.

Serum Testosterone Measurement by LC-MS/MS

LC-MS/MS is the gold standard for testosterone measurement, offering high specificity and sensitivity.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Internal standard (e.g., deuterated testosterone)

  • Solvents for extraction and mobile phase (e.g., acetonitrile, methanol, ethyl acetate, hexane)

  • Serum samples

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of serum, add the internal standard.

    • Add a protein precipitation agent (e.g., acetonitrile) and vortex.

    • Centrifuge to pellet the precipitated proteins.

    • Perform liquid-liquid extraction of the supernatant using a solvent mixture (e.g., ethyl acetate:hexane).

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC system for chromatographic separation.

    • The eluent is introduced into the mass spectrometer for ionization and detection.

    • Monitor for the specific mass-to-charge ratios of testosterone and the internal standard.

  • Data Analysis: Quantify the testosterone concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizing the Mechanism and Workflow

Mechanism of EDS Action on Testosterone Synthesis

EDS selectively targets and destroys Leydig cells, the primary site of testosterone production in males. The cytotoxic effect of EDS appears to involve the depletion of intracellular glutathione (B108866).[7] Within the steroidogenic pathway, EDS specifically inhibits Luteinizing Hormone (LH)-stimulated testosterone production.[8] It does not, however, inhibit the conversion of cholesterol precursors like 22R-hydroxycholesterol to testosterone, suggesting that its action precedes the cholesterol side-chain cleavage step.[8]

EDS_Mechanism cluster_mito Mitochondrion LH Luteinizing Hormone (LH) LHR LH Receptor LH->LHR Binds AC Adenylate Cyclase LHR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates StAR StAR Protein PKA->StAR Activates Cholesterol Cholesterol Cholesterol->StAR Mitochondrion Mitochondrion StAR->Mitochondrion Transports Cholesterol into P450scc P450scc Pregnenolone Pregnenolone P450scc->Pregnenolone Converts SER Smooth ER Enzymes Pregnenolone->SER Testosterone Testosterone SER->Testosterone Converts EDS This compound (EDS) EDS->LHR Inhibits LH-stimulated steroidogenesis

Caption: Mechanism of EDS inhibition of testosterone synthesis.

Experimental Workflow

The following diagram outlines the typical workflow for studying the effects of EDS on serum testosterone levels.

Experimental_Workflow start Start animal_model Select Animal Model (e.g., Adult Male Rats) start->animal_model eds_admin Administer EDS (e.g., 75-100 mg/kg i.p.) animal_model->eds_admin time_points Collect Blood Samples at Pre-defined Time Points eds_admin->time_points serum_sep Separate Serum by Centrifugation time_points->serum_sep measurement Measure Testosterone serum_sep->measurement elisa ELISA measurement->elisa High-throughput lcms LC-MS/MS measurement->lcms High-specificity data_analysis Data Analysis and Comparison elisa->data_analysis lcms->data_analysis end End data_analysis->end

Caption: Experimental workflow for measuring testosterone after EDS.

References

A Comparative Analysis of Ethylene Dimethanesulfonate and Surgical Castration for Androgen Deprivation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology, reproductive biology, and endocrinology, inducing androgen deprivation is a critical experimental tool. The two primary methods to achieve this are surgical castration (orchiectomy) and chemical castration using agents like Ethylene (B1197577) Dimethanesulfonate (EDS). This guide provides an objective comparison of these two methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their study design.

Mechanism of Action

Surgical castration involves the complete and irreversible removal of the testes, the primary source of testosterone (B1683101) production. This leads to a rapid and sustained decline in circulating testosterone levels.

Ethylene dimethanesulfonate (EDS) is an alkylating agent that selectively induces apoptosis in Leydig cells within the testes.[1] Leydig cells are responsible for producing approximately 95% of a male's testosterone. This targeted cytotoxicity leads to a significant reduction in testosterone production.[1] A key feature of EDS-induced androgen deprivation is its reversibility; the Leydig cell population can regenerate over time, leading to the restoration of testosterone production.[2]

Hormonal Effects: A Quantitative Comparison

The following tables summarize the quantitative effects of surgical castration and EDS administration on key reproductive hormones in adult male rats.

Table 1: Serum Testosterone Levels

TreatmentTime PointTestosterone LevelReference
Surgical Castration 12 hours post-op~1.3% of intact value[3]
24 hours post-op~3.3% of intact value[3]
5 days post-opSignificantly decreased (p < 0.001)[4]
47 days post-opSignificantly decreased[4]
This compound (75 mg/kg, single i.p. injection) 16 hours post-injection~35% of control value[5]
48 hours post-injection<5% of control value[5]
Up to 21 days post-injectionReduced levels[6]
21 days post-injectionRe-establishment of normal levels[2]

Table 2: Serum Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Levels

TreatmentHormoneTime CourseReference
Surgical Castration LHRises to levels found in castrate rats[2]
FSHRises[2]
This compound (75 mg/kg, single i.p. injection) LHRises to levels found in castrate rats[2]
Returns to normal at 28 days post-injection[2]
FSHRises[2]
Returns to normal at 49 days post-injection[2]

Effects on Androgen-Sensitive Tissues

Both surgical castration and EDS administration lead to the atrophy of androgen-dependent organs such as the prostate and seminal vesicles due to the reduction in testosterone.[1] Following castration, there is a significant decrease in seminal vesicle weight and abnormal histology.[1]

Experimental Protocols

This compound (EDS) Administration

This protocol is based on methodologies described for adult male rats.

Materials:

  • This compound (EDS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Saline (0.9% NaCl) or corn oil

  • Sterile syringes and needles (e.g., 25-gauge)

  • Analytical balance

  • Vortex mixer

Procedure:

  • Animal Model: Adult male rats (e.g., Sprague-Dawley, Wistar) of a specific age and weight range as required by the experimental design.

  • Dosage Preparation:

    • Weigh the required amount of EDS for the desired dose (e.g., 75 mg/kg body weight).

    • Dissolve the EDS in a suitable solvent. A common vehicle is a mixture of DMSO and saline or corn oil. For example, dissolve EDS in DMSO and then dilute with saline to the final desired concentration. The final volume for intraperitoneal injection is typically 0.5 ml.[7]

    • Ensure the solution is thoroughly mixed using a vortex mixer.

  • Administration:

    • Administer the prepared EDS solution via a single intraperitoneal (i.p.) injection.

    • A control group should be injected with the vehicle solution only.

  • Post-Administration Monitoring:

    • Monitor the animals for any adverse reactions.

    • Blood samples can be collected at various time points post-injection (e.g., 24h, 48h, 7 days, 21 days) to measure hormone levels.

    • Tissues can be harvested at the end of the experiment for histological or molecular analysis.

Surgical Castration (Orchiectomy)

This protocol is a standard procedure for inducing androgen deprivation in rodents.[8][9]

Materials:

  • Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)

  • Surgical instruments (scalpel, forceps, scissors, hemostats, wound clips or sutures)

  • Sterile gauze

  • Antiseptic solution (e.g., povidone-iodine, chlorhexidine)

  • Analgesics for post-operative care

  • Warming pad

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the animal using an approved anesthetic protocol.

    • Shave and disinfect the scrotal area with an antiseptic solution.

    • Place the animal in dorsal recumbency on a warming pad to maintain body temperature.

  • Surgical Procedure:

    • Make a single midline incision through the skin of the scrotum.[9]

    • Exteriorize one testis through the incision.

    • Ligate the spermatic cord, including the vas deferens and blood vessels, with suture material. Alternatively, the blood vessels can be cauterized.[9]

    • Excise the testis distal to the ligature.

    • Return the remaining tissue to the scrotum.

    • Repeat the procedure for the second testis.

  • Closure:

    • Close the skin incision with wound clips or sutures.[8]

  • Post-Operative Care:

    • Administer analgesics as per institutional guidelines.

    • Monitor the animal for signs of pain, infection, or other complications until recovery.

    • Wound clips should typically be removed 7-10 days after surgery.[8]

Histological Analysis

Procedure:

  • Tissue Collection: At the desired experimental endpoint, euthanize the animals and carefully dissect the testes (in the case of EDS treatment) or androgen-sensitive organs like the prostate and seminal vesicles.

  • Fixation: Immerse the collected tissues in a suitable fixative, such as 10% neutral buffered formalin, for at least 24 hours.

  • Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissues using a microtome.

  • Staining: Mount the sections on glass slides and stain with standard histological stains, such as Hematoxylin and Eosin (H&E), to visualize cellular morphology.

  • Microscopic Examination: Examine the stained sections under a light microscope to assess changes in tissue architecture, such as Leydig cell depletion, seminiferous tubule degeneration, or atrophy of glandular epithelium in androgen-sensitive organs.[10]

Signaling Pathways and Experimental Workflows

cluster_0 Hypothalamic-Pituitary-Gonadal (HPG) Axis cluster_1 Mechanisms of Androgen Deprivation Hypothalamus Hypothalamus Pituitary Gland Pituitary Gland Hypothalamus->Pituitary Gland GnRH (+) Testes (Leydig Cells) Testes (Leydig Cells) Pituitary Gland->Testes (Leydig Cells) LH (+) Testes (Leydig Cells)->Hypothalamus Negative Feedback (-) Testes (Leydig Cells)->Pituitary Gland Negative Feedback (-) Androgen-Sensitive Tissues Prostate, Seminal Vesicles, etc. Testes (Leydig Cells)->Androgen-Sensitive Tissues Testosterone (+) Surgical Castration Surgical Castration Surgical Castration->Testes (Leydig Cells) Physical Removal This compound (EDS) This compound (EDS) This compound (EDS)->Testes (Leydig Cells) Induces Apoptosis

Caption: Mechanisms of androgen deprivation targeting the HPG axis.

cluster_workflow Experimental Workflow Animal Model Selection Animal Model Selection Randomization Randomization Animal Model Selection->Randomization Treatment Group 1\n(Surgical Castration) Treatment Group 1 (Surgical Castration) Randomization->Treatment Group 1\n(Surgical Castration) Treatment Group 2\n(EDS Administration) Treatment Group 2 (EDS Administration) Randomization->Treatment Group 2\n(EDS Administration) Control Group\n(Sham Surgery/Vehicle) Control Group (Sham Surgery/Vehicle) Randomization->Control Group\n(Sham Surgery/Vehicle) Data Collection Data Collection (Blood, Tissues) Treatment Group 1\n(Surgical Castration)->Data Collection Treatment Group 2\n(EDS Administration)->Data Collection Control Group\n(Sham Surgery/Vehicle)->Data Collection Analysis Hormone Assays Histology Molecular Analysis Data Collection->Analysis Results Interpretation Results Interpretation Analysis->Results Interpretation

Caption: A typical experimental workflow for comparing androgen deprivation methods.

Conclusion

The choice between this compound and surgical castration for androgen deprivation depends on the specific research question. Surgical castration offers a rapid, complete, and permanent model of androgen ablation. In contrast, EDS provides a transient and reversible model of androgen deprivation, which is particularly useful for studying the effects of testosterone withdrawal and restoration, as well as Leydig cell regeneration. Researchers should carefully consider the desired duration and reversibility of androgen deprivation, as well as the potential confounding effects of surgery versus a chemical agent, when designing their experiments. This guide provides the foundational data and protocols to make an informed decision.

References

A Comparative Guide to Ethylene Dimethanesulfonate and Busulfan for Germ Cell Ablation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in reproductive biology and toxicology, the effective and specific ablation of testicular germ cells is a critical experimental tool. This guide provides a detailed comparison of two commonly used alkylating agents, Ethylene (B1197577) Dimethanesulfonate (EDMS) and Busulfan (B1668071), for the purpose of germ cell depletion. While both compounds lead to the loss of germ cells, their primary mechanisms of action, target cell populations, and overall physiological effects differ significantly. This document aims to provide an objective comparison based on available experimental data to aid researchers in selecting the appropriate agent for their specific study needs.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between EDMS and busulfan lies in their primary cellular targets within the testis.

Busulfan acts as a direct cytotoxic agent, primarily targeting spermatogonial stem cells (SSCs) .[1] As a bifunctional alkylating agent, busulfan cross-links DNA, inducing damage that leads to apoptosis in rapidly dividing cells like spermatogonia.[2] This direct action on the germline stem cell population results in a widespread and often long-lasting depletion of all subsequent germ cell stages.[3]

Ethylene Dimethanesulfonate (EDMS) , in contrast, is a specific Leydig cell toxicant .[4][5] It selectively destroys the testosterone-producing Leydig cells in the testicular interstitium.[4] The subsequent depletion of intratesticular testosterone (B1683101) leads to the induction of apoptosis in androgen-dependent germ cells, primarily pachytene spermatocytes and spermatids .[6][7] The effect on spermatogonia is secondary and less direct than that of busulfan.

G cluster_busulfan Busulfan cluster_edms This compound (EDMS) Busulfan Busulfan Spermatogonia Spermatogonial Stem Cells DNA_Damage DNA Alkylation & Cross-linking Apoptosis_B Apoptosis Germ_Cell_Depletion_B Widespread Germ Cell Depletion EDMS EDMS Leydig_Cells Leydig Cells Testosterone_Depletion Testosterone Depletion Spermatocytes_Spermatids Pachytene Spermatocytes & Spermatids Apoptosis_E Apoptosis Germ_Cell_Depletion_E Germ Cell Depletion

Quantitative Comparison of Efficacy and Toxicity

Direct comparative studies between busulfan and EDMS for germ cell ablation are limited. The following tables summarize quantitative data from separate studies to provide a basis for comparison. It is important to note that experimental conditions, such as animal species and strain, can significantly influence the outcomes.

Table 1: Busulfan Administration and Effects on Germ Cell Ablation in Mice

ParameterDosageRouteVehicleTime PointObservationReference
Survival Rate 30 mg/kgi.p.DMSO & dH₂O (1:1)4 weeks92% survival[8]
40 mg/kgi.p.DMSO & dH₂O (1:1)4 weeksDecreased survival[8]
50 mg/kgi.p.DMSO & dH₂O (1:1)4 weeks100% lethal[8]
Testicular Weight 30 mg/kgi.p.-4 weeksSignificantly decreased[9]
Sperm Count 30 mg/kgi.p.-56 daysAzoospermia[3]
Histology 40 mg/kgi.p.DMSO4 weeksComplete destruction of germinal epithelium[10]

Table 2: this compound Administration and Effects on Germ Cell Ablation in Rats

ParameterDosageRouteVehicleTime PointObservationReference
Leydig Cell Viability 75 mg/kgi.p.-48 hoursFew normal Leydig cells remain[11]
100 mg/kgi.p.-4 daysIntact Leydig cells not identifiable[4][5]
Serum Testosterone 75 mg/kgi.p.-48 hours<5% of control[11]
100 mg/kgi.p.-2 daysCastrate levels[4][5]
Germ Cell Apoptosis 75 mg/kgi.p.-3 daysMarked increase in apoptotic germ cells[6]
75 mg/kgi.p.-7 daysMaximal germ cell apoptosis[6]
Histology 100 mg/kgi.p.-14-21 daysGrossly abnormal seminiferous epithelium[4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are summaries of typical experimental protocols for inducing germ cell ablation with busulfan and EDMS.

Busulfan Administration for Germ Cell Depletion in Mice

This protocol is based on the methodology for preparing recipient mice for spermatogonial transplantation.

G

Materials:

  • Busulfan (e.g., Sigma-Aldrich, B-2635)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Distilled water

  • Male mice (e.g., BALB/c, 4-6 weeks old)

  • Standard animal handling and injection equipment

Procedure:

  • Preparation of Busulfan Solution: Dissolve busulfan in DMSO and then dilute with distilled water to the desired final concentration (e.g., for a 1:1 DMSO:water vehicle).[8] The solution should be prepared fresh before each use.

  • Administration: Administer a single intraperitoneal (i.p.) injection of busulfan at a dosage of 30-40 mg/kg body weight.[7][8] A control group should receive an equivalent volume of the vehicle.

  • Post-injection Monitoring: Monitor the animals regularly for any signs of toxicity, such as weight loss or lethargy. Survival rates should be recorded.[8]

  • Tissue Collection: At the desired time point (typically 4-6 weeks post-injection for complete germ cell depletion), euthanize the mice and collect the testes for analysis.[8]

  • Analysis: Assess the extent of germ cell ablation through histological examination of testicular cross-sections, flow cytometry analysis of testicular cell populations, or measurement of testicular weight.[8]

This compound Administration for Leydig Cell Ablation in Rats

This protocol is designed to induce testosterone depletion and subsequent germ cell apoptosis through the specific destruction of Leydig cells.

Materials:

  • This compound (EDS)

  • Appropriate solvent (as specified by the supplier)

  • Adult male rats (e.g., Wistar)

  • Standard animal handling and injection equipment

Procedure:

  • Preparation of EDS Solution: Prepare the EDS solution according to the manufacturer's instructions to the desired concentration for injection.

  • Administration: Administer a single i.p. injection of EDS at a dosage of 75 mg/kg body weight.[6]

  • Post-injection Monitoring: Monitor the animals for general health.

  • Tissue and Blood Collection: At various time points (e.g., 1, 3, 7, 14, 21, and 35 days post-injection), collect blood samples for hormone analysis (testosterone, LH) and harvest testes for histological and apoptotic analysis.[6]

  • Analysis: Quantify germ cell apoptosis using methods such as the TUNEL assay.[6] Analyze serum testosterone levels by radioimmunoassay (RIA) or ELISA.[6] Examine testicular histology to observe the loss of Leydig cells and the subsequent effects on the seminiferous epithelium.[4][5]

Signaling Pathways in Germ Cell Apoptosis

The distinct mechanisms of busulfan and EDMS implicate different cellular signaling pathways in the induction of germ cell apoptosis.

Busulfan-Induced Apoptosis: Busulfan's genotoxic stress is known to activate the p53 signaling pathway .[1] DNA damage triggers the stabilization and activation of p53, which in turn can induce the expression of pro-apoptotic proteins like Bax, leading to the mitochondrial pathway of apoptosis.

G Busulfan Busulfan DNA_Damage DNA Damage (Alkylation) Busulfan->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis of Spermatogonia Caspase_Activation->Apoptosis

EDMS-Induced Apoptosis: The apoptotic cascade initiated by EDMS is a consequence of testosterone withdrawal. The absence of androgen signaling is thought to upregulate the Fas/FasL system , a key death receptor pathway. Increased expression of the Fas receptor on germ cells makes them susceptible to apoptosis upon binding with Fas ligand (FasL), which is expressed on Sertoli cells.

G EDMS EDMS Leydig_Cell_Apoptosis Leydig Cell Apoptosis EDMS->Leydig_Cell_Apoptosis Testosterone_Depletion Testosterone Depletion Leydig_Cell_Apoptosis->Testosterone_Depletion Fas_Upregulation Increased Fas Receptor on Germ Cells Testosterone_Depletion->Fas_Upregulation FasL_Binding Fas Ligand (from Sertoli Cells) Binds to Fas Fas_Upregulation->FasL_Binding Caspase_Activation Caspase Activation FasL_Binding->Caspase_Activation Apoptosis Apoptosis of Spermatocytes & Spermatids Caspase_Activation->Apoptosis

Conclusion and Recommendations

The choice between busulfan and this compound for germ cell ablation depends critically on the research question.

  • Busulfan is the agent of choice for studies requiring the direct and comprehensive depletion of the spermatogonial stem cell pool, for example, in the context of spermatogonial stem cell transplantation or studies on the direct effects of genotoxic agents on the germline.

  • EDMS is more suitable for investigating the role of androgens in spermatogenesis and for studies where the primary interest is in the consequences of Leydig cell dysfunction and testosterone withdrawal on testicular function.

Researchers should carefully consider the different mechanisms of action, the target cell populations, and the potential for off-target effects when designing their experiments. The quantitative data and protocols provided in this guide offer a starting point for developing robust and reproducible models of germ cell ablation.

References

Ethylene Dimethanesulfonate: A Potential Alternative to GnRH Antagonists? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective and targeted hormonal therapies is a cornerstone of research in oncology, reproductive medicine, and endocrinology. While Gonadotropin-Releasing Hormone (GnRH) antagonists have become a standard of care for conditions requiring profound suppression of the hypothalamic-pituitary-gonadal (HPG) axis, exploring alternative mechanisms of androgen deprivation remains a critical area of investigation. This guide provides a comprehensive comparison of ethylene (B1197577) dimethanesulfonate (EDS), a Leydig cell-specific toxicant, with established GnRH antagonists, offering insights into their distinct mechanisms, hormonal effects, and potential therapeutic implications based on available preclinical data.

Introduction: Two Distinct Approaches to Androgen Deprivation

GnRH Antagonists: These agents, such as degarelix (B1662521) and relugolix, function by competitively blocking GnRH receptors in the anterior pituitary gland.[1][2] This direct blockade prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby rapidly and profoundly suppressing testosterone (B1683101) production in the testes.[1][2] A key advantage of GnRH antagonists is their immediate onset of action and the absence of an initial testosterone surge, which can be a concern with GnRH agonists.[3][4]

Ethylene Dimethanesulfonate (EDS): In contrast, EDS is an alkylating agent that exhibits specific cytotoxicity towards Leydig cells within the testes of certain species, most notably rats.[5][6] By selectively destroying these testosterone-producing cells, EDS leads to a significant and rapid decline in circulating testosterone to castrate levels.[5][7] However, its mechanism of action is fundamentally different from GnRH antagonists as it acts directly on the testes rather than the pituitary gland.

Mechanism of Action: A Tale of Two Targets

The divergent mechanisms of action of GnRH antagonists and EDS lead to distinct downstream hormonal and physiological effects.

GnRH Antagonist Signaling Pathway

GnRH antagonists act at the level of the pituitary gonadotrophs. By binding to GnRH receptors, they prevent the intracellular signaling cascade that leads to the synthesis and secretion of LH and FSH. This results in a "top-down" suppression of the HPG axis.

GnRH_Antagonist_Pathway cluster_pituitary Anterior Pituitary GnRH_Receptor GnRH Receptor PLC PLC GnRH_Receptor->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC LH_FSH_Release LH & FSH Release Ca_PKC->LH_FSH_Release GnRH GnRH GnRH->GnRH_Receptor GnRH_Antagonist GnRH Antagonist GnRH_Antagonist->GnRH_Receptor Blocks

Figure 1. GnRH Antagonist Mechanism of Action.
This compound Mechanism of Action

EDS bypasses the pituitary and directly targets the Leydig cells in the testes. Its cytotoxic action leads to the elimination of the primary source of testosterone production. This "bottom-up" approach to androgen deprivation results in a different feedback response from the pituitary.

EDS_Pathway cluster_testes Testes Leydig_Cells Leydig Cells Testosterone Testosterone Leydig_Cells->Testosterone Produces Pituitary Anterior Pituitary Testosterone->Pituitary Negative Feedback EDS This compound EDS->Leydig_Cells Destroys LH_FSH LH & FSH Pituitary->LH_FSH Releases LH_FSH->Leydig_Cells Stimulates

References

A Comparative Guide to Confirming Leydig Cell Function Post-Ethylene Dimethanesulfonate (EDS) Ablation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to assess the functional recovery of Leydig cells following their ablation with Ethylene dimethanesulfonate (EDS) in rodent models. The primary focus is on the human Chorionic Gonadotropin (hCG) stimulation test, evaluated against alternative methods such as basal testosterone (B1683101) measurement, histological analysis, and gene expression profiling.

Introduction to the EDS Model and Leydig Cell Regeneration

This compound (EDS) is an alkylating agent that selectively destroys mature Leydig cells in the testes of rats, providing a robust and widely used model for studying Leydig cell ablation and subsequent regeneration.[1][2] Following a single intraperitoneal injection of EDS, the existing Leydig cell population is eliminated within days.[2] The regeneration process begins with the proliferation and differentiation of stem Leydig cells, with newly formed, functional Leydig cells appearing around 14 to 21 days post-EDS administration and the population being fully restored by approximately 49 to 90 days.[1][3] Validating the functional capacity of these newly generated Leydig cells is critical for studies involving testicular physiology, toxicology, and the development of therapies for male hypogonadism.

The hCG Stimulation Test: The Gold Standard

The human Chorionic Gonadotropin (hCG) stimulation test is a cornerstone for assessing Leydig cell function.[4] hCG mimics the action of Luteinizing Hormone (LH), binding to the LH/hCG receptor on Leydig cells and stimulating the production and secretion of testosterone. A robust testosterone response to hCG administration is a direct indicator of functional Leydig cells.

Comparison of Methodologies for Assessing Regenerated Leydig Cell Function

This section compares the hCG stimulation test with other common techniques used to evaluate the functionality of regenerated Leydig cells post-EDS treatment.

Method Principle Advantages Disadvantages Typical Time Point Post-EDS
hCG Stimulation Test In vivo challenge with hCG to measure the peak testosterone response, assessing the functional capacity of the entire Leydig cell population.[4]Provides a dynamic and functional assessment of the entire hypothalamic-pituitary-gonadal axis's endpoint. Directly measures the steroidogenic reserve.Can be influenced by factors affecting hCG clearance and metabolism. The stimulation itself can temporarily alter Leydig cell gene expression.[5]35-90 days
Basal Testosterone Measurement Quantification of circulating testosterone levels without external stimulation, reflecting the baseline steroidogenic activity of the Leydig cells.Simple, less invasive than stimulation tests. Provides a snapshot of the tonic steroidogenic output.Can be influenced by circadian rhythms and pulsatile LH secretion. May not reveal the full functional capacity of the Leydig cells.21-90 days
Histological Analysis (3β-HSD Staining) Immunohistochemical staining for 3β-hydroxysteroid dehydrogenase (3β-HSD), a key enzyme in the testosterone biosynthesis pathway, to identify and quantify steroidogenically active Leydig cells.[3]Allows for the visualization and quantification of Leydig cell number and morphology within the testicular architecture. Provides spatial information.Provides a static measure of protein presence, which may not directly correlate with enzymatic activity or testosterone output. Labor-intensive.14-90 days
Gene Expression Analysis (RT-qPCR) Quantitative real-time polymerase chain reaction (RT-qPCR) to measure the mRNA levels of key steroidogenic genes (e.g., StAR, Cyp11a1, Cyp17a1, Hsd3b1, Hsd17b3).Highly sensitive and specific. Allows for the assessment of the molecular machinery underlying steroidogenesis.mRNA levels may not always directly correlate with protein expression or enzymatic activity. Requires tissue harvesting.21-90 days
In Vitro Testosterone Production Assay Isolation of Leydig cells from the testis and incubation with LH or hCG in culture to directly measure their testosterone-producing capacity.[4][6]Provides a direct measure of the intrinsic steroidogenic capacity of the isolated Leydig cells, independent of systemic factors. Allows for dose-response studies.The isolation procedure can be stressful for the cells and may alter their function. Does not reflect the in vivo microenvironment.21-90 days

Quantitative Data Comparison

The following tables summarize representative quantitative data from studies utilizing the EDS model to assess regenerated Leydig cell function.

Table 1: Serum Testosterone Levels Post-EDS and in Response to hCG Stimulation

Time Post-EDS Treatment Group Basal Testosterone (ng/mL) hCG-Stimulated Testosterone (ng/mL) Citation
21 daysEDS~0.5Not Reported[2]
45 daysEDS~2.0Not Reported[2]
Control-~2.5>10[4]

Note: Direct comparative studies showing both basal and hCG-stimulated testosterone at various time points post-EDS in the same cohort are limited. The data presented is a composite from multiple sources to illustrate expected trends.

Table 2: Comparison of In Vitro Androgen Production by Regenerated Leydig Cells

Cell Type (Time Post-EDS) Primary Androgen Produced (in vitro with LH) Total Androgen Production (ng/10^6 cells/3h) Citation
Regenerated Progenitor Leydig Cells (21 days)Androsterone124.1 ± 9.9[4]
Regenerated Immature Leydig Cells (28 days)5α-androstane-17β, 3α-diol (DIOL)243.5 ± 4.64[4]
Regenerated Adult Leydig Cells (56 days)Testosterone485.7 ± 32.7[4]
Normal Adult Leydig CellsTestosterone470.1 ± 38.5[4]

Experimental Protocols

This compound (EDS) Administration for Leydig Cell Ablation
  • Animal Model: Adult male Sprague-Dawley rats (250-300g).

  • EDS Preparation: Dissolve EDS in a vehicle of dimethyl sulfoxide (B87167) (DMSO) and water (1:3, v/v).

  • Administration: Administer a single intraperitoneal (i.p.) injection of EDS at a dose of 75 mg/kg body weight.

  • Post-Injection Monitoring: Monitor the animals for any adverse effects. Leydig cell ablation is typically complete within 3-7 days.[2]

hCG Stimulation Test Protocol (Rat)
  • Animal Model: Adult male rats at the desired time point post-EDS treatment (e.g., 35, 56, or 90 days).

  • Baseline Blood Collection: Collect a baseline blood sample (e.g., via tail vein or saphenous vein) for basal testosterone measurement.

  • hCG Administration: Administer a single intraperitoneal (i.p.) or subcutaneous (s.c.) injection of human Chorionic Gonadotropin (hCG) at a dose of 50 IU/100g body weight.

  • Post-Stimulation Blood Collection: Collect blood samples at various time points after hCG injection to capture the peak testosterone response. A common time point for peak testosterone levels in rats is 2 hours post-hCG administration.

  • Hormone Analysis: Centrifuge blood samples to separate serum or plasma and store at -80°C until analysis for testosterone concentration using a validated immunoassay (e.g., ELISA or RIA).

Histological Staining for 3β-HSD
  • Tissue Collection and Fixation: Euthanize the animal and dissect the testes. Fix the testes in Bouin's solution overnight.

  • Tissue Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut 5 µm thick sections using a microtome and mount on glass slides.

  • Immunohistochemistry:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval by heating the slides in a citrate (B86180) buffer (pH 6.0).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding sites with a blocking serum (e.g., normal goat serum).

    • Incubate the sections with a primary antibody against 3β-HSD overnight at 4°C.

    • Wash and incubate with a biotinylated secondary antibody.

    • Wash and incubate with an avidin-biotin-peroxidase complex (ABC reagent).

    • Develop the color with a chromogen substrate such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

    • Counterstain with hematoxylin (B73222) to visualize cell nuclei.

  • Imaging and Analysis: Dehydrate, clear, and mount the slides with a coverslip. Examine under a light microscope and quantify the number and area of 3β-HSD-positive Leydig cells.

Gene Expression Analysis of Steroidogenic Enzymes by RT-qPCR
  • Tissue Collection and RNA Extraction: Dissect the testes, snap-freeze in liquid nitrogen, and store at -80°C. Extract total RNA from a portion of the testis using a commercial RNA isolation kit.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) primers and random hexamers.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (StAR, Cyp11a1, Cyp17a1, Hsd3b1, Hsd17b3) and a reference gene (e.g., Gapdh, Actb), and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).

    • Perform the qPCR reaction in a real-time PCR thermal cycler.

    • Analyze the amplification data to determine the relative expression levels of the target genes using the ΔΔCt method.

Visualizing Experimental Workflows and Signaling Pathways

experimental_workflow cluster_eds Leydig Cell Ablation cluster_assessment Functional Assessment EDS EDS Injection (75 mg/kg, i.p.) Ablation Leydig Cell Ablation (3-7 days) EDS->Ablation Regeneration Leydig Cell Regeneration (14-90 days) Ablation->Regeneration hCG_Test hCG Stimulation Test Regeneration->hCG_Test In vivo Basal_T Basal Testosterone Measurement Regeneration->Basal_T In vivo Histo Histology (3β-HSD Staining) Regeneration->Histo Ex vivo qPCR RT-qPCR (Steroidogenic Genes) Regeneration->qPCR Ex vivo

Caption: Experimental workflow for assessing regenerated Leydig cell function post-EDS.

steroidogenesis_pathway cluster_stimulation LH/hCG Stimulation cluster_steroidogenesis Testosterone Biosynthesis hCG hCG/LH LHR LH/hCG Receptor hCG->LHR AC Adenylate Cyclase LHR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA StAR StAR PKA->StAR Activation Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 StAR->Cholesterol Mitochondrial Transport Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD HSD3B 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 CYP17A1 CYP17A1 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD HSD17B 17β-HSD

Caption: Simplified signaling pathway of hCG-stimulated testosterone synthesis in Leydig cells.

References

Comparative Guide to Immunohistochemistry for Confirming Leydig Cell Absence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive confirmation of Leydig cell absence is critical in various research and clinical contexts, including developmental biology, toxicological studies, and the diagnosis of endocrine disorders such as Leydig cell hypoplasia.[1][2] While standard histological examination provides initial insights, immunohistochemistry (IHC) offers a more specific and robust method for identifying or confirming the absence of this specific cell lineage. This guide compares IHC with alternative methods and provides the necessary data and protocols to make an informed decision for your experimental design.

Method 1: Immunohistochemistry (IHC) Panel

The core principle for confirming the absence of Leydig cells via IHC is the lack of staining for a panel of well-established positive markers. Relying on a single antibody is not recommended, as expression levels can vary and artifacts can occur. A panel approach significantly increases confidence in the results.

Key Immunohistochemical Markers for Leydig Cells

A standard IHC panel should include markers from different functional classes (e.g., steroidogenesis enzymes, nuclear factors, and cytoplasmic proteins) to provide a comprehensive assessment.

MarkerTypeCellular LocationFunction / SignificanceKey Characteristics
Inhibin-alpha Glycoprotein HormoneCytoplasmDifferentiates sex cord-stromal tumors.[3][4]Highly sensitive and specific; considered a gold-standard marker.[3][4]
Calretinin Calcium-Binding ProteinCytoplasm & NucleusUseful in distinguishing Leydig cell tumors from Sertoli cell tumors.[3]Strong expression in both normal and neoplastic Leydig cells.[5]
Melan-A (MART-1) Melanoma AntigenCytoplasmAlso expressed in adrenal tissue and other steroid-secreting tumors.[4][6]A reliable marker for Leydig cells and their tumors.[6]
Steroidogenic Factor 1 (SF-1) Nuclear ReceptorNucleusA highly sensitive marker for sex cord-stromal tumors as a group.[4]Essential for adrenal and gonadal development.
3β-HSD Steroidogenic EnzymeSmooth ER, MitochondriaKey enzyme in the testosterone (B1683101) biosynthesis pathway.[5]Direct functional marker of steroidogenic activity.[5]
CYP11A1 / CYP17A1 Steroidogenic EnzymesMitochondria / Smooth EREnzymes critical for converting cholesterol to androgens.Specific markers for steroidogenic cells like Leydig cells.[7]
Experimental Protocol: Immunohistochemistry Staining

This protocol provides a general workflow for chromogenic IHC on paraffin-embedded testicular tissue.

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene (or a xylene substitute) for 2x5 minutes.

    • Rehydrate through a graded series of ethanol (B145695): 100% (2x3 min), 95% (1x3 min), 70% (1x3 min).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).

    • Heat in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature (approx. 20 minutes).

    • Rinse with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking and Permeabilization:

    • Quench endogenous peroxidase activity by incubating in 3% Hydrogen Peroxide for 10-15 minutes.

    • Rinse with wash buffer.

    • Block non-specific binding by incubating with a blocking serum (e.g., 5% Normal Goat Serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody (e.g., anti-Inhibin-alpha, anti-Calretinin) in antibody diluent to its optimal concentration.

    • Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

    • Crucial Control: A positive control slide (known Leydig cell-containing tissue) must be run in parallel to validate the staining procedure.

  • Secondary Antibody and Detection:

    • Rinse slides with wash buffer (3x5 minutes).

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse/rabbit IgG) for 1 hour at room temperature.

    • Rinse with wash buffer (3x5 minutes).

    • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

    • Rinse with wash buffer (3x5 minutes).

  • Chromogen Development and Counterstaining:

    • Apply DAB (3,3'-Diaminobenzidine) substrate and monitor for color development (typically 1-10 minutes).

    • Stop the reaction by rinsing with distilled water.

    • Counterstain with Hematoxylin to visualize cell nuclei.

    • Rinse with water.

  • Dehydration and Mounting:

    • Dehydrate slides through a graded ethanol series and xylene.

    • Coverslip with a permanent mounting medium.

Interpretation

The absence of a specific signal (e.g., brown precipitate for DAB) in the interstitial compartment for all markers in the panel, in the presence of valid positive and negative controls, confirms the absence of Leydig cells.

Alternative Methods and Comparison

While IHC is highly specific, other methods can provide complementary functional or broader histological data.

Method 2: Standard Histology (H&E Staining)

Hematoxylin and Eosin (H&E) staining is the foundational method for tissue examination. Leydig cells are typically identifiable as large, polygonal, eosinophilic cells in the interstitial space.[3] Their absence or severe reduction (hypoplasia) can often be diagnosed by a pathologist based on morphology alone.[1][2]

Method 3: Hormonal Stimulation Test (hCG Challenge)

This is a functional assay used clinically to assess Leydig cell viability and function.[2] Human chorionic gonadotropin (hCG) mimics luteinizing hormone (LH) and stimulates Leydig cells to produce testosterone. A lack of testosterone response indicates functional absence or severe dysfunction of Leydig cells.[2]

Protocol: hCG Stimulation Test

  • Baseline Measurement: Collect a baseline blood sample to measure serum testosterone levels.

  • hCG Administration: Administer a single intramuscular injection of hCG (dose varies by protocol and subject, e.g., 5000 IU).

  • Post-Stimulation Measurement: Collect blood samples at 48 and 72 hours post-injection to measure testosterone levels.

  • Interpretation: A significant rise (e.g., 2 to 20-fold) in testosterone levels indicates the presence of functional Leydig cells. A negligible or absent response is indicative of Leydig cell absence or hypoplasia.[2]

Comparative Analysis

FeatureImmunohistochemistry (IHC) PanelStandard Histology (H&E)Hormonal Stimulation Test
Principle Antigen-antibody bindingCellular morphology & stainingFunctional endocrine response
Information Provided Cell-specific protein expressionTissue architecture, cell morphologySystemic endocrine function
Specificity Very High (with a good panel)Moderate to High (relies on expertise)High (for function)
Sensitivity High (can detect single cells)Lower (may miss rare cells)Depends on residual cell mass
Context In situ (cellular location)In situ (tissue structure)Systemic (in vivo)
Application Research (fixed tissue), PathologyRoutine Pathology, initial screenClinical Diagnosis, in vivo research
Key Advantage Unambiguous cell identificationFast, inexpensive, shows overall structureAssesses functional capacity
Key Limitation Requires specific antibodies, can have artifactsNon-specific, interpretation can be subjectiveDoes not provide cellular location, indirect

Visualizing the Workflow and Underlying Biology

Understanding the diagnostic workflow and the biological pathway governing Leydig cells is essential for proper experimental design and data interpretation.

G Diagnostic Workflow for Leydig Cell Absence histology Initial Assessment: Standard Histology (H&E) start->histology functional_assay Functional Assessment: hCG Stimulation Test start->functional_assay histology_absent Outcome: Leydig Cells Not Visible / Hypoplastic histology->histology_absent Suggests Absence functional_fail Outcome: No Testosterone Response functional_assay->functional_fail Indicates Absence ihc_panel Specific Confirmation: IHC Marker Panel (Inhibin-a, Calretinin, Melan-A, etc.) ihc_negative Outcome: Negative Staining for All Markers ihc_panel->ihc_negative Provides Proof histology_absent->ihc_panel Requires Confirmation functional_fail->ihc_panel Requires Confirmation G Simplified Leydig Cell Steroidogenesis Pathway cluster_leydig Inside Leydig Cell lhcgr LHCGR (Receptor) lh->lhcgr Binds cAMP cAMP Signaling Cascade lhcgr->cAMP star StAR Protein (Cholesterol Transport) cAMP->star enzymes Steroidogenic Enzymes (CYP11A1, 3β-HSD, CYP17A1) star->enzymes

References

A Comparative Guide to the Long-Term Consequences of Ethylene Dimethanesulfonate Treatment in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term consequences of Ethylene (B1197577) Dimethanesulfonate (EDS) treatment in rats, a potent and selective Leydig cell toxicant, with other common methods of androgen deprivation. The information presented is supported by experimental data to assist researchers in selecting the most appropriate model for their studies in reproductive toxicology, endocrinology, and drug development.

Introduction

Ethylene dimethanesulfonate (EDS) is an alkylating agent known for its specific cytotoxicity to Leydig cells in the testes of rats, leading to a rapid and profound decline in testosterone (B1683101) levels.[1][2] This unique characteristic has made EDS a valuable tool for studying the effects of androgen deprivation and the dynamics of Leydig cell regeneration. Understanding the long-term consequences of EDS treatment is crucial for interpreting experimental outcomes and for comparing this model to other methods of inducing androgen deficiency, such as surgical castration and the use of Gonadotropin-Releasing Hormone (GnRH) analogs.

Comparison of Androgen Deprivation Methods

The choice of an androgen deprivation model depends on the specific research question, the desired duration of testosterone suppression, and whether reversibility is a factor. The following table summarizes the key long-term effects of EDS treatment compared to surgical castration and GnRH agonist/antagonist administration.

Table 1: Comparison of Long-Term (>_ 4 weeks) Consequences of Different Androgen Deprivation Methods in Rats

ParameterThis compound (EDS) TreatmentSurgical Castration (Orchidectomy)GnRH Agonist/Antagonist Treatment
Testosterone Levels Initial sharp decrease to castrate levels within 2-3 days, followed by a gradual recovery to near-normal or normal levels by 3-7 weeks as new Leydig cells regenerate.[2][3]Permanent reduction to castrate levels.[4]Suppression to castrate levels, which is reversible upon cessation of treatment.[5][6]
Leydig Cells Complete destruction of existing Leydig cells within 24-48 hours, followed by repopulation from stem cell precursors, with mature, functional cells present by 3-7 weeks.[2][3]Permanent removal of Leydig cells.No direct cytotoxicity to Leydig cells; function is suppressed due to lack of LH stimulation.
Spermatogenesis Disruption of spermatogenesis is observed, with a decrease in daily sperm production between 14 to 42 days post-treatment. Recovery to control levels is typically seen by 49 days.[7] Spermiation failure and detachment of spermatids and spermatocytes are noted as primary lesions.[8]Permanent cessation of spermatogenesis.Inhibition of spermatogenesis, which is generally reversible after treatment stops.[5][6]
Testis Weight Initial decrease in testis weight, which may recover over time with the restoration of spermatogenesis.Significant and permanent decrease in the weight of remaining accessory tissues.Reduction in testis weight during treatment, with potential for recovery after cessation.[5]
Accessory Sex Glands Atrophy of androgen-dependent accessory sex glands (e.g., prostate, seminal vesicles) during the period of low testosterone, with subsequent recovery as testosterone levels normalize.Permanent atrophy of accessory sex glands.[9]Atrophy of accessory sex glands during treatment, which is reversible.[6]
Fertility Transient infertility, with the potential for fertility to be restored following the regeneration of Leydig cells and recovery of spermatogenesis.[1]Permanent infertility.Reversible infertility.
Systemic Effects Potential for transient effects on other steroidogenic cells, such as those in the adrenal cortex, has been noted.[10] Long-term systemic effects beyond the reproductive system are not well-documented.Long-term effects of androgen deprivation on bone density, muscle mass, and metabolism.[11][12][13]Systemic effects are primarily related to androgen deprivation and are generally reversible.

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of research findings. Below are representative experimental protocols for EDS administration and, for comparison, surgical castration.

This compound (EDS) Administration

Objective: To selectively ablate Leydig cells in adult male rats.

Materials:

  • This compound (EDS)

  • Dimethyl sulfoxide (B87167) (DMSO) and water for injection, or other suitable vehicle

  • Adult male rats (e.g., Sprague-Dawley, Wistar), typically 90-120 days old

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Preparation of EDS Solution: EDS is typically dissolved in a vehicle such as a mixture of DMSO and water (e.g., 1:3 v/v). The concentration is prepared to deliver a dose of 75-100 mg/kg body weight. The solution should be prepared fresh before administration.

  • Animal Dosing: A single intraperitoneal injection of the prepared EDS solution is administered to the rats.[14][8] Control animals receive an equivalent volume of the vehicle.

  • Post-Treatment Monitoring: Animals are monitored for general health. For long-term studies, endpoints such as serum testosterone levels, testicular histology, and sperm parameters are assessed at various time points (e.g., 1, 2, 3, 4, 7, and 8 weeks post-injection) to track Leydig cell destruction and regeneration.

Surgical Castration (Orchidectomy)

Objective: To achieve permanent androgen deprivation through the removal of the testes.

Materials:

  • Adult male rats

  • General anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scalpel, forceps, scissors)

  • Suture material

  • Antiseptic solution

  • Analgesics for post-operative care

Procedure:

  • Anesthesia: The rat is anesthetized using a standard, approved protocol.

  • Surgical Preparation: The scrotal area is shaved and disinfected with an antiseptic solution.

  • Incision: A small incision is made through the scrotum to expose the testes.

  • Testis Removal: The testicular blood vessels and spermatic cord are ligated with suture material, and the testis is then excised. The procedure is repeated for the second testis.

  • Closure: The incision is closed with sutures.

  • Post-Operative Care: The animal is monitored during recovery from anesthesia and provided with appropriate analgesic care. Sham-operated control animals undergo the same procedure, but the testes are not removed.[9]

Visualizing the Consequences of EDS Treatment

The following diagrams illustrate the key pathways and experimental workflow associated with EDS treatment in rats.

EDS_Mechanism_of_Action EDS This compound (EDS) Administration Leydig_Cells Mature Leydig Cells in Testis EDS->Leydig_Cells Targets Apoptosis Selective Apoptosis (within 24-48 hours) Leydig_Cells->Apoptosis Induces Testosterone_Drop Drastic Decrease in Serum Testosterone Apoptosis->Testosterone_Drop Spermatogenesis_Impact Transient Disruption of Spermatogenesis Testosterone_Drop->Spermatogenesis_Impact Causes Stem_Cells Leydig Stem/Progenitor Cells Proliferation Proliferation and Differentiation Stem_Cells->Proliferation Activated by Low Testosterone/LH Signal New_Leydig_Cells New Population of Functional Leydig Cells Proliferation->New_Leydig_Cells Testosterone_Recovery Restoration of Serum Testosterone (3-7 weeks) New_Leydig_Cells->Testosterone_Recovery Spermatogenesis_Recovery Recovery of Spermatogenesis (by ~7 weeks) Testosterone_Recovery->Spermatogenesis_Recovery Promotes

Caption: Mechanism of EDS action and subsequent testicular recovery.

Experimental_Workflow cluster_Phase1 Treatment Phase cluster_Phase2 Long-Term Monitoring Phase (e.g., up to 8 weeks) cluster_Phase3 Data Analysis and Comparison Animal_Selection Select Adult Male Rats (e.g., 90-120 days old) Grouping Divide into Control and EDS-treated Groups Animal_Selection->Grouping Administration Single i.p. Injection (Vehicle or EDS) Grouping->Administration Data_Collection Collect Samples at Defined Time Points Administration->Data_Collection Hormone_Analysis Serum Testosterone, LH, FSH (ELISA/RIA) Data_Collection->Hormone_Analysis Histology Testicular Histology (H&E Staining, IHC) Data_Collection->Histology Sperm_Analysis Epididymal Sperm Count, Motility, and Morphology Data_Collection->Sperm_Analysis Analysis Statistical Analysis of Quantitative Data Hormone_Analysis->Analysis Histology->Analysis Sperm_Analysis->Analysis Comparison Compare EDS Effects to Alternative Models (e.g., Castration, GnRH analogs) Analysis->Comparison

Caption: A typical experimental workflow for studying long-term EDS effects.

Conclusion

This compound provides a unique and valuable model for studying the consequences of transient, yet severe, androgen deprivation in rats. Its key feature is the selective destruction of Leydig cells, which is followed by a natural process of regeneration, allowing for the investigation of both the effects of testosterone loss and the mechanisms of testicular repair. In contrast, surgical castration offers a permanent and complete model of androgen deficiency, while GnRH analogs provide a reversible, non-surgical alternative that acts at the level of the pituitary. The choice of model will ultimately be dictated by the specific aims of the research. For studies focused on the dynamics of Leydig cell biology and the recovery from androgen deprivation, EDS is an unparalleled tool. For investigations requiring long-term, irreversible androgen ablation, surgical castration remains the gold standard. GnRH analogs are well-suited for studies where reversibility without direct cellular toxicity is desired.

References

A Comparative Guide to Testosterone Restoration Following Ethylene Dimethanesulfonate-Induced Leydig Cell Ablation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of testosterone (B1683101) replacement therapy (TRT) and its alternatives in the context of a chemically induced model of primary hypogonadism using ethylene (B1197577) dimethanesulfonate (EDS). It is designed to assist researchers in selecting appropriate hormonal support strategies for preclinical studies.

Introduction: The EDS Model of Primary Hypogonadism

Ethylene dimethanesulfonate (EDS) is an alkylating agent that selectively destroys Leydig cells in the testes of adult rats, providing a robust and transient model of primary hypogonadism.[1] This specific cytotoxicity leads to a rapid and significant decline in circulating testosterone levels, offering a unique platform to study the physiological effects of androgen deprivation and the efficacy of various hormonal restoration therapies.

Following a single administration of EDS, Leydig cells undergo degenerative changes and are progressively removed by macrophages within 24-72 hours.[1] This results in the complete absence of identifiable Leydig cells between 7 and 14 days post-treatment, with a corresponding drop in serum testosterone to castration levels.[1] Spontaneous regeneration of a new population of Leydig cells begins around day 21, with a full recovery of testosterone levels by approximately day 49.[1] This model is invaluable for investigating the direct consequences of testosterone loss and for evaluating the performance of therapies aimed at restoring androgen-dependent functions.

Testosterone Replacement Therapy (TRT) Following EDS Administration

The primary and most direct approach to counteract the effects of EDS-induced testosterone depletion is exogenous testosterone replacement therapy. TRT aims to restore physiological levels of testosterone, thereby maintaining androgen-dependent tissues and functions.

Rationale and Performance

In the EDS model, TRT has been shown to be effective in preventing some of the pathological consequences of acute testosterone withdrawal. For instance, testosterone replacement following EDS administration can prevent the formation of epididymal sperm granulomas, which are associated with damage to the epididymal epithelium due to the loss of androgen support.[2] This demonstrates the critical role of testosterone in maintaining the integrity of the male reproductive tract and the efficacy of TRT in mitigating the effects of its absence.

Comparison of TRT Formulations

The choice of testosterone ester and delivery method is critical for achieving stable and physiologically relevant hormone levels in preclinical models.

Testosterone EsterAdministration RouteDosing Regimen (Example)Resulting Testosterone LevelsKey Characteristics
Testosterone Propionate Subcutaneous (s.c.) injection0.125 - 1.00 mg/rat dailyDose-dependent, from physiological to supra-physiologicalShort-acting, requires frequent administration to maintain stable levels.
Testosterone Undecanoate Intramuscular (i.m.) or s.c. injectionSingle injection of 100 mg/kgSustained physiological levels for at least 4 weeksLong-acting ester providing stable testosterone concentrations, reducing the need for frequent injections.[3]
Testosterone Pellets Subcutaneous (s.c.) implantation15, 25, 75 mg/60-day release pelletsVariable, with high inter-individual variability and shorter than expected duration of releaseOffers continuous release but can have inconsistent pharmacokinetics.[3]

Alternatives to Traditional Testosterone Replacement Therapy

While TRT is effective, it suppresses the hypothalamic-pituitary-gonadal (HPG) axis, leading to decreased production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] In research contexts where the preservation or stimulation of the endogenous endocrine axis is desirable, alternatives to direct testosterone administration are considered.

Selective Estrogen Receptor Modulators (SERMs): Clomiphene Citrate (B86180) and Enclomiphene (B195052)

Mechanism of Action: Clomiphene citrate and its purified trans-isomer, enclomiphene, act as estrogen receptor antagonists at the level of the hypothalamus and pituitary gland.[5][6] By blocking the negative feedback of estrogen, these compounds stimulate the release of gonadotropin-releasing hormone (GnRH), leading to increased secretion of LH and FSH.[6][7] The elevated LH then stimulates the Leydig cells (if present and functional) to produce testosterone.

Performance and Comparison with TRT:

TreatmentSerum TestosteroneSerum LH & FSHSpermatogenesisKey Characteristics
Testosterone Replacement Therapy (TRT) IncreasedDecreased (Suppressed HPG axis)SuppressedDirect androgen replacement; bypasses the HPG axis.[4]
Clomiphene/Enclomiphene IncreasedIncreased (Stimulated HPG axis)Maintained or stimulatedRestores endogenous testosterone production; preserves fertility.[5][7][8]

Note: In an EDS model where mature Leydig cells are ablated, SERMs would not be effective in stimulating testosterone production until a new population of functional Leydig cells has regenerated. However, they are a critical comparative therapy in models of secondary hypogonadism where the Leydig cells are present but not adequately stimulated.

Other Potential Alternatives
  • Human Chorionic Gonadotropin (hCG): As an LH analog, hCG directly stimulates Leydig cells to produce testosterone.[9] Similar to SERMs, its efficacy in an acute EDS model would be dependent on the presence of functional Leydig cells.

  • Aromatase Inhibitors: These drugs block the conversion of testosterone to estrogen, which can lead to a modest increase in testosterone levels by reducing estrogen-mediated negative feedback on the HPG axis. Their application in a primary hypogonadism model like EDS would be limited.

Experimental Protocols

This compound (EDS) Administration for Leydig Cell Ablation
  • Animal Model: Adult male Sprague-Dawley rats (60-90 days old).

  • Dosage: A single intraperitoneal (i.p.) injection of EDS at a dose of 75-100 mg/kg body weight.[1][10]

  • Vehicle: Typically dissolved in a 1:3 or 1:4 mixture of dimethyl sulfoxide (B87167) (DMSO) and water.

  • Procedure:

    • Weigh the animal to determine the correct dosage.

    • Prepare the EDS solution immediately before use.

    • Administer the solution via i.p. injection.

    • Monitor the animal for any adverse effects.

  • Timeline: Leydig cell destruction is evident within 24-48 hours, with nadir testosterone levels reached by day 7. Leydig cell regeneration begins around day 21 and is largely complete by day 49.[1]

Testosterone Replacement Therapy (TRT) Protocol (Example using Testosterone Undecanoate)
  • Animal Model: Adult male rats with EDS-induced hypogonadism.

  • Treatment: Testosterone undecanoate (in a suitable oil vehicle, e.g., castor oil).

  • Dosage: A single intramuscular (i.m.) injection of 100 mg/kg body weight.[3]

  • Procedure:

    • Begin TRT at a desired time point following EDS administration (e.g., day 2 post-EDS).

    • Weigh the animal to calculate the correct dose.

    • Administer the testosterone undecanoate solution via deep i.m. injection.

    • This single injection is expected to maintain physiological testosterone levels for approximately 4 weeks.[3]

Serum Testosterone Measurement Protocol (ELISA)
  • Sample Collection:

    • Collect blood samples from the animals at specified time points.

    • Separate the serum by centrifugation.

    • Store serum samples at -20°C or lower until analysis.

  • Assay Principle: A competitive binding enzyme-linked immunosorbent assay (ELISA) is a common method. Testosterone in the sample competes with a known amount of enzyme-labeled testosterone for binding sites on a limited amount of anti-testosterone antibody.[8]

  • General Procedure (based on commercially available kits):

    • Prepare testosterone standards and controls.

    • Pipette standards, controls, and serum samples into antibody-coated microplate wells.

    • Add the enzyme-conjugated testosterone to each well.

    • Incubate to allow for competitive binding.

    • Wash the wells to remove unbound components.

    • Add a substrate solution that reacts with the enzyme to produce a color change.

    • Stop the reaction and measure the absorbance using a microplate reader.

    • The intensity of the color is inversely proportional to the concentration of testosterone in the sample.

    • Calculate testosterone concentrations by comparing the absorbance of the samples to the standard curve.[8]

Visualizations

Signaling Pathways

Caption: Classical testosterone signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_Phase1 Model Induction cluster_Phase2 Treatment Groups cluster_Phase3 Data Collection & Analysis A1 Acclimatization of Adult Male Rats A2 Single i.p. Injection of EDS (75-100 mg/kg) A1->A2 B1 Group 1: EDS + Vehicle (Control) A2->B1 Randomization B2 Group 2: EDS + TRT (e.g., T. Undecanoate) A2->B2 B3 Group 3: EDS + Alternative (e.g., SERM) A2->B3 C1 Serum Collection (Multiple Time Points) B1->C1 B2->C1 B3->C1 C2 Hormone Analysis (Testosterone, LH, FSH) C1->C2 C3 Histological Analysis (Testis, Epididymis, etc.) C1->C3 C4 Functional Endpoint Analysis C1->C4

References

A Comparative Guide to Ethylene Dimethanesulfonate Administration Routes for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of different administration routes for Ethylene Dimethanesulfonate (EDMS), a potent alkylating agent known for its selective cytotoxicity towards Leydig cells. Understanding the impact of the administration route on the pharmacokinetics, efficacy, and toxicity of EDMS is crucial for designing robust preclinical studies. This document summarizes available experimental data, details relevant protocols, and visualizes key biological pathways to aid researchers in selecting the most appropriate administration strategy for their experimental goals.

Comparative Analysis of Administration Routes

While direct comparative studies evaluating the oral, intravenous, intraperitoneal, and subcutaneous administration of this compound are not extensively documented in publicly available literature, this guide synthesizes existing data to provide a comparative perspective. The primary focus of available research has been on the intraperitoneal and subcutaneous routes for inducing Leydig cell ablation in rodent models.

Data Summary

The following table summarizes key quantitative data related to the toxicity of EDMS administered via different routes. It is important to note the gaps in the available data, particularly for the oral and intravenous routes.

Administration RouteSpeciesParameterValueReference
Intraperitoneal RatLD50150 mg/kg[1]
MouseLD50250 mg/kg[1]
RatEffective Dose (Leydig cell ablation)75 mg/kg (single dose)[2][3]
Subcutaneous RatEffective Dose (Leydig cell ablation)75 mg/kg (single or repeated dose)[4][5]
Oral -LD50Data not available-
Intravenous -LD50Data not available-

Mechanism of Action: Leydig Cell Apoptosis

This compound selectively induces apoptosis in testicular Leydig cells. This process is understood to be mediated through the Fas/FasL signaling pathway, leading to the activation of caspase-3 and subsequent programmed cell death. The interaction with intracellular glutathione (B108866) is also implicated in the cytotoxic mechanism of EDMS.[4][6][7]

EDMS_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm EDMS This compound (EDMS) FasL Fas Ligand (FasL) EDMS->FasL Upregulates GSH_depletion Glutathione (GSH) Depletion EDMS->GSH_depletion Induces FasR Fas Receptor (FasR) FasL->FasR Binds Procaspase8 Procaspase-8 FasR->Procaspase8 Activates Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1: Signaling pathway of EDMS-induced Leydig cell apoptosis.

Experimental Protocols

Detailed methodologies are critical for reproducible research. The following sections outline common experimental protocols for the administration of EDMS.

Preparation of EDMS Solution

For in vivo experiments, this compound is typically dissolved in a vehicle suitable for injection. A common vehicle is a mixture of dimethyl sulfoxide (B87167) (DMSO) and corn oil or saline.[4] It is recommended to prepare the working solution fresh on the day of use.[4]

Example Preparation Protocol:

  • Dissolve EDMS in DMSO to create a stock solution.

  • For subcutaneous or intraperitoneal injection, further dilute the stock solution with corn oil or sterile saline to the desired final concentration. For example, a 10% DMSO in corn oil solution can be used.[4]

Intraperitoneal (IP) Injection Protocol (Mouse Model)

Intraperitoneal injection is a common route for administering EDMS to achieve systemic exposure and induce Leydig cell ablation.

IP_Injection_Workflow start Start restrain Restrain Mouse (e.g., scruffing) start->restrain position Position Mouse (head tilted down) restrain->position locate Locate Injection Site (lower right abdominal quadrant) position->locate insert Insert Needle (25-27 gauge, 15-20° angle) locate->insert aspirate Aspirate to Check for Fluid insert->aspirate inject Inject EDMS Solution (slowly) aspirate->inject No fluid aspirated withdraw Withdraw Needle aspirate->withdraw Fluid aspirated (re-site) inject->withdraw monitor Monitor Animal withdraw->monitor end End monitor->end

Figure 2: Workflow for intraperitoneal administration of EDMS in a mouse.

Detailed Steps:

  • Restraint: Properly restrain the mouse to expose the abdomen.

  • Locate Injection Site: The preferred site for IP injection is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

  • Injection: Use an appropriate gauge needle (e.g., 25-27 gauge) and insert it at a 15-20 degree angle.

  • Aspiration: Gently pull back the plunger to ensure that no body fluids (e.g., blood, urine) are aspirated, which would indicate incorrect placement.

  • Administration: Inject the EDMS solution slowly.

  • Post-injection Monitoring: Monitor the animal for any signs of distress or adverse reactions.

Subcutaneous (SC) Injection Protocol (Rat Model)

Subcutaneous administration provides a slower absorption rate compared to the intraperitoneal route.

SC_Injection_Workflow start Start restrain Restrain Rat start->restrain tent_skin Lift a Fold of Skin (dorsal midline) restrain->tent_skin insert Insert Needle (23-25 gauge, into the tented skin) tent_skin->insert aspirate Aspirate to Check for Blood insert->aspirate inject Inject EDMS Solution (forms a small bleb) aspirate->inject No blood aspirated withdraw Withdraw Needle aspirate->withdraw Blood aspirated (re-site) inject->withdraw massage Gently Massage Site (optional, to aid dispersal) withdraw->massage monitor Monitor Animal massage->monitor end End monitor->end

Figure 3: Workflow for subcutaneous administration of EDMS in a rat.

Detailed Steps:

  • Restraint: Securely restrain the rat.

  • Site Preparation: Lift a fold of skin, typically in the dorsal midline or flank area, creating a "tent".

  • Injection: Insert an appropriate gauge needle (e.g., 23-25 gauge) into the base of the skin tent.

  • Aspiration: Gently aspirate to ensure a blood vessel has not been entered.

  • Administration: Inject the EDMS solution, which will form a small bleb under the skin.

  • Post-injection Care: Gently massaging the injection site can help to disperse the solution. Monitor the animal for any local or systemic adverse effects.

Comparative Discussion

The choice of administration route for EDMS should be guided by the specific aims of the research.

  • Intraperitoneal (IP) Administration: This route is frequently used in rodent studies due to its relative ease and the rapid systemic absorption of the compound. For studies aiming to achieve a quick and potent systemic effect, such as the rapid ablation of Leydig cells, IP administration is a well-established method.[1][2][3]

  • Subcutaneous (SC) Administration: SC injection generally results in slower and more sustained absorption compared to the IP route. This can be advantageous in studies where a more prolonged exposure to the compound is desired, potentially reducing peak concentration-related toxicity. The formation of a depot at the injection site allows for a gradual release of EDMS into the systemic circulation.[4][5]

  • Oral (PO) Administration: There is a lack of data on the oral bioavailability and efficacy of EDMS. As an alkylating agent, EDMS may be susceptible to degradation in the gastrointestinal tract and first-pass metabolism in the liver, which could significantly reduce its systemic availability. Further research is needed to determine the feasibility and effectiveness of this route.

  • Intravenous (IV) Administration: Direct intravenous injection would provide 100% bioavailability and rapid distribution. However, this route may also lead to higher peak plasma concentrations, potentially increasing the risk of acute toxicity. There is limited information on the systemic intravenous administration of EDMS in preclinical models.

Logical Relationship of Administration Route to Pharmacokinetic Profile

The route of administration directly influences the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

ADME_Relationship cluster_admin Administration Route cluster_pk Pharmacokinetic Parameters IV Intravenous Bioavailability Bioavailability (F) IV->Bioavailability F = 100% Cmax Peak Concentration (Cmax) IV->Cmax Highest Tmax Time to Peak (Tmax) IV->Tmax Shortest IP Intraperitoneal Absorption Absorption Rate (Ka) IP->Absorption Rapid IP->Bioavailability High (variable) IP->Cmax High IP->Tmax Short SC Subcutaneous SC->Absorption Slower SC->Bioavailability High (variable) SC->Cmax Lower SC->Tmax Longer Oral Oral Oral->Absorption Variable Oral->Bioavailability Likely Low (First-Pass Effect) Oral->Cmax Lowest Oral->Tmax Longest

Figure 4: Expected influence of administration route on key pharmacokinetic parameters.

Conclusion and Future Directions

The existing literature predominantly supports the use of intraperitoneal and subcutaneous routes for the administration of this compound in preclinical models, particularly for studies focused on Leydig cell biology. The choice between these two routes will depend on the desired pharmacokinetic profile, with IP offering rapid systemic exposure and SC providing a more sustained release.

Significant data gaps exist for the oral and intravenous administration of EDMS. Future research should aim to:

  • Conduct comprehensive pharmacokinetic and toxicokinetic studies for oral and intravenous routes.

  • Perform direct comparative studies to evaluate the efficacy and safety of all four administration routes in parallel.

  • Further elucidate the molecular mechanisms underlying the tissue-specific toxicity of EDMS.

By addressing these knowledge gaps, the scientific community can further refine the use of this important research compound and ensure the generation of high-quality, reproducible data.

References

Safety Operating Guide

Proper Disposal of Ethylene Dimethanesulfonate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release.

This guide provides essential safety and logistical information for the proper disposal of ethylene (B1197577) dimethanesulfonate (CAS: 4672-49-5), a chemical widely used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment. Ethylene dimethanesulfonate is classified as a hazardous substance, and its disposal is regulated.

This compound is characterized as toxic if swallowed, harmful in contact with skin or if inhaled, and is a suspected carcinogen.[1] Therefore, it must be handled as hazardous waste. Improper disposal, such as pouring it down the drain or mixing it with non-hazardous trash, is strictly prohibited and can lead to severe consequences.

Hazard Profile and Safety Data

A summary of the key hazard information for this compound is provided in the table below. This data underscores the importance of the disposal procedures outlined in this document.

Hazard ClassificationGHS CodesSignal Word
Acute toxicity, oralH301, H302Danger, Warning
Acute toxicity, dermalH312Warning
Acute toxicity, inhalationH332Warning
Carcinogenicity (suspected)H351Warning
Skin irritationH315Warning
Eye irritationH319Warning
Respiratory irritationH335Warning

This data is compiled from publicly available safety data sheets.[1][2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This procedure should be performed in a designated hazardous waste accumulation area within the laboratory.

  • Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles. All handling of the compound and its waste should be conducted in a certified chemical fume hood.

  • Waste Segregation: this compound waste must be segregated from other waste streams. Do not mix it with non-hazardous waste or other incompatible chemical waste. It should be treated as a toxic, non-halogenated organic waste.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure screw-top cap and be in good condition. The original product container, if empty and clean, can be used.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume. The accumulation start date must also be clearly marked on the label.

  • Waste Accumulation:

    • For liquid waste (e.g., contaminated solvents), carefully pour the waste into the designated container using a funnel to prevent spills.

    • For solid waste (e.g., contaminated pipette tips, gloves, or absorbent pads), place it in a sealed, labeled plastic bag before putting it into the solid hazardous waste container.

    • Keep the waste container closed at all times, except when adding waste.

  • Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within your laboratory. Ensure it is stored away from incompatible materials.

  • Disposal Request: Once the container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[3] Do not attempt to transport the waste yourself.

Emergency Procedures

In case of a spill or exposure:

  • Spill: For a small spill, use an appropriate absorbent material (e.g., vermiculite (B1170534) or sand) to contain it. Collect the absorbed material and any contaminated debris and place it in a sealed, labeled hazardous waste container. For large spills, evacuate the area and contact your EHS department immediately.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

    • Inhalation: Move to fresh air immediately.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

In all cases of exposure, report the incident to your supervisor and EHS department.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_spill Emergency Spill Procedure A 1. Don PPE (Gloves, Goggles, Lab Coat) B 2. Segregate Waste (Toxic Organic) A->B C 3. Select & Label Container ('Hazardous Waste', Chemical Name, Date) B->C D 4. Accumulate Waste (Keep Container Closed) C->D E 5. Store in Designated Area (Secure & Ventilated) D->E F 6. Contact EHS for Pickup E->F G Contain Spill (Absorbent Material) H Collect & Dispose as Hazardous Waste G->H

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific hazardous waste management procedures and the manufacturer's Safety Data Sheet (SDS) for the most accurate and detailed information.

References

Personal protective equipment for handling Ethylene dimethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Ethylene (B1197577) dimethanesulfonate (EDS). The following procedures are designed to minimize risk and ensure safe operational conduct from handling to disposal.

Essential Safety Information

Ethylene dimethanesulfonate is a mild alkylating, non-volatile methanesulfonic diester of ethylene glycol.[1][2] As an alkylating agent, it is considered a hazardous substance and is suspected of causing cancer.[3] Adherence to strict safety protocols is mandatory.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: Causes skin and eye irritation.

  • Carcinogenicity: Suspected of causing cancer.[3] There may be no safe level of exposure to a carcinogen, so all contact should be reduced to the lowest possible level.[3]

Quantitative Safety and Physical Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 4672-49-5[4]
Molecular Formula C₄H₁₀O₆S₂[5]
Molecular Weight 218.25 g/mol [5]
Appearance Solid[4]
Melting Point 35–36 °C (95–97 °F)[4]
Toxicity (LD₅₀) 150 mg/kg (Rat, Intraperitoneal)[6]
Occupational Exposure Limit (OEL) Not established. All contact should be minimized.[3]

Operational Plan: Handling and Storage

All handling of this compound must be performed by trained personnel in a designated area.

2.1 Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is mandatory as a minimum requirement.

  • Eye and Face Protection: Wear chemical splash goggles and a face shield. Standard safety glasses are not sufficient.

  • Hand Protection: Due to the lack of specific chemical resistance data for this compound, it is recommended to use highly resistant gloves.

    • Wear double-layered nitrile gloves for incidental contact. Change gloves immediately if contamination is suspected.

    • For prolonged handling or risk of splash, heavy-duty gloves such as butyl or neoprene rubber are recommended.[7]

    • Always inspect gloves for damage before use.[8]

  • Body Protection: Wear a chemically resistant lab coat, fully buttoned. For procedures with a high risk of splashing, a chemically resistant apron over the lab coat is required. Ensure legs and feet are fully covered by wearing long pants and closed-toe shoes.

  • Respiratory Protection: All work with solid or dissolved this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

2.2 Safe Handling Workflow

The following diagram outlines the standard workflow for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_waste Waste Management A Review SDS and Procedure B Prepare & Inspect Fume Hood A->B C Don All Required PPE B->C D Weigh Solid in Hood C->D E Prepare Solution in Hood D->E F Perform Experiment E->F G Decontaminate Surfaces & Glassware F->G H Segregate Hazardous Waste G->H I Doff PPE Correctly H->I K Store Waste in Labeled, Sealed Container H->K J Wash Hands Thoroughly I->J

Standard operational workflow for handling this compound.

2.3 Storage

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area designated for toxic and carcinogenic chemicals.

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Response Plan

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Response Workflow

The following diagram provides a decision-making framework for responding to common laboratory emergencies involving this compound.

G cluster_spill Chemical Spill cluster_exposure Personnel Exposure Start EMERGENCY (Spill or Exposure) Spill_Type Spill Size? Start->Spill_Type Exposure_Route Route of Exposure? Start->Exposure_Route Spill_Small Small Spill: Absorb with inert material, decontaminate area, collect as hazardous waste. Spill_Type->Spill_Small Minor Spill_Large Large Spill: Evacuate area, alert others, contact emergency response team. Spill_Type->Spill_Large Major Report Report incident to Supervisor and EHS. Spill_Small->Report Spill_Large->Report Skin Skin Contact: Remove contaminated clothing. Flush with water for 15 min. Exposure_Route->Skin Skin Eyes Eye Contact: Flush with eyewash for 15 min. Hold eyelids open. Exposure_Route->Eyes Eyes Inhalation Inhalation: Move to fresh air immediately. Exposure_Route->Inhalation Inhalation Action Seek Immediate Medical Attention. Bring SDS. Skin->Action Eyes->Action Inhalation->Action Action->Report

Decision workflow for emergency response to spills or exposures.

Disposal Plan

Chemical waste containing this compound must be treated as hazardous waste. Do not dispose of it down the drain or in regular trash.[9]

4.1 Waste Segregation and Collection

  • Solid Waste: Collect unused this compound, contaminated PPE (gloves, wipes), and absorbent materials in a dedicated, sealed plastic bag or container.

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps: Contaminated needles, syringes, or glassware must be disposed of in a designated sharps container for hazardous chemical waste.

4.2 Labeling and Storage of Waste

  • Clearly label all waste containers with "HAZARDOUS WASTE," the full chemical name "this compound," and an estimate of the concentration and volume.

  • Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.

4.3 Final Disposal

  • Arrange for waste pickup through your institution's EHS office. Follow all institutional and local regulations for hazardous waste disposal.[10][11]

Experimental Protocol: Solubilization

The following protocol details a method for preparing a solution of this compound for experimental use.[1] This procedure must be performed in a chemical fume hood.

Objective: To prepare a 2.5 mg/mL working solution of this compound.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline solution (0.9% NaCl)

  • Sterile vials and syringes

Procedure:

  • Prepare Stock Solution: Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • Dilution and Mixing (Example for 1 mL final volume): a. In a sterile vial, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 to the mixture and mix until the solution is homogenous. d. Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.

  • Final Concentration: This procedure yields a clear solution with a final this compound concentration of 2.5 mg/mL.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.